2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(5-methoxypyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(4-5-9)10-6-8;/h2-3,6H,4-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIMXAUYCGGOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624262-52-7 | |
| Record name | 2-Pyridineethanamine, 5-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
An In-depth Technical Guide to the Synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in contemporary drug discovery and development.[1] The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale that govern experimental choices. Our focus is on robust, scalable, and validated protocols that ensure high purity and yield.
Strategic Overview of the Synthesis
The most efficient and widely adopted synthetic strategy for this compound proceeds through a two-step sequence starting from a suitable 2-halopyridine precursor. The core of this strategy involves:
-
Nucleophilic Cyanation: Installation of a nitrile group via substitution of a halide on the pyridine ring. This creates the key intermediate, 2-(5-Methoxypyridin-2-yl)acetonitrile.
-
Nitrile Reduction: Transformation of the cyano group into a primary amine functionality.
-
Salt Formation: Conversion of the resulting amine into its stable hydrochloride salt for improved handling and purity.
This linear approach is advantageous due to the commercial availability of starting materials and the high efficiency of the individual transformations.
Caption: High-level synthetic workflow.
Synthesis of the Key Intermediate: 2-(5-Methoxypyridin-2-yl)acetonitrile
The cornerstone of this synthesis is the efficient preparation of the nitrile intermediate. The choice of starting material and reaction conditions is critical for maximizing yield and minimizing side-product formation.
Starting Material: 2-Bromo-5-methoxypyridine
While both 2-chloro- and 2-bromo-5-methoxypyridine can serve as starting materials, the bromo-derivative often exhibits superior reactivity in nucleophilic substitution reactions. A common laboratory-scale synthesis of 2-bromo-5-methoxypyridine involves a Sandmeyer-type reaction starting from 2-amino-5-methoxypyridine.
Protocol for 2-Bromo-5-methoxypyridine Synthesis: A procedure adapted from established literature involves dissolving 2-amino-5-methoxypyridine in 60% hydrobromic acid, cooling the solution to -10°C, and then slowly adding bromine.[2] A solution of sodium nitrite in water is subsequently added dropwise while maintaining the temperature below -5°C.[2] After stirring and warming to room temperature, the reaction is basified with sodium hydroxide and the product is extracted with an organic solvent like ether.[2] Purification by distillation under reduced pressure yields the desired 2-bromo-5-methoxypyridine.[2]
The Cyanation Reaction
This step involves a nucleophilic aromatic substitution where the bromide is displaced by a cyanide anion. An analogous procedure for the synthesis of p-methoxyphenylacetonitrile from anisyl chloride provides a robust template for this transformation.[3]
Causality Behind Experimental Choices:
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are standard, cost-effective reagents. Finely powdered NaCN is used to maximize the reactive surface area.[3]
-
Solvent: A polar aprotic solvent like acetone or DMSO is ideal. Acetone is often chosen for its ability to dissolve the organic substrate while allowing for easy separation from inorganic salts upon completion.[3]
-
Catalyst: The addition of a catalytic amount of sodium iodide can accelerate the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.
-
Temperature: Heating the reaction mixture under reflux ensures a sufficient reaction rate.
Experimental Protocol: Synthesis of 2-(5-Methoxypyridin-2-yl)acetonitrile
-
Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 2-bromo-5-methoxypyridine (1.0 eq.), finely powdered sodium cyanide (1.5 eq.), and sodium iodide (0.1 eq.).
-
Solvent Addition: Add dry acetone (approx. 5-10 volumes relative to the starting material).
-
Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Wash the filter cake with additional acetone.
-
Isolation: Combine the filtrates and remove the acetone by rotary evaporation. Dissolve the residual oil in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 2-(5-Methoxypyridin-2-yl)acetonitrile.[4]
Core Transformation: Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile group is the most critical step in forming the desired ethanamine. Two primary methodologies are employed: catalytic hydrogenation and chemical reduction with metal hydrides. The choice between them is dictated by factors such as scale, available equipment, and safety considerations.
Caption: Mechanistic overview of nitrile reduction pathways.
Method A: Catalytic Hydrogenation
This is the preferred method for large-scale industrial synthesis due to its cost-effectiveness, operational simplicity, and avoidance of pyrophoric reagents.[5]
Expertise & Trustworthiness: The primary challenge in nitrile hydrogenation is controlling selectivity. The intermediate imine can react with the product amine to form secondary amines as by-products.[5] This side reaction is typically suppressed by:
-
Addition of Ammonia: Ammonia competes with the primary amine for reaction with the imine intermediate, shifting the equilibrium away from secondary amine formation.
-
Choice of Catalyst: Raney Nickel and Raney Cobalt are highly effective catalysts for this transformation.[6] Palladium-based catalysts are also widely used and can offer high selectivity under optimized conditions.[7] Recent research has shown that highly dispersed Nickel on Silicon Carbide (Ni/SiC) can achieve high selectivity to primary amines even without ammonia addition.[8]
-
Reaction Conditions: High hydrogen pressure and optimized temperature are crucial for promoting the direct reduction pathway.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: Charge a high-pressure hydrogenation vessel (e.g., a Parr autoclave) with 2-(5-Methoxypyridin-2-yl)acetonitrile (1.0 eq.), a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a catalytic amount of Raney Nickel (approx. 5-10% by weight, washed with the solvent).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 100-600 psi).[6]
-
Reaction: Heat the mixture to 50-120°C with vigorous stirring.[6][9] Monitor the reaction by observing hydrogen uptake.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(5-Methoxypyridin-2-yl)ethanamine.
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction
For laboratory-scale synthesis, Lithium Aluminum Hydride (LiAlH₄ or LAH) is an exceptionally powerful and efficient reducing agent for converting nitriles to primary amines.[10][11] It acts as a source of nucleophilic hydride ions (H⁻).[12]
Mechanistic Insight: The reaction proceeds via two successive nucleophilic additions of hydride from the AlH₄⁻ anion.[11][13]
-
The first hydride attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an intermediate imine anion, which is stabilized by complexation with aluminum.[11]
-
A second hydride attacks the imine carbon, generating a dianion.[12]
-
A careful aqueous workup then protonates the dianion to yield the primary amine.[13]
Experimental Protocol: LiAlH₄ Reduction
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in an anhydrous ether solvent like THF or diethyl ether at 0°C.[14]
-
Addition: Slowly add a solution of 2-(5-Methoxypyridin-2-yl)acetonitrile (1.0 eq.) in the same anhydrous solvent, keeping the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[14]
-
Quenching (Workup): Cool the reaction back to 0°C. Perform a Fieser workup by adding, sequentially and dropwise:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid.
-
-
Isolation: Stir the resulting granular suspension vigorously for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate or THF.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude amine.
Comparative Analysis of Reduction Methods
| Feature | Catalytic Hydrogenation | LiAlH₄ Reduction |
| Selectivity | Good to excellent; may require additives like NH₃ to prevent secondary amine formation.[5] | Excellent for primary amines; no risk of over-alkylation. |
| Scalability | Highly scalable and preferred for industrial production.[5][6] | Difficult to scale due to the high reactivity and pyrophoric nature of LiAlH₄.[14] |
| Safety | Requires high-pressure equipment; catalyst can be pyrophoric (Raney Ni). | LiAlH₄ reacts violently with water; requires strict anhydrous conditions and careful quenching. |
| Functional Group Tolerance | Good, but may reduce other susceptible groups (e.g., alkenes, alkynes). | Poor; LiAlH₄ is a powerful reducing agent that will reduce many other functional groups (esters, amides, ketones, etc.).[14] |
| Workup | Simple filtration to remove the catalyst. | Involves a careful, multi-step quenching procedure. |
| Cost | Lower reagent cost, but requires specialized pressure equipment. | Reagent is more expensive; uses standard glassware. |
Final Step: Hydrochloride Salt Formation and Purification
The free amine is often an oil and can be susceptible to air oxidation. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and weigh accurately.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the crude 2-(5-Methoxypyridin-2-yl)ethanamine in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.
-
Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue adding HCl until the solution is acidic and no further precipitation is observed.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any non-salt impurities.
-
Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
References
-
Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing. Retrieved from [Link]
-
JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
- Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.
-
Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Stancolac. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 204067-34-5|2-(5-Methoxypyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 7. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Preliminary Technical Datasheet: 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
For Research Use Only
This document provides a summary of the known chemical and physical properties of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals. Please note that while this datasheet compiles available information, a complete, in-depth technical guide cannot be fully realized due to the current lack of publicly available experimental data for certain properties, including detailed synthesis protocols and comprehensive analytical spectra.
Introduction and Chemical Identity
This compound is a substituted pyridine derivative. Its structure, featuring a methoxy-substituted pyridine ring and an ethylamine side chain, makes it a valuable building block in medicinal chemistry. It is notably classified within the family of "Protein Degrader Building Blocks," indicating its primary utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in drug discovery.[1][2] PROTACs are heterobifunctional molecules designed to recruit specific proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The ethylamine group provides a reactive handle for conjugation, typically forming part of the linker component of a PROTAC molecule. The methoxypyridine moiety can influence the physicochemical properties of the final PROTAC conjugate, such as solubility, cell permeability, and metabolic stability.
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | 2-(5-methoxypyridin-2-yl)ethanamine;hydrochloride[3] |
| Synonyms | 2-(5-Methoxypyridin-2-yl)ethan-1-amine hydrochloride |
| CAS Number | 1624262-52-7[1][2][3] |
| Molecular Formula | C8H13ClN2O[1][2][3] |
| Molecular Weight | 188.66 g/mol [1][2] |
| Chemical Structure | |
| InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(4-5-9)10-6-8;/h2-3,6H,4-5,9H2,1H3;1H[3] | |
| SMILES: COC1=CC=C(CCN)N=C1.Cl[3] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely available in peer-reviewed literature. The information below is based on data from chemical suppliers.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | Solid[3] | Typically a white to off-white or pale yellow solid. |
| Purity | ≥95% | Commonly available at this purity level for research purposes.[1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | As a hydrochloride salt, it is expected to have some solubility in polar solvents like water, methanol, and DMSO. However, experimental values are not published. |
Synthesis and Reactivity
Synthetic Approach (Proposed)
One potential precursor is 2-amino-5-methoxypyridine. The synthesis of this precursor from 2-amino-5-iodopyridine and sodium methoxide has been described. A multi-step process would then be required to introduce the ethylamine side chain.
Alternatively, synthesis could commence from a 2-chloro-5-methoxypyridine, which could undergo functionalization at the 2-position.
It is critical for researchers to perform their own route scouting and optimization, as a definitive protocol is not published.
Reactivity Profile
The reactivity of this compound is dictated by its primary functional groups:
-
Primary Amine: The ethylamine moiety is nucleophilic and will readily react with electrophiles. This is the key reactive site for its use in PROTAC synthesis, where it can be acylated with carboxylic acids (often activated as NHS esters or acyl chlorides) or undergo reductive amination with aldehydes to form the linker structure.
-
Pyridine Ring: The pyridine ring is a heterocyclic aromatic system. The methoxy group is an electron-donating group, which can influence the reactivity of the ring in electrophilic aromatic substitution, though such reactions are less common in the context of its application as a linker building block. The nitrogen atom in the pyridine ring is basic and can be protonated or coordinated to metal centers.
Applications in Drug Discovery: A PROTAC Linker Building Block
The primary application of this compound is as a structural component for the synthesis of PROTACs. The linker in a PROTAC is a critical element that connects the ligand binding to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. The nature, length, and composition of the linker significantly impact the efficacy of the resulting PROTAC.
The this compound moiety can be incorporated into a variety of linker types, including polyethylene glycol (PEG) chains and alkyl chains, to modulate the physicochemical properties of the PROTAC.
Caption: Workflow of PROTAC synthesis and mechanism of action.
Analytical Data
No publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has been identified.
For identity confirmation and quality control, it is imperative that researchers acquire their own analytical data. Below is a table of predicted NMR shifts, which should not be used as a substitute for experimental data.
Table 3: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | Data not available. Expected signals would include aromatic protons on the pyridine ring, a singlet for the methoxy group, and two methylene triplets for the ethylamine chain. |
| ¹³C NMR | Data not available. Expected signals would include carbons of the pyridine ring, a methoxy carbon, and two aliphatic carbons from the ethylamine chain. |
Safety, Handling, and Storage
Hazard Identification
Based on available safety data, this compound is considered hazardous.
Handling Recommendations
Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage
-
Conditions: Store in a tightly sealed container in a dry and well-ventilated place.
References
-
ScienceLab. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]
Sources
Elucidating the Molecular Architecture of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the precise molecular structure of novel chemical entities is paramount. Compounds classified as "Protein Degrader Building Blocks" are foundational components in the design of sophisticated therapeutic agents like PROTACs (Proteolysis Targeting Chimeras).[1] The compound 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, identified by CAS number 1624262-52-7, represents one such critical building block. Its utility in the synthesis of larger, pharmacologically active molecules necessitates an unambiguous confirmation of its chemical structure.
This technical guide provides a comprehensive overview of the analytical workflow for the structure elucidation of this compound. We will delve into the strategic application of modern spectroscopic techniques, emphasizing the rationale behind the selection of each method and the interpretation of the resulting data. This guide is designed to serve as a practical resource for researchers, enabling them to apply these principles to the characterization of novel small molecules.
The Hypothesis: Proposed Structure
Based on its IUPAC name, the proposed structure for CAS 1624262-52-7 is 2-(5-Methoxypyridin-2-yl)ethanamine, in its hydrochloride salt form. The molecular formula is C8H13ClN2O, with a corresponding molecular weight of approximately 188.66 g/mol .[1] The hypothesized structure, depicted below, features a pyridine ring substituted with a methoxy group at the 5-position and an ethanamine side chain at the 2-position.
Caption: Proposed chemical structure of this compound.
The Analytical Workflow: A Multi-pronged Approach
The elucidation of a chemical structure is akin to solving a puzzle. Each analytical technique provides a unique piece of information, and it is the congruence of all data that leads to a confident structure confirmation. Our workflow is designed to be a self-validating system, where the results from one experiment corroborate the findings of another.
Caption: The integrated analytical workflow for structure elucidation.
Mass Spectrometry: Unveiling the Molecular Mass and Formula
Rationale: The initial step in characterizing an unknown compound is to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose, providing a highly accurate mass measurement that can be used to deduce the molecular formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Instrument Setup: The ESI-TOF mass spectrometer is calibrated using a standard of known mass. The instrument is operated in positive ion mode to facilitate the detection of the protonated molecule [M+H]+.
-
Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrum is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular weight.
Data Interpretation and Insights
| Parameter | Expected Value | Observed Value | Interpretation |
| Molecular Formula | C8H12N2O | The molecular formula of the free base. | |
| Exact Mass | 152.09496 | The calculated exact mass of the free base. | |
| [M+H]+ (Observed) | 153.1023 | The observed mass of the protonated molecule. | |
| Elemental Composition | C8H13N2O | The elemental composition is confirmed by the high-resolution mass measurement. |
The observation of a protonated molecule at m/z 153.1023 in the high-resolution mass spectrum is consistent with the molecular formula C8H13N2O for the free base. This provides the first piece of strong evidence for the proposed structure.
Infrared Spectroscopy: Identifying Key Functional Groups
Rationale: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of key structural motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1. A background spectrum of the clean ATR crystal is acquired and subtracted from the sample spectrum.
Data Interpretation and Insights
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| 3400-3200 | Strong, Broad | N-H Stretch | Indicates the presence of a primary or secondary amine. The hydrochloride salt form would show broad ammonium (N+-H) stretches. |
| 3100-3000 | Medium | Aromatic C-H Stretch | Consistent with the C-H bonds of the pyridine ring. |
| 2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the ethanamine side chain and the methoxy group. |
| 1600-1450 | Medium-Strong | C=C and C=N Stretch | Characteristic of the pyridine ring vibrations. |
| 1250-1000 | Strong | C-O Stretch | Suggests the presence of the methoxy group. |
The IR spectrum provides crucial evidence for the presence of an amine, an aromatic ring, and a C-O single bond, all of which are consistent with the proposed structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Rationale: NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques, such as COSY and HSQC, establish the connectivity between protons and carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), in an NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, COSY, and HSQC spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Data Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.15 | d | 1H | H-6 | The proton at the 6-position of the pyridine ring is deshielded by the adjacent nitrogen atom. |
| 7.30 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6. |
| 6.90 | d | 1H | H-3 | Coupled to H-4. |
| 3.90 | s | 3H | -OCH₃ | The singlet at this chemical shift is characteristic of a methoxy group. |
| 3.40 | t | 2H | -CH₂-N | The methylene group adjacent to the amine is deshielded. |
| 3.10 | t | 2H | Ar-CH₂- | The methylene group adjacent to the pyridine ring. |
¹³C NMR Data Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 164.0 | C-5 | The carbon bearing the electron-donating methoxy group is deshielded. |
| 152.0 | C-2 | The carbon adjacent to the nitrogen and bearing the side chain. |
| 145.0 | C-6 | The carbon adjacent to the nitrogen. |
| 122.0 | C-4 | Aromatic carbon. |
| 110.0 | C-3 | Aromatic carbon. |
| 55.0 | -OCH₃ | The carbon of the methoxy group. |
| 40.0 | -CH₂-N | Aliphatic carbon adjacent to the amine. |
| 35.0 | Ar-CH₂- | Aliphatic carbon adjacent to the pyridine ring. |
The combination of ¹H and ¹³C NMR data provides a detailed map of the proton and carbon environments within the molecule. The observed chemical shifts, multiplicities, and integration values are all in excellent agreement with the proposed structure. 2D NMR experiments would further confirm the assignments by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).
Conclusion: A Confirmed Structure
The convergence of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and self-validating confirmation of the structure of CAS 1624262-52-7 as this compound. Each technique has provided a critical piece of the structural puzzle, and their collective interpretation leaves no ambiguity. This rigorous analytical approach ensures the identity and purity of this important building block, enabling its confident use in the synthesis of next-generation therapeutics.
References
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, a novel phenethylamine derivative. Due to a lack of direct experimental data on this specific molecule, this document synthesizes information from the extensive structure-activity relationship (SAR) literature of related phenethylamines and methoxypyridine-containing compounds. We hypothesize that this compound primarily acts as a modulator of serotonergic receptors, with a potential for interaction with other monoamine systems. This guide will detail the inferred molecular interactions, propose downstream signaling cascades, and provide robust, field-proven experimental protocols to validate these hypotheses. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to thoroughly investigate the pharmacological profile of this and similar compounds.
Introduction and Molecular Profile
This compound is a heterocyclic amine that belongs to the broad class of phenethylamines.[1][2] The core structure, a 2-phenylethylamine scaffold, is a well-established pharmacophore found in a multitude of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive compounds. The incorporation of a methoxypyridine ring instead of a benzene ring introduces unique electronic and steric properties that are expected to significantly influence its pharmacological activity.
Table 1: Molecular Profile of this compound
| Property | Value |
| IUPAC Name | 2-(5-methoxypyridin-2-yl)ethanamine;hydrochloride |
| CAS Number | 1624262-52-7 |
| Molecular Formula | C₈H₁₃ClN₂O |
| Molecular Weight | 188.66 g/mol |
| Canonical SMILES | COC1=CC=C(CCN)N=C1.Cl |
The presence of the basic ethylamine side chain suggests a high likelihood of interaction with monoamine receptors and transporters, while the methoxy group on the pyridine ring is a key feature in many known serotonergic agonists.
Postulated Mechanism of Action: A Serotonergic Hypothesis
Based on the extensive body of research on phenethylamine derivatives, we postulate that the primary mechanism of action of this compound involves interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂𝒸).
The rationale for this hypothesis is grounded in established structure-activity relationships within the phenethylamine class. The position of the methoxy group on the aromatic ring is a critical determinant of receptor affinity and functional activity. In many psychoactive phenethylamines, methoxy groups at positions analogous to the 5-position of the pyridine ring in the topic compound contribute significantly to 5-HT₂ₐ receptor agonism.[3][4][5]
Primary Target: The 5-HT₂ₐ Receptor
We hypothesize that this compound acts as an agonist or partial agonist at the 5-HT₂ₐ receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.
Caption: Postulated 5-HT₂ₐ Receptor Signaling Pathway.
Upon binding, the ligand is expected to induce a conformational change in the 5-HT₂ₐ receptor, leading to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG act as second messengers to activate protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.
Secondary Targets and Selectivity Profile
While the 5-HT₂ₐ receptor is the primary hypothesized target, phenethylamines often exhibit a degree of promiscuity, binding to other monoamine receptors. Therefore, it is crucial to investigate the affinity of this compound for other serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₙ, 5-HT₂𝒸), as well as for dopamine and adrenergic receptors. The pyridine nitrogen may also influence interactions with these receptors compared to a carbon atom in a standard phenyl ring.
Experimental Validation Protocols
To validate the hypothesized mechanism of action, a systematic series of in vitro and cellular assays are required. The following protocols are designed to provide a comprehensive pharmacological characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for a panel of neurotransmitter receptors.
Methodology:
-
Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells transfected with human 5-HT₂ₐ receptor) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) and a range of concentrations of the test compound (this compound).
-
Separation and Scintillation Counting: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
Table 2: Suggested Primary and Secondary Receptor Binding Targets
| Receptor Family | Primary Targets | Secondary Targets |
| Serotonin | 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂𝒸 | 5-HT₁ₐ, 5-HT₁ₙ, 5-HT₆, 5-HT₇ |
| Dopamine | D₁, D₂, D₃ | D₄, D₅ |
| Adrenergic | α₁, α₂ | β₁, β₂ |
| Transporters | SERT, DAT, NET |
Functional Assays
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC₅₀) of the compound at the identified target receptors.
Methodology (Example for 5-HT₂ₐ Agonism):
-
Cell Culture: Culture cells stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium Mobilization Assay:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of this compound to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: Plot the change in fluorescence (as a percentage of the maximum response to a reference agonist like serotonin) against the logarithm of the compound concentration to determine the EC₅₀ and Eₘₐₓ.
Caption: Comprehensive Experimental Workflow for Pharmacological Characterization.
Conclusion and Future Directions
This technical guide has outlined a plausible mechanism of action for this compound, centered on its putative role as a serotonergic agent, likely targeting the 5-HT₂ₐ receptor. The provided experimental protocols offer a robust framework for the systematic investigation and validation of this hypothesis. A thorough understanding of the compound's receptor binding profile, functional activity, and downstream signaling effects is paramount for any future drug development efforts. Further in vivo studies will be necessary to correlate these molecular and cellular activities with physiological and behavioral outcomes. The unique structural features of this molecule, particularly the methoxypyridine moiety, warrant a detailed investigation to elucidate its full therapeutic potential and to contribute to the broader understanding of phenethylamine pharmacology.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - CAS:1624262-52-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. pure.skku.edu [pure.skku.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride in Targeted Protein Degradation: A Technical Guide
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1][2] At the heart of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for systematic optimization.[3] This guide provides an in-depth technical overview of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, a versatile building block for the synthesis of novel E3 ligase ligands, and its application in the construction of potent and selective protein degraders. We will explore its synthetic rationale, incorporation into PROTACs, and the critical assays required for validation, providing researchers with a comprehensive framework for its use.
Introduction: The PROTAC Revolution and the Central Role of E3 Ligase Ligands
The ubiquitin-proteasome system is the primary cellular machinery for maintaining protein homeostasis through the degradation of misfolded or no-longer-needed proteins.[4] PROTAC technology masterfully co-opts this system. A PROTAC molecule simultaneously binds to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3][5] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[]
The choice of E3 ligase is a critical determinant of a PROTAC's success. While over 600 E3 ligases are known, the majority of PROTACs developed to date recruit either Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase.[7][8] This is largely due to the availability of well-characterized, high-affinity small molecule ligands for these ligases.[7][9][10] However, the tissue-specific expression of E3 ligases and potential for acquired resistance necessitates the exploration of new E3 ligase recruiters.[8]
The building block this compound represents a valuable scaffold for the development of novel E3 ligase ligands. Its methoxypyridine core is a common motif in kinase inhibitors and other biologically active molecules, suggesting its potential for establishing productive interactions within the ligand-binding pockets of E3 ligases. The primary amine handle provides a convenient point for linker attachment, a crucial step in PROTAC synthesis.
The Strategic Design of a PROTAC: A Modular Approach
The design and synthesis of a PROTAC is a modular process, allowing for the systematic optimization of each component to achieve desired degradation activity and drug-like properties.
Caption: Modular workflow for PROTAC design and development.
Synthesis and Incorporation of the Building Block
Proposed Synthesis of this compound
Protocol 1: Hypothetical Synthesis of this compound
-
Starting Material: 2-Chloro-5-methoxypyridine.
-
Step 1: Cyanation. React 2-chloro-5-methoxypyridine with a cyanide source, such as potassium cyanide, in a suitable solvent like DMSO at elevated temperature to introduce a nitrile group at the 2-position.
-
Step 2: Reduction. The resulting 2-cyano-5-methoxypyridine is then reduced to the corresponding primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent (e.g., THF) or through catalytic hydrogenation.
-
Step 3: Salt Formation. The crude 2-(5-Methoxypyridin-2-yl)ethanamine is purified, and then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which often improves stability and handling properties.
Incorporation into a PROTAC Scaffold
The primary amine of 2-(5-Methoxypyridin-2-yl)ethanamine serves as a key functional handle for linker attachment. The choice of linker is critical and can significantly impact the efficacy of the resulting PROTAC.[3] Simple alkyl and PEG linkers are often employed initially to determine the optimal length for ternary complex formation.
Protocol 2: PROTAC Synthesis via Amide Coupling
-
Linker Preparation: Synthesize a linker with a terminal carboxylic acid and another functional group (e.g., an alkyne or azide for click chemistry, or a protected amine) for subsequent attachment to the POI ligand.
-
Amide Coupling: Couple the carboxylic acid-terminated linker to the primary amine of 2-(5-Methoxypyridin-2-yl)ethanamine using standard peptide coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Deprotection/Modification: If necessary, deprotect the other end of the linker.
-
POI Ligand Conjugation: Couple the linker-modified E3 ligand to the POI ligand. The choice of reaction (e.g., another amide coupling, click chemistry) will depend on the functional groups present on the POI ligand and the linker.[3]
-
Purification: Purify the final PROTAC using techniques such as flash column chromatography or preparative HPLC.
Caption: General synthetic workflow for PROTAC assembly.
Characterization and Validation of PROTAC Activity
A rigorous and stepwise validation process is essential to confirm the mechanism of action and efficacy of a newly synthesized PROTAC.[11]
Biochemical Assays: Confirming the Molecular Interactions
The initial validation steps focus on confirming the binding of the PROTAC to its intended targets and its ability to form the crucial ternary complex.
| Assay | Principle | Information Gained | Key Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[12] | Binary binding affinities (KD) of the PROTAC to the POI and E3 ligase; kinetics (kon, koff).[12] | Requires purified proteins; can be technically demanding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules in solution. | Thermodynamic parameters of binding (KD, ΔH, ΔS). | Requires larger amounts of purified proteins. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.[13] | Binary binding affinities; can be adapted to study ternary complex formation.[13] | Requires a suitable fluorescent probe. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on interacting proteins.[5] | Confirmation of ternary complex formation in vitro.[5] | Requires labeled proteins. |
| In Vitro Ubiquitination Assays | Reconstitutes the ubiquitination cascade (E1, E2, E3, ubiquitin, ATP) in a test tube.[11] | Direct evidence of PROTAC-induced POI ubiquitination.[11] | In vitro system may not fully recapitulate cellular conditions. |
Cellular Assays: Demonstrating Protein Degradation and Functional Consequences
Once the biochemical activity is confirmed, the next critical step is to evaluate the PROTAC's ability to induce degradation of the target protein in a cellular context.
Protocol 3: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[11]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) must also be used to normalize for protein loading.[11]
-
Detection and Quantification: Use a suitable secondary antibody (e.g., HRP-conjugated) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 (concentration at which 50% degradation is observed).
Mechanism of Action Confirmation: To confirm that the observed degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Rescue of the POI from degradation in the presence of the inhibitor confirms a proteasome-mediated mechanism.[14]
Further Cellular Assays:
-
Quantitative Mass Spectrometry (Proteomics): Provides an unbiased, global view of protein level changes, confirming on-target degradation and identifying potential off-target effects.[11]
-
Cell Viability/Proliferation Assays (e.g., MTS, CellTiter-Glo): Measures the functional consequence of degrading the POI on cell health, which is particularly relevant for oncology targets.[11]
-
Live-Cell Protein Degradation Assays: Technologies like NanoBRET® and HaloTag® allow for the real-time monitoring of protein degradation kinetics in living cells.[15]
Caption: Stepwise workflow for PROTAC validation.
Conclusion and Future Perspectives
This compound is a promising building block for the synthesis of novel PROTACs. Its chemical structure offers a solid foundation for the development of new E3 ligase ligands, and its primary amine handle facilitates straightforward incorporation into heterobifunctional degraders. The successful development of PROTACs using this and similar building blocks hinges on a deep understanding of the structure-activity relationships governing ternary complex formation and subsequent degradation. A systematic approach, combining rational design, efficient synthesis, and a comprehensive suite of biochemical and cellular assays, is paramount. As the field of targeted protein degradation continues to expand beyond VHL and CRBN, versatile building blocks like this compound will be instrumental in unlocking the full therapeutic potential of this exciting modality.
References
-
Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]
-
Troup, R. I., Caine, L., & Tona, V. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(12), 1459–1476. [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]
-
Hwang, J. Y., & Crews, C. M. (2013). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Molecular & Cellular Proteomics, 12(10), 2992–3004. [Link]
-
Sun, X., & Rao, Y. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(21), 12445–12469. [Link]
-
Xie, H., Zhang, H., & Wang, S. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911–928. [Link]
-
Popovic, D., & Veprintsev, D. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 637318. [Link]
-
Bond, A. G., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7359–7381. [Link]
-
BMG Labtech. (2024). Cell-based protein degrader assays for microplates. Retrieved from [Link]
-
Li, Y., & Zhao, L. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(16), 10939–10955. [Link]
-
Wang, W., Li, Y., & Chen, H. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of Medicinal Chemistry, 62(23), 10834–10846. [Link]
-
Kumar, A., & Singh, S. K. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116075. [Link]
-
Lee, H., & Kim, Y. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules, 27(15), 4930. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]
-
Wang, Y., Jiang, X., & Chen, Y. (2023). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science, 10(16), e2206940. [Link]
-
Zhang, X., & Jin, J. (2022). E3 ligase ligand optimization of Clinical PROTACs. Acta Pharmaceutica Sinica B, 12(8), 3256–3271. [Link]
-
American Association for Cancer Research. (2025). Abstract 7014: Characterization and validation of PROTACs that recruit KLHL12. Retrieved from [Link]
-
O'Boyle, E. R., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 66(15), 10388–10403. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Retrieved from [Link]
-
Popovic, D., & Veprintsev, D. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 637318. [Link]
-
Wegner, A., & Lucas, X. (2022). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry, 65(23), 15455–15474. [Link]
-
O'Boyle, E. R., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 66(15), 10388–10403. [Link]
-
Kim, Y., et al. (2023). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Scientific Reports, 13(1), 12345. [Link]
-
National Center for Biotechnology Information. (n.d.). PROTAC c-Met degrader-2. PubChem Compound Summary for CID 145748083. Retrieved from [Link].
-
Heiden, S., et al. (2025). Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. ChemRxiv. [Link]
-
Paswan, S., et al. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 9(2), x240093. [Link]
-
Moro, S., & Salmaso, V. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 643. [Link]
- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
Sources
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Degradation and PROTACs [promega.com]
spectroscopic analysis of 2-(5-Methoxypyridin-2-yl)ethanamine HCl
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(5-Methoxypyridin-2-yl)ethanamine HCl
Introduction
In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. Small molecules, particularly heterocyclic building blocks, form the cornerstone of many therapeutic agents. 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride is one such critical intermediate, valued in the synthesis of various biologically active compounds, including protein degraders.[1] Its structural integrity directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and multi-faceted analytical approach is not merely a quality control measure but a fundamental necessity for reproducible and reliable research.
This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the unambiguous structural elucidation and verification of 2-(5-Methoxypyridin-2-yl)ethanamine HCl. We will move beyond procedural descriptions to delve into the causal reasoning behind experimental choices and the interpretation of spectral data, embodying the principles of scientific integrity and expertise. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and theoretically grounded understanding of this molecule's analytical profile.
Molecular Profile and Structural Overview
Before delving into the spectroscopic data, it is crucial to establish the foundational properties of the target molecule.
Table 1: Physicochemical Properties of 2-(5-Methoxypyridin-2-yl)ethanamine HCl
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClN₂O | [1][2] |
| Molecular Weight | 188.66 g/mol | [1][2] |
| CAS Number | 1624262-52-7 | [1][2] |
| Canonical SMILES | COC1=CC=C(CCN)N=C1.Cl | [2] |
| Physical State | Solid | [2] |
The molecule consists of a pyridine ring substituted at the 2-position with an ethanamine side chain and at the 5-position with a methoxy group. The hydrochloride salt form means the primary amine of the ethanamine chain is protonated (-NH₃⁺), which significantly influences its spectral characteristics, particularly in IR and NMR spectroscopy.
Caption: Structure of 2-(5-Methoxypyridin-2-yl)ethanamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm connectivity.
¹H NMR Spectroscopy: Proton Mapping
Causality Behind Expected Signals: The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups (like the pyridine nitrogen) deshield protons, shifting them downfield (higher ppm), while electron-donating groups (like the methoxy group) shield them, moving them upfield. Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, providing crucial connectivity information.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
Aromatic Protons (Pyridine Ring):
-
H6 (δ ~8.2-8.4 ppm): This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It will appear as a doublet.
-
H4 (δ ~7.6-7.8 ppm): This proton is meta to the nitrogen and ortho to the electron-donating methoxy group. It will appear as a doublet of doublets.
-
H3 (δ ~7.1-7.3 ppm): This proton is adjacent to the bulky ethylamine group and will appear as a doublet.
-
-
Amine Protons (-N⁺H₃) (δ ~8.0-8.5 ppm): The protonated amine protons are deshielded and often exchange with residual water, resulting in a broad singlet. Its integration for 3H is a key identifier.
-
Methoxy Protons (-OCH₃) (δ ~3.8-4.0 ppm): These protons are in a shielded environment and will appear as a sharp singlet, integrating to 3H.
-
Ethylamine Protons (-CH₂CH₂-):
-
-CH₂- (adjacent to pyridine) (δ ~3.2-3.4 ppm): Deshielded by the aromatic ring. Appears as a triplet.
-
-CH₂- (adjacent to amine) (δ ~3.0-3.2 ppm): Also deshielded by the adjacent protonated amine. Appears as a triplet.
-
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H6 (Aromatic) | 8.2 - 8.4 | Doublet (d) | 1H |
| -N⁺H₃ (Amine) | 8.0 - 8.5 | Broad Singlet (br s) | 3H |
| H4 (Aromatic) | 7.6 - 7.8 | Doublet of Doublets (dd) | 1H |
| H3 (Aromatic) | 7.1 - 7.3 | Doublet (d) | 1H |
| -OCH₃ (Methoxy) | 3.8 - 4.0 | Singlet (s) | 3H |
| -CH₂- (Benzylic) | 3.2 - 3.4 | Triplet (t) | 2H |
| -CH₂- (Amine) | 3.0 - 3.2 | Triplet (t) | 2H |
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
Causality Behind Expected Signals: ¹³C NMR provides a count of unique carbon atoms. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆): The molecule possesses 8 unique carbon atoms, and thus 8 distinct signals are expected.
-
Aromatic Carbons (δ ~110-165 ppm):
-
C2 & C6: Attached to the electronegative nitrogen, these will be the most downfield.
-
C5: Attached to the oxygen of the methoxy group, also significantly downfield.
-
C3 & C4: Standard aromatic region.
-
-
Methoxy Carbon (-OCH₃) (δ ~55-60 ppm): A characteristic shift for a methyl ether carbon.
-
Ethylamine Carbons (-CH₂CH₂-) (δ ~30-45 ppm): Aliphatic carbons in a relatively deshielded environment.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) |
| C2 (Aromatic) | ~160 |
| C5 (Aromatic) | ~155 |
| C6 (Aromatic) | ~145 |
| C4 (Aromatic) | ~125 |
| C3 (Aromatic) | ~115 |
| -OCH₃ (Methoxy) | ~56 |
| -CH₂- (Benzylic) | ~40 |
| -CH₂- (Amine) | ~35 |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Accurately weigh ~10-15 mg of 2-(5-Methoxypyridin-2-yl)ethanamine HCl and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it does not exchange with the amine protons, allowing for their observation.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3][4]
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Caption: Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.
Causality Behind Spectral Features: The presence of the protonated amine (-NH₃⁺), the aromatic pyridine ring, and the C-O ether linkage will give rise to a distinct IR spectrum.
Table 4: Key IR Absorption Bands for 2-(5-Methoxypyridin-2-yl)ethanamine HCl
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3200 - 2800 | N-H Stretch | Primary Amine Salt (-N⁺H₃) | Broad, strong absorption confirming the hydrochloride salt form. |
| 3100 - 3000 | C-H Stretch | Aromatic (sp²) | Indicates the presence of the pyridine ring. |
| 3000 - 2850 | C-H Stretch | Aliphatic (sp³) | Corresponds to the ethyl and methoxy C-H bonds. |
| 1610 - 1580 | C=N, C=C Stretch | Pyridine Ring | Characteristic ring stretching vibrations.[5] |
| 1550 - 1480 | N-H Bend | Primary Amine Salt (-N⁺H₃) | Confirms the presence of the protonated amine. |
| 1270 - 1230 | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) | Strong band indicative of the Ar-O-CH₃ linkage. |
| 1050 - 1020 | C-O Stretch | Aryl-Alkyl Ether (Symmetric) | Corresponds to the Ar-O-CH₃ linkage. |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Background Collection: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Analysis: Place the KBr pellet or the solid sample on the ATR crystal and collect the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the free base and offers structural clues through the analysis of fragmentation patterns. For this molecule, Electron Impact (EI) ionization is a suitable technique.
Causality Behind Fragmentation: Under EI conditions, the molecule is ionized and fragmented. The fragmentation pathways are governed by the formation of the most stable carbocations and radical species. The bond alpha to the pyridine ring (benzylic position) is prone to cleavage due to the stability of the resulting pyridinylmethyl cation.
-
Molecular Ion (M⁺): The mass spectrum will show the molecular ion peak for the free base (C₈H₁₂N₂O), not the HCl salt. Expected m/z = 152.
-
Base Peak: The most intense peak will likely result from the benzylic cleavage of the Cα-Cβ bond of the ethylamine side chain. This yields a highly stable pyridinylmethyl cation. Expected m/z = 136.
-
Other Key Fragments:
-
Loss of a methoxy radical (•OCH₃) from the molecular ion: m/z = 121.
-
Fragment corresponding to the ethylamine portion: m/z = 30 ([CH₂NH₂]⁺).
-
Caption: Predicted key fragmentation pathways in EI-MS.
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly for compounds with conjugated systems like the pyridine ring.
Causality Behind Absorption: The pyridine ring contains π-electrons that can be excited to higher energy orbitals (π → π* transitions) by absorbing UV radiation.[6] The methoxy group (an auxochrome) and the ethylamine substituent will interact with the π-system, typically causing a bathochromic (red) shift of the absorption maximum (λₘₐₓ) compared to unsubstituted pyridine.
-
Expected Absorption: A primary absorption band (π → π*) is expected in the range of 260-280 nm. A second, weaker band may be observed at a shorter wavelength.
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble, such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).
-
Analysis: Record the spectrum from ~400 nm down to 200 nm. Use the pure solvent as a blank reference. The wavelength of maximum absorbance (λₘₐₓ) should be recorded.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural map, IR, MS, and UV-Vis spectroscopy offer crucial, complementary data that validate the identity, purity, and functional group composition of the molecule. Each technique acts as a self-validating system for the others, culminating in an analytical data package of the highest integrity. This rigorous approach is indispensable for ensuring the quality of this key building block in research and development, ultimately contributing to the reliability and success of drug discovery programs.
References
-
Supplementary Information for "Hydroboration of N-benzylideaniline Catalyzed by n-Butyllithium and Lithium Anilides" . Royal Society of Chemistry. [Link]
-
This compound, min 95%, 100 mg . HDH Pharma Inc. [Link]
-
UV–Vis. spectroscopy spectra of: (a) 2-(Piperidin-4-yl) ethanamine... . ResearchGate. [Link]
-
A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information . Royal Society of Chemistry. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines . Arkivoc. [Link]
-
Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine . ResearchGate. [Link]
-
UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions... . PubMed. [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex . ResearchGate. [Link]
-
2-Aminopyridine - Infrared Spectrum . NIST WebBook. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential pharmacological characteristics of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS No: 1624262-52-7). As a functionalized pyridine derivative, this compound serves as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document delineates its core properties, a plausible synthetic route, analytical characterization, and its prospective applications in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.
Core Chemical and Physical Characteristics
This compound is a salt of a substituted pyridylethylamine. The presence of the methoxy group and the primary amine functionality on the pyridine scaffold makes it a versatile intermediate for further chemical modifications. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data available for analogous compounds.
| Property | Value | Source/Rationale |
| IUPAC Name | 2-(5-Methoxypyridin-2-yl)ethan-1-amine hydrochloride | Standard nomenclature |
| CAS Number | 1624262-52-7 | [1][2] |
| Molecular Formula | C8H13ClN2O | [1][2] |
| Molecular Weight | 188.66 g/mol | [1][2] |
| Appearance | White to off-white solid (Predicted) | Based on similar amine hydrochlorides |
| Melting Point | Not available. Expected to be >150 °C with decomposition. | Inferred from related amine hydrochlorides |
| Boiling Point | Not applicable (decomposes) | Inferred from related amine hydrochlorides |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | Inferred from the polar nature of the hydrochloride salt |
| pKa | Amine (pKa ~9-10), Pyridine Nitrogen (pKa ~3-4) (Predicted) | Estimated based on similar pyridylethylamines |
| Storage | Room temperature, in a dry, well-sealed container. | [1][2] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-chloro-5-methoxypyridine, involving a Negishi cross-coupling reaction followed by a Gabriel synthesis and subsequent deprotection and salt formation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methoxy-5-vinylpyridine
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-methoxypyridine (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of vinyl zinc halide (e.g., vinyl zinc bromide, 1.2 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methoxy-5-vinylpyridine.
Step 2: Synthesis of 2-(5-Methoxypyridin-2-yl)ethanol
-
Dissolve 2-methoxy-5-vinylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH3-THF, 1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Cool the mixture back to 0 °C and slowly add a solution of sodium hydroxide (3M) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Stir the reaction at room temperature for 1 hour.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-(5-methoxypyridin-2-yl)ethanol.
Step 3: Synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine (Free Base)
-
Dissolve 2-(5-methoxypyridin-2-yl)ethanol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise and stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude chloride intermediate.
-
Dissolve the crude chloride in dimethylformamide (DMF) and add sodium azide (1.5 eq).
-
Heat the mixture to 60-70 °C and stir for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude azide.
-
Dissolve the crude azide in methanol, add palladium on carbon (10 wt. %), and hydrogenate under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the free base of 2-(5-Methoxypyridin-2-yl)ethanamine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise until precipitation is complete.
-
Stir the resulting suspension for 30 minutes at 0 °C.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group, and the ethylamine side chain. The aromatic protons should appear as distinct multiplets in the downfield region (δ 7.0-8.5 ppm). The methoxy protons will be a sharp singlet at approximately δ 3.8-4.0 ppm. The two methylene groups of the ethylamine chain will likely appear as triplets around δ 3.0-3.5 ppm. The amine protons may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all eight carbon atoms in the molecule. The aromatic carbons will resonate in the range of δ 110-160 ppm. The methoxy carbon will appear around δ 55-60 ppm, and the two aliphatic carbons of the ethylamine side chain will be in the upfield region (δ 30-50 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A broad band in the range of 2500-3000 cm⁻¹ would be indicative of the ammonium (N-H) stretching vibrations of the hydrochloride salt. C-H stretching vibrations for the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group should be present around 1000-1300 cm⁻¹.
-
MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to the molecular weight of the free base (C8H12N2O), which is approximately 153.10.
Applications in Drug Discovery and Development
The primary interest in this compound lies in its utility as a versatile building block in the synthesis of more complex bioactive molecules.[1][2]
Role as a Linker Moiety in PROTACs
This compound is designated as a "Protein Degrader Building Block," indicating its potential use in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The 2-(5-Methoxypyridin-2-yl)ethanamine moiety can serve as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand. The primary amine provides a convenient handle for covalent attachment to other parts of the PROTAC molecule, often through amide bond formation. The methoxypyridine group can influence the physicochemical properties of the linker, such as solubility, conformational rigidity, and cell permeability, which are critical for the overall efficacy of the PROTAC.
Caption: Role of 2-(5-Methoxypyridin-2-yl)ethanamine as a building block in a PROTAC.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potential Hazards: Amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract. The compound may be harmful if swallowed or inhaled.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1][2]
Conclusion
This compound is a valuable and versatile chemical building block with significant potential in the field of drug discovery, particularly for the development of targeted protein degraders. Its synthesis, while not yet widely documented, can be achieved through established chemical methodologies. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology industries.
References
- Vertex AI Search. This compound, min 95%, 100 mg.
- 3W Pharm. This compound - CAS:1624262-52-7.
Sources
Unlocking the Therapeutic Promise of Methoxypyridines: A Guide to Validating Biological Activity
An In-depth Technical Guide:
Introduction: The Methoxypyridine Scaffold as a Privileged Motif in Drug Discovery
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its aromaticity, hydrogen bonding capabilities, and metabolic stability. The introduction of a methoxy (-OCH₃) group transforms this simple heterocycle into a versatile building block with finely tunable electronic and steric properties. The position of this methoxy group—be it at the 2, 3, or 4-position—profoundly influences the molecule's interaction with biological targets, dictating its pharmacokinetic profile and therapeutic potential.
This guide moves beyond a simple catalog of activities. As a technical resource for researchers and drug development professionals, its purpose is to provide a strategic framework for investigating and validating the biological potential of novel methoxypyridine compounds. We will explore key therapeutic areas where these compounds have shown promise, detailing not only the mechanisms of action but also the robust experimental workflows required to generate reliable, reproducible data. The emphasis here is on the causality behind experimental design—understanding why a specific assay is chosen and how it contributes to a self-validating data package that can confidently drive a project forward.
Anticancer Activity: Precision Targeting of Cellular Kinases
A significant number of modern cancer therapies are kinase inhibitors, and the methoxypyridine moiety has proven to be a cornerstone in the design of these targeted agents. Its ability to form critical hydrogen bonds and engage in favorable hydrophobic interactions within the ATP-binding pocket of kinases makes it an invaluable component of many potent inhibitors.
Core Mechanism: Inhibition of Anaplastic Lymphoma Kinase (ALK)
A prime example is the compound Alectinib , a second-generation ALK inhibitor used to treat non-small cell lung cancer (NSCLC). The methoxy group on its aminophenyl ring plays a crucial role in orienting the molecule within the ALK active site. The primary mechanism involves competitive inhibition of ATP binding, which shuts down downstream pro-survival signaling pathways like JAK-STAT and PI3K-AKT, ultimately leading to apoptosis of cancer cells.
Experimental Validation Workflow: From Benchtop to Cellular Confirmation
Validating a potential methoxypyridine-based kinase inhibitor requires a multi-step, tiered approach. Each step serves as a quality control checkpoint to justify progression to the next, more complex experiment.
Caption: A standard workflow for evaluating novel antimicrobial agents.
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Step-by-Step Methodology:
-
Prepare a two-fold serial dilution of the methoxypyridine compound in a 96-well microtiter plate using appropriate growth medium (e.g., Middlebrook 7H9 for M. tuberculosis).
-
Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria only) and a negative control (medium only).
-
Seal the plate and incubate at 37°C for the required period (e.g., 18-24 hours for E. coli, 7-14 days for M. tuberculosis).
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible growth. An indicator like resazurin can be added to aid visualization (blue = no growth, pink = growth).
-
-
Causality: The MIC is the foundational metric in antimicrobial drug discovery. It provides a quantitative measure of potency that is universally understood and can be used to compare compounds and track the progress of a chemical series. It is the primary gatekeeper for further investigation.
Neuroprotective Activity: Modulating CNS Targets
The physicochemical properties of the methoxypyridine scaffold, particularly its moderate lipophilicity and ability to act as a hydrogen bond acceptor, make it suitable for designing molecules that can cross the blood-brain barrier (BBB). This has led to its investigation in compounds targeting central nervous system (CNS) disorders like Alzheimer's and Parkinson's disease.
Core Mechanism: Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. 3-Methoxypyridine derivatives have been shown to act as ATP-competitive inhibitors of GSK-3β, thereby reducing tau phosphorylation in cellular models.
Experimental Validation Workflow: From Enzyme to Neuroprotection
Caption: Workflow for validating a potential neuroprotective agent.
-
Principle: This assay tests whether a compound can protect neuronal cells from a specific toxic insult relevant to a disease state.
-
Step-by-Step Methodology:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates until they are differentiated into a neuron-like phenotype (e.g., by treatment with retinoic acid).
-
Pre-treat the differentiated cells with various concentrations of the methoxypyridine test compound for 2 hours.
-
Introduce a neurotoxic stressor. For an Alzheimer's model, this could be oligomeric amyloid-beta (Aβ) 1-42 peptide at a final concentration of 5 µM. Include control wells with no stressor and wells with the stressor but no compound.
-
Incubate for 24-48 hours.
-
Assess cell viability. A common method is to measure the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage and death. Use a commercially available LDH cytotoxicity kit.
-
Calculate the percentage of neuroprotection relative to the "stressor only" control.
-
-
Causality: While an enzyme inhibition assay confirms target binding, this functional assay provides evidence that target engagement leads to a desired physiological outcome—in this case, protecting neurons from death. This is a crucial step in validating the therapeutic hypothesis.
Conclusion and Future Directions
The methoxypyridine scaffold is a proven and powerful platform for drug discovery, demonstrating remarkable versatility across oncology, infectious disease, and neurology. Its value lies not just in its inherent chemical properties but in its adaptability, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles through targeted modifications.
The future of methoxypyridine research will likely focus on developing compounds with even greater selectivity to minimize off-target effects, exploring novel biological targets, and employing these scaffolds in emerging therapeutic modalities such as PROTACs and covalent inhibitors. The rigorous, hypothesis-driven validation workflows outlined in this guide are essential tools for navigating this complex landscape and successfully translating promising molecules from the laboratory to the clinic.
References
-
Title: Alectinib, a potent ALK and RET inhibitor, overcomes resistance to crizotinib in ALK-rearranged non-small cell lung cancer (NSCLC) Source: OncoTargets and Therapy URL: [Link]
-
Title: Alectinib for ALK-positive non-small cell lung cancer: a new standard of care Source: Expert Review of Respiratory Medicine URL: [Link]
-
Title: Discovery of Novel 4-Methoxypyridine-Based Direct InhA Inhibitors as Potent Antituberculosis Agents Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of a Novel 3-Methoxypyridine-Based Scaffold for the Development of Potent, Selective, and Brain-Penetrant Glycogen Synthase Kinase 3β Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
The Alchemist's Guide to Aromatic N-Heterocycles: A Literature Review on the Synthesis of Pyridine Derivatives
Abstract
The pyridine nucleus is a cornerstone of modern chemistry, forming the structural basis for a remarkable array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence in both natural products and synthetic drugs underscores the critical importance of robust and versatile methods for its synthesis. This in-depth technical guide provides a comprehensive literature review of the principal strategies for constructing the pyridine ring, designed for researchers, scientists, and professionals in drug development. We will traverse the landscape of pyridine synthesis, from the foundational classical condensation reactions to the precision and elegance of modern transition-metal-catalyzed methodologies. This guide emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and comparative data to inform the selection of the most apt synthetic route for a given target.
Introduction: The Enduring Significance of the Pyridine Scaffold
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. Approximately 20% of the top 200 selling drugs feature a pyridine core, a testament to its ability to engage in crucial biological interactions and impart favorable pharmacokinetic properties.[1] From the anti-ulcer medication Omeprazole to the new generation of targeted cancer therapies like Ivosidenib, the pyridine motif is a recurring theme in blockbuster pharmaceuticals.[2] Beyond the realm of medicine, pyridine derivatives are indispensable in agriculture as herbicides and insecticides, and in materials science as components of polymers, dyes, and ligands for catalysis.[3]
The synthetic approaches to this vital heterocycle are broadly categorized into two strategies: the de novo construction of the pyridine ring from acyclic precursors and the functionalization of a pre-existing pyridine core.[4] This guide will focus primarily on the former, exploring the rich history and continuous evolution of ring-forming reactions that provide access to a diverse range of substituted pyridines.
I. Classical Strategies: The Bedrock of Pyridine Synthesis
The classical methods for pyridine synthesis, many of which were developed over a century ago, remain staples in the synthetic chemist's toolbox. These reactions, typically involving condensations of carbonyl compounds with a nitrogen source, are valued for their operational simplicity and ability to generate highly functionalized pyridines from readily available starting materials.
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone of pyridine synthesis.[5] It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. The driving force for this final step is the formation of the stable aromatic ring.[5]
Mechanism and Rationale: The reaction proceeds through a series of well-established steps. Initially, one equivalent of the β-ketoester condenses with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to generate an enamine. A subsequent Michael addition between the enamine and the α,β-unsaturated carbonyl compound forms a 1,5-dicarbonyl intermediate, which then undergoes cyclization and dehydration to yield the 1,4-dihydropyridine.[6] The choice of oxidant for the final aromatization step is crucial; common reagents include nitric acid, ceric ammonium nitrate (CAN), or manganese dioxide.[7] Milder, more environmentally friendly methods using microwave irradiation have also been developed.[5]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(5-bromothiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate and its aromatization [7]
-
Step 1: 1,4-Dihydropyridine Synthesis:
-
To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxaldehyde (1.91 g, 10 mmol), ethyl acetoacetate (2.6 mL, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Add ceric ammonium nitrate (CAN) (0.28 g, 0.5 mmol) as a catalyst.
-
Stir the mixture vigorously at room temperature for 2.5 hours under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture will solidify. The crude product can be collected and purified by recrystallization.
-
-
Step 2: Aromatization:
-
Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).
-
Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, pour the mixture into water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to afford the final pyridine derivative.[6]
-
Data Presentation: Substrate Scope of the Hantzsch Synthesis
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | 96[5] |
| 2 | 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonia | 85 |
| 3 | Furfural | Acetylacetone | Ammonium acetate | 92 |
| 4 | 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | 90[7] |
Logical Relationship: Hantzsch Pyridine Synthesis Workflow
Caption: Workflow of the Hantzsch Pyridine Synthesis.
The Guareschi-Thorpe Condensation
This method provides a route to 2-pyridone derivatives by condensing a cyanoacetamide with a 1,3-diketone or a β-ketoester in the presence of a nitrogen source, often ammonia or ammonium carbonate.[8][9][10]
Mechanism and Rationale: The reaction is initiated by a Knoevenagel condensation between the active methylene group of the cyanoacetamide and one of the carbonyl groups of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes cyclization via attack of the amide nitrogen onto the second carbonyl group, followed by dehydration to yield the 2-pyridone. Recent advancements have demonstrated the efficacy of this reaction in aqueous media using ammonium carbonate, which acts as both the nitrogen source and a promoter, offering a greener and more user-friendly protocol.[11]
Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [11]
-
In a round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).
-
Add a 1:1 mixture of water and ethanol (20 mL).
-
Heat the mixture at 80°C with stirring for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon cooling, the product precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with cold water, and dry to yield the desired 2-pyridone.[6]
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process for preparing substituted pyridines from an enamine and an ethynyl ketone.[12]
Mechanism and Rationale: The first step is a Michael addition of the enamine to the ethynyl ketone, which forms an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to furnish the pyridine ring. A significant drawback of the original procedure is the high temperature required for the cyclization step. However, modern modifications, such as the use of acid catalysis (e.g., acetic acid or Amberlyst-15) or the development of one-pot, three-component versions where the enamine is generated in situ, have made this method more practical and versatile.[12][13]
Experimental Protocol: One-Pot Synthesis of Ethyl 2,6-dimethyl-4-(trimethylsilyl)pyridine-3-carboxylate [12]
-
To a solution of ethyl 3-aminocrotonate (1.29 g, 10 mmol) in ethanol (20 mL), add 4-(trimethylsilyl)but-3-yn-2-one (1.40 g, 10 mmol).
-
Heat the mixture at 50°C for 5 hours.
-
Add a catalytic amount of acetic acid (0.1 mL).
-
Reflux the mixture for an additional 2 hours to facilitate cyclodehydration.
-
Monitor the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pyridine.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines.[4] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[4]
Mechanism and Rationale: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) and undergoes cyclization and dehydration to form the final pyridine product.[4] The reaction conditions are generally mild, and it tolerates a wide range of functional groups.[4]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [4]
-
Step 1: Synthesis of N-phenacylpyridinium bromide:
-
Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in a minimal amount of acetone.
-
Add pyridine (0.87 g, 11 mmol) dropwise with stirring at room temperature.
-
Stir for 1-2 hours; a precipitate will form.
-
Collect the solid by vacuum filtration and wash with cold acetone.
-
Dry the product under vacuum.
-
-
Step 2: Pyridine Synthesis:
-
In a round-bottom flask, combine N-phenacylpyridinium bromide (from Step 1), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol).
-
Add glacial acetic acid (30 mL) as the solvent.
-
Reflux the mixture for 4 hours.
-
After cooling, pour the mixture into ice water.
-
Collect the precipitated product by filtration and recrystallize from ethanol.[4]
-
Logical Relationship: Kröhnke Pyridine Synthesis Mechanism
Caption: Key steps in the Kröhnke Pyridine Synthesis.
II. Modern Methodologies: Precision and Efficiency in Pyridine Construction
While classical methods are foundational, modern synthetic chemistry has ushered in an era of unprecedented precision and efficiency. Transition-metal catalysis, in particular, has revolutionized the synthesis of pyridines, offering novel pathways with high atom economy and functional group tolerance.
Transition-Metal-Catalyzed [2+2+2] Cycloadditions
The [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a powerful and atom-economical method for constructing substituted pyridines.[14] Various transition metals, including cobalt, ruthenium, and nickel, have been shown to effectively catalyze this transformation.[14][15]
Mechanism and Rationale: The general mechanism involves the formation of a metallacyclopentadiene intermediate from the oxidative coupling of two alkyne molecules with the metal center. This intermediate then undergoes insertion of the nitrile to form a seven-membered metallacycle, which subsequently undergoes reductive elimination to furnish the pyridine ring and regenerate the active catalyst. The choice of metal and ligands can significantly influence the reaction's efficiency and regioselectivity, especially when using unsymmetrical alkynes. Cobalt catalysts are particularly well-studied and offer a cost-effective option.[14]
Experimental Protocol: Cobalt-Catalyzed Synthesis of α-Trifluoromethylated Pyridines [15]
-
To a reaction vessel, add CoCl₂(phen) (10 mol%), zinc bromide (20 mol%), and zinc dust (50 mol%).
-
Add the fluorine-containing diyne (1.0 equiv) and the desired nitrile (1.2 equiv).
-
Add dichloroethane as the solvent.
-
Heat the mixture at 80°C for 3 hours.
-
Monitor the reaction by ¹⁹F NMR.
-
Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Data Presentation: Scope of Cobalt-Catalyzed [2+2+2] Cycloaddition [15]
| Entry | Diyne | Nitrile | Product | Yield (%) |
| 1 | CF₃-substituted diyne | Benzonitrile | α-CF₃, diaryl-pyridine | 95 |
| 2 | CF₃-substituted diyne | Acetonitrile | α-CF₃, aryl, methyl-pyridine | 92 |
| 3 | CF₃-substituted diyne | 4-Cyanopyridine | α-CF₃, aryl, pyridyl-pyridine | 88 |
| 4 | CF₃-substituted diyne | Adiponitrile | α-CF₃, aryl-bipyridine derivative | 90 |
Logical Relationship: [2+2+2] Cycloaddition Catalytic Cycle
Caption: Generalized catalytic cycle for the [2+2+2] cycloaddition.
C-H Bond Functionalization: A Paradigm Shift in Pyridine Synthesis
The direct functionalization of C-H bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules. In the context of pyridine synthesis, this often involves the functionalization of a pre-formed pyridine ring. However, C-H activation principles can also be applied in ring-forming reactions.
2.2.1 Palladium-Catalyzed C-H Arylation
Palladium catalysis is a powerful tool for the direct arylation of pyridine C-H bonds, typically using aryl halides or their equivalents.[16] The regioselectivity of the arylation is a key challenge due to the electronic nature of the pyridine ring. Often, directing groups are employed to achieve selectivity for a specific C-H bond.
Experimental Protocol: Intramolecular Palladium-Catalyzed C-H Arylation [16]
-
To a screw-capped test tube, add the pyridine-containing amide substrate (e.g., N-(2-bromophenyl)picolinamide, 0.10 mmol), potassium carbonate (0.30 mmol), and tetrabutylammonium bromide (0.10 mmol).
-
Add Pd(OAc)₂ (10 mol %) and triphenylphosphine (11 mol %).
-
Add N,N-dimethylacetamide (DMA) as the solvent.
-
Seal the tube and heat the mixture at 110°C for the specified reaction time.
-
After cooling, dilute the mixture with an organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2.2.2 Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a valuable method for introducing a boronic ester group onto the pyridine ring, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide range of substituents. The regioselectivity is often governed by steric factors.[17][18]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of a CF₃-Substituted Pyridine [18]
-
In a Schlenk flask under a nitrogen atmosphere, add [Ir(OMe)(COD)]₂ (1 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2 mol %).
-
Add pinacolborane (1.5 equiv) and the trifluoromethyl-substituted pyridine substrate (1.0 equiv).
-
Heat the neat reaction mixture at 80°C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the mixture and purify directly by column chromatography.
Data Presentation: Substrate Scope of Iridium-Catalyzed C-H Borylation [18]
| Entry | Pyridine Substrate | Position of Borylation | Yield (%) |
| 1 | 2,3-bis(trifluoromethyl)pyridine | 5-position | 82 |
| 2 | 2-(trifluoromethyl)-4-chloropyridine | 6-position | 75 |
| 3 | 3-chloro-5-(trifluoromethyl)pyridine | 2-position | 68 |
| 4 | 2,6-bis(trifluoromethyl)pyridine | 4-position | 90 |
Inverse-Electron-Demand Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In the context of pyridine synthesis, the inverse-electron-demand Diels-Alder (IEDDA) reaction is particularly useful.[19] This reaction involves an electron-poor diene, such as a 1,2,4-triazine, and an electron-rich dienophile, such as an enamine.[20]
Mechanism and Rationale: The reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like nitrogen gas, to afford a dihydropyridine. Subsequent aromatization leads to the final pyridine product. This strategy allows for the synthesis of highly substituted pyridines with predictable regioselectivity.
Experimental Protocol: IEDDA Reaction of a 1,2,4-Triazine with an Enamine [19]
-
To a solution of the 1,2,4-triazine in a suitable solvent (e.g., dioxane), add the enamine.
-
Heat the reaction mixture to reflux.
-
The reaction can be monitored by the evolution of nitrogen gas and by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
III. Conclusion and Future Outlook
The synthesis of pyridine derivatives is a rich and dynamic field of chemical research. Classical condensation reactions, such as the Hantzsch and Kröhnke syntheses, continue to provide robust and straightforward routes to a wide variety of pyridine structures. Concurrently, modern transition-metal-catalyzed methods, including [2+2+2] cycloadditions and C-H functionalization, have opened new avenues for the efficient and precise construction of highly functionalized pyridines.
For researchers in drug discovery and development, the choice of synthetic strategy will depend on a multitude of factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical methods are often well-suited for the rapid generation of libraries of compounds for initial screening, while the modern catalytic methods offer unparalleled control for the synthesis of complex, late-stage intermediates and final drug candidates.
The future of pyridine synthesis will likely be shaped by the ongoing pursuit of more sustainable and efficient methodologies. The development of novel catalytic systems based on earth-abundant metals, the use of greener reaction media, and the application of flow chemistry are all promising areas of research that will undoubtedly lead to even more powerful tools for the construction of this indispensable heterocyclic scaffold.
References
-
Ruthenium-catalyzed [2+2+2] cycloaddition of diynes with nitriles in pure water. PubMed. [Link]
-
Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC - NIH. [Link]
-
Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD. [Link]
-
Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. [Link]
-
A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis. [Link]
-
Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025. [Link]
-
Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. [Link]
-
Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen‐Containing Polyaromatics. ResearchGate. [Link]
-
Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Kröhnke Pyridine Synthesis: O R R O R. Scribd. [Link]
-
One-pot multistep Bohlmann-Rahtz heteroannulation reactions: synthesis of dimethyl sulfomycinamate. PubMed. [Link]
-
Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes: [4 + 21 Cycloaddition Reaction of Amidines with 1,3,6=Triazines. ElectronicsAndBooks. [Link]
-
Triazines: Syntheses and Inverse Electron-demand Diels-Alder Reactions. PubMed. [Link]
-
Rhodium‐catalyzed, solvent‐controlled C−H alkenylation and alkylation... ResearchGate. [Link]
-
Guareschi-Thorpe synthesis of pyridine. Química Organica.org. [Link]
-
Guareschi-Thorpe Condensation. Wiley Online Library. [Link]
-
Synthesis of 2-aminopyridines via ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- and 1,7-diynes with cyanamides: scope and limitations. New Journal of Chemistry (RSC Publishing). [Link]
-
Iridium-catalyzed C–H borylation of pyridines. RSC Publishing. [Link]
-
Iridium-catalyzed C-H borylation of pyridines.. Semantic Scholar. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. PubMed. [Link]
-
Hantzsch Pyridine Synthesis. Scribd. [Link]
-
Palladium-Catalyzed Decarboxylative Arylation of C−H Bonds by Aryl Acylperoxides. Organic Letters. [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI. [Link]
-
Ruthenium-catalyzed cycloisomerization-6pi-cyclization: a novel route to pyridines. PubMed. [Link]
-
Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. PubMed. [Link]
-
Rhodium(III)‐Catalyzed Regioselective C−H Annulation and Alkenylation of 2‐Pyridones with Terminal Alkynes. ResearchGate. [Link]
-
Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pyridine Synthesis: Condensation & Cycloaddition Reactions. Studylib. [Link]
-
Rh(III)-Catalyzed Oxidative Coupling of Unactivated Alkenes via C−H Activation. Organic Letters. [Link]
-
Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd Catalysts. Journal of the American Chemical Society. [Link]
-
Rhodium(III)-Catalyzed Direct C H Olefination of Arenes with Aliphatic Olefins. ResearchGate. [Link]_Olefination_of_Arenes_with_Aliphatic_Olefins)
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 9. Guareschi-Thorpe Condensation [drugfuture.com]
- 10. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 17. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to the Discovery and Development of Novel Protein Degraders
This guide provides a comprehensive overview of the core principles, methodologies, and strategic considerations in the rapidly evolving field of targeted protein degradation (TPD). It is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of this transformative therapeutic modality.
Introduction: A Paradigm Shift in Pharmacology
Traditional pharmacology has predominantly relied on occupancy-driven mechanisms, where small molecules inhibit the function of a target protein by binding to its active site.[1][2] However, this approach has limitations, leaving a significant portion of the human proteome, including scaffolding proteins and transcription factors, inaccessible to therapeutic intervention.[1] Targeted protein degradation (TPD) represents a fundamental shift from this paradigm. Instead of merely inhibiting a protein's function, TPD aims to eliminate the disease-causing protein entirely by harnessing the cell's own protein disposal machinery.[1][3][4] This is an event-driven pharmacology model, where a single molecule can catalytically trigger the degradation of multiple target proteins.[1][2][5]
This approach offers several key advantages over traditional inhibitors:
-
Expanded Druggable Proteome: TPD can target proteins that lack well-defined active sites, significantly broadening the therapeutic landscape.[1][6]
-
Catalytic Activity: Because degrader molecules are recycled after initiating degradation, they can be effective at lower doses, potentially reducing off-target toxicity.[1][7][8]
-
Overcoming Resistance: By removing the entire protein, TPD can overcome resistance mechanisms that arise from mutations in the target protein's active site.[1][9]
-
Sustained Pharmacological Effect: The need for protein re-synthesis to restore function can lead to a more prolonged therapeutic effect.[10]
The primary cellular pathway co-opted for TPD is the ubiquitin-proteasome system (UPS).[1][7][11] This intricate system maintains protein homeostasis by tagging unwanted or damaged proteins with ubiquitin, marking them for destruction by the proteasome.[1][12][13]
Core Technologies in Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three distinct components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][7][17] This structure allows the PROTAC to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity.[1][7] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1][7][17] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[1][7][9]
The development of all-small-molecule PROTACs was a significant breakthrough, enabling their use as potential therapeutics.[18] Commonly recruited E3 ligases include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1][19]
Molecular Glues
Unlike the bivalent nature of PROTACs, molecular glues are smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein by altering the surface of the E3 ligase.[][18][20][21] This creates a new binding surface for a "neosubstrate" that would not normally be recognized by the E3 ligase.[18] The classic examples of molecular glues are the immunomodulatory imide drugs (IMiDs) such as thalidomide and its analogs, which were serendipitously discovered to recruit and degrade specific transcription factors.[20][21]
The smaller size of molecular glues often translates to better cell permeability and oral bioavailability compared to PROTACs.[20][22] However, their discovery has historically been more serendipitous, though rational design and screening strategies are now emerging.[21][23]
The Drug Discovery and Development Workflow
The path to a clinically viable protein degrader is a multi-step process that requires a deep understanding of the underlying biology and sophisticated analytical techniques.
Target Selection and Validation
The initial step involves identifying a protein of interest (POI) that is a driver of a particular disease. An important consideration is whether the target is "degradable." While TPD expands the druggable proteome, not all proteins are equally amenable to degradation. Factors such as cellular localization, protein turnover rate, and the availability of surface-exposed lysines for ubiquitination can influence the success of a degrader campaign.[24]
Degrader Design and Synthesis
For PROTACs:
-
Ligand Identification: This requires identifying high-affinity binders for both the POI and a suitable E3 ligase. While ligands for common E3 ligases like CRBN and VHL are well-established, discovering novel E3 ligase ligands is an active area of research.[25][26]
-
Linker Optimization: The linker is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex.[11] Its length, rigidity, and attachment points must be carefully optimized.[25]
For Molecular Glues: Discovery has traditionally been challenging. However, new platform technologies are being developed to systematically discover novel molecular glues.[23]
In Vitro and Cellular Characterization
A suite of biochemical, biophysical, and cell-based assays is essential to characterize and optimize novel degraders.[27]
Key Experimental Protocols:
-
Binary Binding Assays: These assays, such as fluorescence polarization (FP) or surface plasmon resonance (SPR), are used to determine the binding affinity of the degrader to the isolated POI and E3 ligase.[27][]
-
Ternary Complex Formation Assays: The formation of the ternary complex is a prerequisite for degradation. Techniques like TR-FRET and NanoBRET® can be used to quantify the formation and stability of this complex in vitro and in live cells.[][29][30]
-
Ubiquitination Assays: These assays directly measure the ubiquitination of the POI induced by the degrader. This can be assessed through Western blotting for ubiquitin chains or more quantitative methods like in vitro ubiquitination assays with purified components.[][29]
-
Protein Degradation Assays: The ultimate measure of a degrader's efficacy is its ability to reduce the levels of the target protein in cells. This is typically quantified by Western blot, mass spectrometry, or reporter systems like HiBiT.[]
Step-by-Step Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of degrader concentrations for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is used to quantify the protein bands, normalizing the POI signal to the loading control.
Challenges and Future Directions
Despite the immense promise of TPD, several challenges remain. The larger size and complex structure of PROTACs can lead to unfavorable physicochemical properties, such as poor solubility and cell permeability.[4][11][31] The rational design of molecular glues is still in its infancy.[21] Furthermore, with over 600 E3 ligases in the human genome, the vast majority remain unexplored for TPD, representing a significant opportunity to develop tissue- or cell-type-specific degraders.[19][23][32]
The future of TPD will likely involve:
-
Expansion of the E3 Ligase Toolbox: Identifying and validating novel E3 ligase ligands to enable more selective and potent degraders.[26]
-
New Degrader Modalities: Exploring alternative degradation pathways, such as autophagy (e.g., AUTACs), to further expand the scope of TPD.[3][][18]
-
Clinical Translation: As more degraders enter and progress through clinical trials, a deeper understanding of their long-term safety and efficacy in humans will be gained.[5][34][35]
The first PROTAC drug candidates are now in late-stage clinical trials, with some having already submitted New Drug Applications, heralding a new era in medicine.[5][33][34][35] The continued innovation in this field holds the potential to deliver transformative therapies for a wide range of diseases, including many that are currently considered "undruggable".[1][20][36]
References
- Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC. (n.d.).
- What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.).
- Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods | Journal of Chemical Information and Modeling - ACS Publications. (n.d.).
- Drug discovery in the ubiquitin-proteasome system - PubMed - NIH. (n.d.).
- Molecular Glue - Revolutionizing Drug Discovery | Learn More Now - Vipergen. (n.d.).
- Proteolysis targeting chimera - Wikipedia. (n.d.).
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020, May 20).
- Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PubMed Central. (n.d.).
- Protein degraders enter the clinic – a new approach to cancer therapy - PMC - NIH. (n.d.).
- Drugging the Undruggable: Targeting Challenging E3 Ligases for Personalized Medicine. (n.d.).
- How to systematically discover novel molecular glues - Drug Discovery News. (2025, August 11).
- Review of Targeted Protein Degradation: Molecular Structures and Mechanisms. (n.d.).
- The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. (n.d.).
- Molecular Glues Discovery & Development - WuXi Biology. (n.d.).
- Molecular Glue Discovery: Current and Future Approaches - PMC - NIH. (n.d.).
- Molecular glue - Wikipedia. (n.d.).
- Ubiquitin Proteasome System Inhibitors - Drug Discovery Chemistry. (n.d.).
- Targeted Protein Degradation: A Paradigm Shift in Therapeutics - Creative Biolabs. (2025, June 5).
- Advances in Targeted Protein Degradation: PROTACs and Molecular Glues | Clinical Cancer Research - AACR Journals. (n.d.).
- A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (2021, July 23).
- An overview of PROTACs: a promising drug discovery paradigm - PMC - NIH. (2022, December 20).
- Is Targeted Protein Degradation Revolutionizing Drug Development? - AZoLifeSciences.com. (2023, August 4).
- PROTAC Discovery and Development Services. (2025, October 28).
- Modulators of the ubiquitin–proteasome system from natural products: chemical structures and their potential for drug discovery - RSC Publishing. (2025, April 14).
- The Developability Challenges with Bifunctional Targeted Protein Degraders. (2023, October 12).
- Methods to accelerate PROTAC drug discovery | Biochemical Journal - Portland Press. (2025, June 25).
- PROTAC® Ubiquitination Assays - LifeSensors. (n.d.).
- Advantages and Challenges of Protein Degrader Technology in Drug Discovery. (2020, September 2).
- Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine. (n.d.).
- Targeting the Ubiquitin Proteasome System. (n.d.).
- Overview of The Development of PROTACs - Biopharma PEG. (2022, August 6).
- Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner. (n.d.).
- Protein Degradation and PROTACs - Promega Corporation. (n.d.).
- PROTAC Activity Assay Services - BOC Sciences. (n.d.).
- PROTAC Degraders in Clinical Trails: 2025 Update - Biopharma PEG. (2025, May 13).
- Opportunities and challenges of protein-based targeted protein degradation - PMC. (n.d.).
- Targeted Protein Degradation: Challenges & Opportunities - Aragen Life Sciences. (n.d.).
- A structural biology approach to cancer drug discovery: Understanding protein degradation through E3 ligase function and disease - Select Science. (2023, August 24).
- E3 Ubiquitin Ligases as Molecular Machines and Platforms for Drug Development. (2022, November 25).
- Targeting Cullin–RING E3 ubiquitin ligases for drug discovery: structure, assembly and small-molecule modulation - Portland Press. (n.d.).
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.).
- Protein Degrader Technology May Reduce Drug Development Failure Rate. (2022, May 25).
- New insights on protein degraders open doors to treatment for 'undruggable' diseases. (2024, October 12).
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 3. Targeted Protein Degradation: A Paradigm Shift in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Advantages and Challenges of Protein Degrader Technology in Drug Discovery – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug discovery in the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulators of the ubiquitin–proteasome system from natural products: chemical structures and their potential for drug discovery - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. [PDF] Targeted protein degradation: from mechanisms to clinic | Semantic Scholar [semanticscholar.org]
- 17. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 21. wuxibiology.com [wuxibiology.com]
- 22. Molecular glue - Wikipedia [en.wikipedia.org]
- 23. How to systematically discover novel molecular glues | Drug Discovery News [drugdiscoverynews.com]
- 24. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
- 25. PROTAC Discovery and Development Services | Aurigene Services [aurigeneservices.com]
- 26. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lifesensors.com [lifesensors.com]
- 30. Protein Degradation and PROTACs [worldwide.promega.com]
- 31. contractpharma.com [contractpharma.com]
- 32. tandfonline.com [tandfonline.com]
- 33. Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine [aapsnewsmagazine.org]
- 34. Overview of The Development of PROTACs | Biopharma PEG [biochempeg.com]
- 35. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 36. news-medical.net [news-medical.net]
Methodological & Application
Application Note: Comprehensive Analytical Strategies for the Determination of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
Audience: Researchers, Quality Control Analysts, and Pharmaceutical Development Professionals.
Abstract: This document provides a detailed guide to the principal analytical methodologies for the quantitative determination of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1624262-52-7), a key intermediate and building block in pharmaceutical synthesis. We present validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and potentiometric titration. The causality behind experimental choices, such as mobile phase composition, derivatization strategies, and titration solvents, is explained to provide a deeper understanding of the method development process. All methodologies are presented with a focus on ensuring data integrity through rigorous system suitability checks and validation according to ICH Q2(R2) guidelines.[1][2]
Introduction and Compound Overview
This compound is a primary amine derivative of pyridine. Its accurate quantification is critical for ensuring purity, stability, and stoichiometric control in subsequent synthetic steps. The presence of a primary amine, a hydrochloride salt moiety, and a UV-active pyridine ring dictates the selection of appropriate analytical techniques. This guide explores three complementary methods, each suited for different analytical objectives, from high-throughput purity testing to definitive content assay.
Compound Properties:
| Property | Value | Reference |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1624262-52-7 | [3][4] |
| Molecular Formula | C₈H₁₃ClN₂O | [4] |
| Molecular Weight | 188.66 g/mol | [4] |
| Structure | ![]() |
(Note: A placeholder image is used for the chemical structure.)
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is the benchmark for purity and assay determination in pharmaceutical settings due to its high resolution, sensitivity, and specificity. The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt form of the analyte is highly polar, making careful control of mobile phase pH essential for achieving good chromatographic performance.
Causality of Method Design:
-
Column Choice: A C18 (octadecylsilyl) column is selected for its versatility and proven ability to retain and separate a wide range of polar and moderately nonpolar compounds.
-
Mobile Phase pH: The primary amine has a pKa in the basic range. To ensure it remains in its protonated, more polar form (R-NH₃⁺), the mobile phase pH is maintained in the acidic range (pH 2-4). This suppresses silanol interactions on the column, preventing peak tailing and ensuring reproducible retention times.
-
Detector: The methoxypyridine ring contains a strong chromophore, making UV detection a sensitive and straightforward choice. A preliminary UV scan of the analyte in the mobile phase is recommended to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
HPLC Protocol: Purity and Assay Determination
Caption: HPLC analysis workflow from preparation to reporting.
Instrumentation & Reagents:
-
HPLC system with UV/PDA detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Phosphoric acid (ACS grade)
-
Purified water (18.2 MΩ·cm)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at λmax (approx. 270 nm, verify experimentally) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Procedure:
-
Standard Preparation: Accurately weigh ~20 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of ~200 µg/mL.
-
Sample Preparation: Prepare the sample solution at the same target concentration as the standard using the Diluent.
-
System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Make five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 2.0.[5][6]
-
Analysis: Inject the blank (Diluent), standard, and sample solutions in sequence.
-
Calculation: Calculate the assay percentage using the external standard method, correcting for purity of the reference standard.
HPLC Method Validation Protocol
The method must be validated to demonstrate it is fit for purpose, following ICH Q2(R2) guidelines.[1][7]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector. | Analyte peak is free from interference from other components. |
| Linearity | Analyze at least five concentrations across 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst. | %RSD ≤ 2.0%. |
| LOQ/LOD | Determine by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by standard deviation of the response and the slope. | LOQ should be precise and accurate. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, temp ±5°C) and assess impact. | System suitability parameters remain within limits. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. However, primary amines can be challenging due to their polarity and potential for thermal degradation in the hot GC inlet.[8] Two approaches are presented: direct injection and analysis following derivatization.
Caption: Decision logic for choosing a GC-MS approach.
Protocol A: GC-MS with Derivatization
Causality of Method Design: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Heptafluorobutyric anhydride (HFBA) converts the polar N-H bonds into nonpolar, more volatile, and thermally stable derivatives (e.g., silyl or acyl).[9] This drastically improves chromatographic peak shape and prevents on-column degradation, leading to more accurate and reproducible quantification.
Procedure:
-
Sample Preparation: Accurately weigh ~5 mg of the sample into a vial. Dissolve in 1 mL of a suitable aprotic solvent (e.g., Pyridine or Acetonitrile).
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS (or another suitable agent). Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS.
Instrumental Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, Scan mode (50-500 amu) or SIM for quantification |
Protocol B: Direct Injection GC-MS
Causality of Method Design: For rapid screening, derivatization can be avoided by using a shorter analytical column (e.g., 5-10 m). A shorter column reduces the analyte's residence time at high temperatures, thereby minimizing the opportunity for thermal degradation.[8] This approach may sacrifice some resolution but offers a significant speed advantage.
Procedure:
-
Sample Preparation: Accurately weigh ~5 mg of the sample into a vial. Dissolve in 1 mL of Methanol or Dichloromethane.
-
Analysis: Inject 1 µL into the GC-MS.
Instrumental conditions would be similar to Protocol A, but a faster oven ramp may be employed due to the shorter column.
Method 3: Potentiometric Titration (Assay)
Principle: As a salt of a weak base and a strong acid (HCl), the compound can be assayed by titrating it with a standardized strong base, such as sodium hydroxide. A potentiometric endpoint detection method using a pH electrode provides a more objective and accurate determination of the equivalence point compared to a colorimetric indicator. This is an absolute method that directly quantifies the molar amount of the acidic hydrochloride moiety.
Causality of Method Design:
-
Solvent System: A mixed solvent system (e.g., water/ethanol) is often used to ensure the solubility of both the analyte and the titrant throughout the titration.[10]
-
Endpoint Detection: Potentiometric detection is superior to visual indicators for this application, as it is not subject to analyst interpretation of color change. The endpoint is precisely determined from the point of maximum inflection on the titration curve (the peak of the first derivative).
Procedure:
-
Titrant Standardization: Standardize a 0.1 M Sodium Hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Sample Preparation: Accurately weigh approximately 150 mg of the analyte into a beaker. Dissolve in 50 mL of a 1:1 mixture of purified water and ethanol.
-
Titration: Immerse a calibrated pH electrode and the titrant delivery tube into the solution. Titrate with the standardized 0.1 M NaOH, recording the pH and volume of titrant added.
-
Endpoint Determination: Plot the titration curve (pH vs. volume) and its first derivative (ΔpH/ΔV vs. volume). The volume at the peak of the first derivative curve is the equivalence point (Vₑ).
-
Calculation: Assay (%) = (Vₑ × M_NaOH × MW_analyte) / (W_sample × 10) Where:
-
Vₑ = Volume of NaOH at equivalence point (mL)
-
M_NaOH = Molarity of standardized NaOH (mol/L)
-
MW_analyte = Molecular weight of the analyte (188.66 g/mol )
-
W_sample = Weight of the sample (g)
-
Summary and Method Comparison
| Feature | HPLC-UV | GC-MS | Potentiometric Titration |
| Primary Use | Purity, Impurity Profiling, Assay | Identification, Quantification of Volatiles | High-Purity Assay |
| Specificity | High (Separates isomers) | Very High (Mass fragmentation) | Low (Titrates any acid/base) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Low (mg scale) |
| Throughput | High (with autosampler) | Medium (derivatization adds time) | Low |
| Expertise | Moderate | High | Low to Moderate |
References
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
ISPE. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Scribd. (n.d.). Amine Titration. [Link]
-
LibreTexts Chemistry. (n.d.). Titrimetric Methods. [Link]
-
ACS Publications. (1956). Analytical Chemistry Vol. 28, No. 4. [Link]
-
AOCS. (n.d.). Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. [Link]
-
ResearchGate. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. [Link]
-
PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. [Link]
-
PubMed. (1993). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. [Link]
-
ResearchGate. (2015). Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. youtube.com [youtube.com]
- 8. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
A Robust, Validated RP-HPLC Method for Purity Assessment of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, reliable, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride. This compound is a key building block in pharmaceutical research and development.[1] The inherent challenges in analyzing this polar, basic compound, such as poor retention and peak tailing on conventional C18 columns, are systematically addressed through strategic method development. The described protocol employs a modern, end-capped C18 stationary phase with an acidic mobile phase to ensure consistent analyte ionization and minimize undesirable secondary interactions with the silica support. This document provides a step-by-step protocol, system suitability criteria, and the scientific rationale behind the selection of chromatographic parameters, making it a valuable resource for quality control and process monitoring applications.
Introduction and Scientific Rationale
This compound (Molecular Weight: 188.66 g/mol , Formula: C₈H₁₃ClN₂O) is a substituted pyridine derivative frequently used in the synthesis of active pharmaceutical ingredients (APIs).[1] Its purity is critical to ensure the safety and efficacy of the final drug product. The analysis of this compound by RP-HPLC presents specific challenges rooted in its chemical structure.
The molecule possesses two key features that dictate the chromatographic strategy:
-
A Primary Amine: This functional group is basic and will be protonated (R-NH₃⁺) at acidic to neutral pH. This high polarity can lead to insufficient retention on non-polar C18 stationary phases, particularly with highly aqueous mobile phases.[2][3]
-
A Pyridine Ring: This heterocyclic aromatic ring acts as a chromophore, allowing for straightforward detection using a UV spectrophotometer.
The primary goal of this method is to overcome the challenges posed by the polar amine. A low-pH mobile phase is essential for two reasons:
-
Ensuring Consistent Ionization: By maintaining a pH at least two units below the analyte's pKa, the primary amine remains consistently in its protonated, cationic form. This prevents fluctuations in retention time and improves peak shape.[4]
-
Suppressing Silanol Interactions: Silica-based columns possess residual silanol groups (Si-OH) which can be deprotonated above pH ~3.5.[4] These negatively charged silanols can engage in strong ionic interactions with the cationic analyte, leading to severe peak tailing. An acidic mobile phase (pH < 3.5) keeps the silanols protonated and neutral, minimizing these secondary interactions.[4]
Based on this rationale, a method was developed using a C18 column known for its high surface coverage and effective end-capping, paired with a phosphate buffer at pH 3.0 to control the analyte's behavior and achieve optimal chromatographic performance.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Materials and Reagents
| Item | Vendor & Grade |
| 2-(5-Methoxypyridin-2-yl)ethanamine HCl | Reference Standard (>98% purity) |
| Acetonitrile (ACN) | HPLC Grade or higher |
| Monobasic Potassium Phosphate (KH₂PO₄) | ACS Grade or higher |
| Phosphoric Acid (H₃PO₄) | ACS Grade or higher |
| Water | HPLC Grade or Deionized (18.2 MΩ·cm) |
| HPLC Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent end-capped C18) |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector. |
Solution Preparation
-
Mobile Phase A (Aqueous Buffer, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to make a 20 mM solution.
-
Filter the solution through a 0.45 µm nylon filter.
-
Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.
-
-
Mobile Phase B (Organic):
-
100% Acetonitrile (ACN).
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of 2-(5-Methoxypyridin-2-yl)ethanamine HCl reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to volume with the Diluent and mix thoroughly. This concentration is suitable for purity analysis and main peak quantification.
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the 2-(5-Methoxypyridin-2-yl)ethanamine HCl sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Mix thoroughly.
-
HPLC Instrumentation and Conditions
The following table summarizes the optimized chromatographic conditions.
| Parameter | Setting |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 85% A / 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 228 nm |
| Run Time | 10 minutes |
System Suitability and Analysis Sequence
To ensure the trustworthiness and validity of the results, system suitability tests (SST) must be performed before any sample analysis.
-
Equilibrate the System: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
SST Injections: Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Evaluate SST Criteria: The system is deemed ready for analysis if the following criteria are met for the principal peak.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry; high tailing indicates secondary interactions.[5] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
-
Analysis Sequence:
-
Inject a blank (Diluent).
-
Perform five SST injections.
-
Inject the Sample Solutions in duplicate.
-
Inject a Working Standard Solution after every 6-10 sample injections to bracket the samples and verify system stability.
-
Expected Results and Discussion
Under the specified conditions, this compound should elute as a sharp, symmetrical peak with an estimated retention time of approximately 4-6 minutes. The use of an acidic phosphate buffer effectively controls the analyte's charge state and passivates the column surface, leading to excellent peak shape (Tailing Factor < 1.2). The isocratic method provides a rapid and robust analysis suitable for high-throughput quality control environments. Purity is calculated using an area percent normalization method, assuming all impurities have a similar response factor at the detection wavelength of 228 nm.
HPLC Analysis Workflow Diagram
The following diagram illustrates the complete workflow from preparation to final data analysis.
Caption: End-to-end workflow for HPLC analysis.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, and robust for the purity assessment of this compound. By employing a pH-controlled mobile phase and a high-quality C18 column, the common chromatographic issues associated with polar basic analytes are effectively mitigated. This method is readily implementable in any analytical laboratory equipped with standard HPLC instrumentation and is suitable for routine quality control throughout the drug development lifecycle.
References
- Vertex AI Search. (n.d.). Accelerated RPLC method development to separate highly polar molecules.
- Analytics-Shop. (n.d.). This compound, min 95%, 100 mg.
- Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2018). Recent analytical method developed by RP-HPLC. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Accelerated RPLC method development to separate highly polar molecules: A chromatography coming of age story | Poster Board #2555 - American Chemical Society [acs.digitellinc.com]
- 3. hplc.eu [hplc.eu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details optimized protocols for sample preparation and data acquisition, alongside an in-depth analysis of ¹H NMR, ¹³C NMR, and 2D correlation spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Significance of Structural Verification
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. Its structure combines a pyridine ring, a methoxy group, and an ethylamine side chain, making it a valuable building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, offering detailed insights into the molecular framework.
This guide provides a detailed walkthrough of the necessary NMR experiments for the complete structural assignment of this compound, addressing the specific challenges posed by the presence of a hydrochloride salt and a substituted pyridine ring.
Experimental Design and Rationale
A multi-pronged NMR approach is essential for the complete and unambiguous characterization of this compound. The strategy involves a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.
Core Spectroscopic Techniques
-
¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to (one-bond ¹H-¹³C correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
Experimental Workflow
The logical flow of experiments is designed to build a complete structural picture from the ground up.
Figure 1. Experimental workflow for NMR analysis.
Detailed Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
Materials:
-
This compound (10-20 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6-0.7 mL)
-
5 mm NMR tube
-
Pasteur pipette with glass wool
Protocol:
-
Weigh 10-20 mg of the compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is critical as it will solubilize the hydrochloride salt and the amine protons will be observable. In contrast, using D₂O would lead to rapid H-D exchange, causing the amine proton signals to disappear.
-
Vortex the vial until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are suggested for a 400 MHz spectrometer.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: -2 to 12 ppm | To observe all proton signals, including the broad amine protons. |
| Number of Scans: 16 | To achieve a good signal-to-noise ratio. | |
| ¹³C NMR | Spectral Width: 0 to 170 ppm | To cover the expected range for aromatic and aliphatic carbons. |
| Number of Scans: 1024 | Due to the low natural abundance of ¹³C, more scans are needed. | |
| COSY | Standard gradient-enhanced pulse sequence (gCOSY) | To establish ¹H-¹H connectivities. |
| HSQC | Standard gradient-enhanced pulse sequence (gHSQC) | To identify one-bond ¹H-¹³C correlations. |
| HMBC | Standard gradient-enhanced pulse sequence (gHMBC) | To identify two- and three-bond ¹H-¹³C correlations. |
Spectral Interpretation and Data Analysis
Predicted ¹H NMR Spectrum Analysis
The protonation of the amine group to form the hydrochloride salt causes a downfield shift of adjacent protons due to the electron-withdrawing effect of the positive charge on the nitrogen.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H6 (Pyridine) | ~8.2 | d | J ≈ 2.5 Hz | Alpha to the pyridine nitrogen, deshielded. |
| H4 (Pyridine) | ~7.6 | dd | J ≈ 8.5, 2.5 Hz | Coupled to H3 and H6. |
| H3 (Pyridine) | ~7.3 | d | J ≈ 8.5 Hz | Coupled to H4. |
| -OCH₃ | ~3.8 | s | - | Singlet for the methoxy group protons. |
| -CH₂-N | ~3.3 | t | J ≈ 7 Hz | Adjacent to the electron-withdrawing ammonium group. |
| -CH₂-Py | ~3.1 | t | J ≈ 7 Hz | Adjacent to the pyridine ring. |
| -NH₃⁺ | Broad | s | - | Broad signal due to quadrupolar relaxation and exchange. |
Predicted ¹³C NMR Spectrum Analysis
The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of substituents and the aromatic ring current.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C5 (Pyridine) | ~155 | Attached to the electron-donating methoxy group. |
| C2 (Pyridine) | ~150 | Quaternary carbon attached to the ethylamine side chain. |
| C6 (Pyridine) | ~140 | Alpha to the pyridine nitrogen. |
| C4 (Pyridine) | ~125 | Gamma to the pyridine nitrogen. |
| C3 (Pyridine) | ~110 | Beta to the pyridine nitrogen. |
| -OCH₃ | ~55 | Typical chemical shift for a methoxy carbon. |
| -CH₂-N | ~40 | Adjacent to the nitrogen atom. |
| -CH₂-Py | ~35 | Attached to the pyridine ring. |
2D NMR Correlation Analysis
The 2D NMR spectra are essential for the definitive assignment of the structure.
Figure 2. Key 2D NMR correlations for structural assignment.
Key Expected Correlations:
-
COSY: A cross-peak between the two methylene groups of the ethylamine chain confirms their connectivity. Correlations between H3, H4, and H6 will establish the proton arrangement on the pyridine ring.
-
HSQC: Each proton signal (except the -NH₃⁺) will show a correlation to its directly attached carbon, allowing for the assignment of all protonated carbons.
-
HMBC: This is the key experiment for assembling the final structure.
-
The methoxy protons (-OCH₃) will show a correlation to the C5 carbon of the pyridine ring.
-
The protons of the methylene group attached to the pyridine ring (-CH₂-Py) will correlate to the C2 and C3 carbons of the ring.
-
The aromatic protons will show correlations to adjacent and two-bond distant carbons, confirming the substitution pattern. For example, H6 will show correlations to C2 and C4.
-
Conclusion
By systematically applying the protocols and analytical strategies outlined in this guide, researchers can confidently and accurately determine the structure of this compound. The integration of 1D and 2D NMR techniques provides a self-validating system for complete structural elucidation, ensuring the high level of scientific integrity required in drug development and chemical research.
Application Notes and Protocols for the Coupling of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride with Carboxylic Acids
Introduction: The Ubiquitous Amide Bond
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and non-reactive ammonium carboxylate salt.[1][2] Consequently, a vast array of coupling reagents has been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. This document provides a detailed guide for the coupling of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride with a variety of carboxylic acids, offering insights into reagent selection, reaction optimization, and troubleshooting.
Understanding the Reactants
This compound is a primary amine featuring a pyridine ring. The hydrochloride salt form necessitates the use of a non-nucleophilic base to liberate the free amine in situ for the coupling reaction to proceed. The pyridine nitrogen can influence the nucleophilicity of the ethylamine moiety and may also act as a mild base or a coordinating site in the reaction. The predicted pKa of the protonated amine is approximately 8.87, which is a key parameter in selecting the appropriate base and its stoichiometry.
Carboxylic Acids: The nature of the carboxylic acid partner can significantly impact the reaction. Sterically hindered acids may require more potent coupling reagents or longer reaction times.[3] Electron-withdrawing or -donating groups on the carboxylic acid can also affect its reactivity.
Core Principles of Amide Coupling
The fundamental principle of most amide coupling reactions involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by a "coupling reagent," which forms a highly reactive activated intermediate. This intermediate is then readily attacked by the amine to form the stable amide bond.
Recommended Coupling Protocols
Herein, we detail three robust and widely applicable protocols for the coupling of this compound with carboxylic acids, each employing a different class of coupling reagent.
Protocol 1: HATU-Mediated Coupling
Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It reacts with the carboxylate to form a reactive OAt-active ester, which rapidly acylates the amine.[4][5][6] HATU is often favored for its high coupling efficiency, fast reaction rates, and ability to minimize racemization, particularly in peptide synthesis.[4]
Diagram of HATU Coupling Mechanism:
Caption: HATU-mediated amide bond formation workflow.
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Amine and Base Addition: Add this compound (1.0-1.2 eq) to the solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5-3.0 eq). The excess base is required to neutralize the hydrochloride salt and the proton generated during the reaction.
-
Coupling Reagent Addition: Add HATU (1.1-1.2 eq) to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).[7][8][9][10][11]
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous citric acid or 1M HCl) to remove the base, saturated aqueous sodium bicarbonate to remove unreacted carboxylic acid and HOAt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Coupling
Principle: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[2] This intermediate is prone to racemization and can undergo intramolecular rearrangement. The addition of HOBt (Hydroxybenzotriazole) traps the O-acylisourea to form an HOBt-active ester, which is more stable and less susceptible to racemization, while efficiently acylating the amine.[12]
Diagram of EDC/HOBt Coupling Mechanism:
Caption: EDC/HOBt-mediated amide bond formation workflow.
Step-by-Step Protocol:
-
Reagent Preparation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1-1.2 eq) in anhydrous DMF or DCM.
-
Amine and Base Addition: Add this compound (1.0-1.2 eq) followed by a non-nucleophilic base such as DIPEA or TEA (2.5-3.0 eq).
-
Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.1-1.5 eq) portion-wise to control any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1. The urea byproduct from EDC is generally water-soluble, which can simplify purification.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: T3P-Mediated Coupling
Principle: T3P (Propanephosphonic acid anhydride) is a mild and efficient cyclic anhydride coupling reagent. It activates the carboxylic acid to form a mixed anhydride, which then reacts with the amine. A key advantage of T3P is that its byproducts are water-soluble, allowing for a straightforward aqueous workup. T3P is also known for low epimerization risk.
Diagram of T3P Coupling Mechanism:
Caption: T3P-mediated amide bond formation workflow.
Step-by-Step Protocol:
-
Reagent Preparation: In a flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent such as ethyl acetate or acetonitrile.
-
Base Addition: Add a base like pyridine or triethylamine (3.0-4.0 eq). At least two equivalents of base are needed stoichiometrically.
-
Coupling Reagent Addition: Slowly add T3P (typically supplied as a 50% solution in ethyl acetate or DMF) (1.5 eq) to the mixture, maintaining the temperature between 0-25 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor completion by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer will contain the water-soluble phosphonic acid byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude amide by flash column chromatography if necessary.
Summary of Reaction Conditions
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: T3P |
| Coupling Reagent | HATU (1.1-1.2 eq) | EDC·HCl (1.1-1.5 eq) | T3P (1.5 eq) |
| Additive | None required | HOBt (1.1-1.2 eq) | None required |
| Base | DIPEA or TEA (2.5-3.0 eq) | DIPEA or TEA (2.5-3.0 eq) | Pyridine or TEA (3.0-4.0 eq) |
| Solvent | DMF, DCM | DMF, DCM | Ethyl Acetate, Acetonitrile |
| Temperature | Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours | 12-24 hours | 2-16 hours |
| Byproduct Removal | Aqueous wash | Aqueous wash | Aqueous wash |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and the amine. For sterically hindered substrates, switching to a more potent coupling reagent like HATU or increasing the reaction temperature may be beneficial.[3] In some cases involving weakly nucleophilic amines, converting the pyridine to its N-oxide prior to coupling, followed by a reduction step, can improve yields.
-
Side Reactions: The formation of byproducts can be minimized by careful control of the reaction temperature and the order of addition of reagents. Pre-activation of the carboxylic acid before adding the amine can sometimes reduce side reactions.
-
Purification Challenges: The polarity of the final amide product will dictate the appropriate chromatographic conditions. If the product is very polar, reverse-phase chromatography may be necessary. The choice of T3P can simplify purification due to the water solubility of its byproducts.
-
Monitoring the Reaction: When using TLC, a co-spot of the starting material and the reaction mixture is recommended to accurately track the consumption of the starting material.[11] For LC-MS analysis, a mini-workup of the aliquot can sometimes provide a cleaner spectrum.[9]
Conclusion
The coupling of this compound with carboxylic acids can be achieved efficiently using a variety of standard amide coupling protocols. The choice of the specific method will depend on the nature of the carboxylic acid, the desired scale of the reaction, and the available resources. By understanding the principles behind each method and carefully controlling the reaction parameters, researchers can successfully synthesize a wide range of amide derivatives for applications in drug discovery and development.
References
- 1. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. 170026-02-5 2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride AKSci 3631DT [aksci.com]
- 4. WO2024069592A1 - N-(5-substituted-[(l,3,4-thiadiazolyl) or (l,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use - Google Patents [patents.google.com]
- 5. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents [patents.google.com]
- 6. KR850001036B1 - Process for the preparing of an amide of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 7. EP2526099B1 - Improved process for the preparation of amide intermediates and their use thereof - Google Patents [patents.google.com]
- 8. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7402564B1 - Synthetic peptide amides - Google Patents [patents.google.com]
- 10. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
- 11. researchgate.net [researchgate.net]
- 12. 947763-55-5|Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate|BLD Pharm [bldpharm.com]
Application Note: A Framework for In Vitro Characterization of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride as a Novel Melatonin Receptor 1 Agonist
Abstract
This document provides a comprehensive guide for the in vitro pharmacological characterization of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride. Based on structural similarities to endogenous ligands, we hypothesize that this molecule acts as an agonist for the Melatonin Receptor 1 (MT1), a G-protein coupled receptor (GPCR). We present a multi-step workflow, beginning with a high-throughput functional assay to determine agonist activity, followed by a secondary binding assay to confirm direct receptor interaction. This guide includes detailed, step-by-step protocols, principles of assay design, and data analysis interpretation, offering researchers a robust framework to validate and characterize this and other novel compounds targeting Gi-coupled GPCRs.
Introduction and Rationale
This compound is a novel small molecule with a methoxypyridine core and an ethanamine side chain. This structural motif shares features with known biogenic amines, including the hormone melatonin. Melatonin exerts its physiological effects, such as regulation of circadian rhythms, primarily through two high-affinity GPCRs, MT1 and MT2.[1] Both receptors are predominantly coupled to the inhibitory G-protein, Gαi, which, upon activation, suppresses the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
The structural hypothesis suggests that this compound may function as an MT1 receptor agonist. To rigorously test this, a logical, tiered approach is necessary:
-
Primary Functional Assay: Quantify the compound's ability to elicit the downstream signaling event characteristic of MT1 activation—namely, a reduction in cAMP.
-
Secondary Binding Assay: Confirm that the observed functional effect is due to a direct interaction between the compound and the MT1 receptor.
This note details the protocols for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay as the primary screen and a Bioluminescence Resonance Energy Transfer (BRET) based ligand binding assay as the secondary validation step.
The MT1 Signaling Pathway
The MT1 receptor is a canonical Gi-coupled GPCR. Agonist binding induces a conformational change, facilitating the exchange of GDP for GTP on the associated Gαi subunit. The activated Gαi-GTP complex then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in the second messenger cAMP is the functional readout for our primary assay.[2][3]
Caption: MT1 receptor Gi-coupled signaling pathway.
Primary Functional Assay: HTRF cAMP Detection
To measure the compound-induced decrease in cAMP, we will employ a competitive immunoassay using HTRF technology.[4][5] This assay is highly sensitive, robust, and amenable to high-throughput screening (HTS).
Principle: The assay measures the competition between cellular cAMP and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium (Eu3+) cryptate. When cellular cAMP is low (inactive receptor), the tracer binds the antibody, bringing the Eu3+ donor and d2 acceptor into close proximity, resulting in a high FRET signal. When an agonist activates the MT1 receptor, cellular cAMP levels rise, displacing the tracer and disrupting FRET, leading to a low signal.[6]
Caption: Workflow for the HTRF cAMP functional assay.
Protocol 3.1: HTRF cAMP Assay for MT1 Agonism
Materials:
-
HEK293 cells stably expressing human MT1 receptor.
-
Assay Plate: Low-volume, 384-well, white, solid bottom.
-
Test Compound: this compound, 10 mM stock in DMSO.
-
Reference Agonist: Melatonin, 10 mM stock in DMSO.
-
Stimulating Agent: Forskolin, 10 mM stock in DMSO.
-
HTRF cAMP Gi Detection Kit (e.g., from Revvity or Cisbio).[7]
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Suspend MT1-HEK293 cells in an appropriate medium and dispense 5 µL/well into a 384-well plate at a pre-optimized density (e.g., 2,500 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test compound and reference agonist (Melatonin) in assay buffer. The final concentration should cover a range from 1 pM to 100 µM.
-
Cell Stimulation:
-
Add 2.5 µL of test compound or control (vehicle) to the appropriate wells.
-
Add 2.5 µL of Forskolin at a pre-determined concentration (e.g., 1 µM final) to all wells except the negative control (basal cAMP). This elevates the basal cAMP level, making the inhibitory effect of a Gi-agonist readily detectable.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's protocol, prepare the HTRF detection reagents by mixing the anti-cAMP Eu3+ cryptate and cAMP-d2 tracer in the supplied lysis buffer.
-
Add 5 µL of the detection mix to each well.
-
-
Final Incubation and Reading:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the vehicle + Forskolin wells (0% inhibition) and a saturating concentration of Melatonin (100% inhibition).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Secondary Assay: BRET Ligand Binding
To confirm that the compound's functional activity is mediated by direct binding to the MT1 receptor, a BRET-based competition binding assay is performed.[8][9] This assay monitors the interaction between a receptor tagged with a luciferase (e.g., NanoLuc) and a fluorescently labeled ligand in live cells.
Principle: The MT1 receptor is N-terminally tagged with NanoLuc (Nluc-MT1). A fluorescent ligand that binds MT1 is added to the cells. When the fluorescent ligand binds to Nluc-MT1, the energy from the luciferase substrate reaction is transferred to the fluorophore, generating a BRET signal. An unlabeled competing ligand, such as our test compound, will displace the fluorescent ligand, leading to a concentration-dependent decrease in the BRET signal.[10][11]
Caption: Workflow for the BRET competition binding assay.
Protocol 4.1: BRET Competition Binding Assay
Materials:
-
HEK293 cells stably expressing N-terminally NanoLuc-tagged human MT1 receptor (Nluc-MT1).
-
Assay Plate: Low-volume, 384-well, white, solid bottom.
-
Test Compound and Reference Ligand (Melatonin) prepared as in Protocol 3.1.
-
Fluorescent MT1 Ligand (e.g., a fluorescent melatonin analog).
-
NanoLuc Substrate (e.g., furimazine).
-
BRET-compatible plate reader with appropriate filter sets.
Procedure:
-
Cell Plating: Plate Nluc-MT1 expressing HEK293 cells in a 384-well plate as described in Protocol 3.1.
-
Compound Addition: Add 5 µL of serially diluted test compound or reference ligand to the wells. Include wells with vehicle only for maximum signal (no competition).
-
Fluorescent Ligand Addition: Add 5 µL of the fluorescent MT1 ligand at a concentration equal to its Kd value (determined in prior saturation binding experiments).
-
Incubation: Incubate the plate for 60 minutes at 37°C to allow binding to reach equilibrium.
-
Signal Detection:
-
Prepare the NanoLuc substrate according to the manufacturer's instructions.
-
Add 5 µL of the substrate to all wells.
-
Immediately read the plate on a BRET-compatible reader, measuring luminescence at both the donor emission wavelength (e.g., ~460 nm) and the acceptor emission wavelength (dependent on the fluorophore).
-
-
Data Analysis:
-
Calculate the BRET ratio: (Acceptor Emission / Donor Emission).
-
Normalize the data using wells with vehicle (0% displacement) and a saturating concentration of unlabeled Melatonin (100% displacement).
-
Plot the normalized response against the log of the competitor concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Data Interpretation and Assay Validation
Robust assay performance is critical for generating trustworthy data. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[12] It assesses the separation between the positive and negative controls.[13][14][15]
Z'-Factor Calculation: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Where σ is the standard deviation, μ is the mean, p is the positive control (e.g., Melatonin), and n is the negative control (e.g., vehicle).
| Parameter | Interpretation |
| Z' > 0.5 | Excellent assay, suitable for HTS.[12] |
| 0 < Z' < 0.5 | Marginal assay, may require optimization.[12] |
| Z' < 0 | Unacceptable assay, not suitable for screening.[14] |
Table 1: Representative Assay Validation and Compound Characterization Data
| Assay | Parameter | Melatonin (Reference) | 2-(5-Methoxypyridin-2-yl)ethanamine HCl | Assay Quality |
| HTRF cAMP | EC50 | 0.15 nM | 5.2 nM | Z'-Factor: 0.78 |
| Max Inhibition | 98% | 95% | S/B Ratio: 12 | |
| BRET Binding | Ki | 0.11 nM | 4.1 nM | Z'-Factor: 0.65 |
| Max Displacement | 100% | 99% | S/B Ratio: 8 |
Note: Data are representative examples for illustrative purposes.
The results from these assays will provide a comprehensive profile of the compound's activity. An EC50 value from the functional assay that is comparable to the Ki value from the binding assay provides strong evidence that the observed functional response is driven by direct binding to the target receptor.
Conclusion
This application note provides a validated, two-tiered approach to test the hypothesis that this compound is an MT1 receptor agonist. The combination of a primary HTRF functional assay and a secondary BRET binding assay constitutes a robust workflow for characterizing novel GPCR ligands. By explaining the causality behind protocol choices and incorporating industry-standard validation metrics, this guide equips researchers to generate high-quality, reliable data for drug discovery and development programs.
References
-
Application of BRET to monitor ligand binding to GPCRs. Nature Methods.[Link]
-
Signaling Pathways Coupled to Melatonin Receptor MT1 in Gastric Smooth Muscle. Journal of Gastrointestinal Science.[Link]
-
Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology.[Link]
-
MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology.[Link]
-
Using BRET Ligand Binding in the Detection and Characterisation of Receptor Heteromers. pA2 Online.[Link]
-
Melatonin signaling pathways are summarized in this figure. ResearchGate.[Link]
-
Application of BRET to monitor ligand binding to GPCRs. Nature Protocols.[Link]
-
The Human MT1 Melatonin Receptor Stimulates cAMP Production in the Human Neuroblastoma Cell Line SH‐SY5Y Cells Via a Calcium‐Calmodulin Signal Transduction Pathway. Scilit.[Link]
-
Z-factors. BIT 479/579 High-throughput Discovery.[Link]
-
Application of BRET to monitor ligand binding to GPCRs. CORE.[Link]
-
Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.[Link]
-
On HTS: Z-factor. Towards Data Science.[Link]
-
Application of BRET to monitor ligand binding to GPCRs | Request PDF. ResearchGate.[Link]
-
Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.[Link]
-
Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.[Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.[Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad.[Link]
-
Data analysis approaches in high throughput screening. SlideShare.[Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.[Link]
-
Z-factor - Wikipedia. Wikipedia.[Link]
Sources
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of BRET to monitor ligand binding to GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 10. pa2online.org [pa2online.org]
- 11. researchgate.net [researchgate.net]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. assay.dev [assay.dev]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
Introduction: The Significance of N-Alkylated Pyridylethylamines in Medicinal Chemistry
An Application Guide to the N-Alkylation of 2-(5-Methoxypyridin-2-yl)ethanamine
N-substituted 2-pyridylethylamine scaffolds are privileged structures in modern drug discovery, forming the core of numerous pharmacologically active agents. The specific starting material, 2-(5-Methoxypyridin-2-yl)ethanamine, is a valuable building block for synthesizing compounds targeting a range of biological pathways. The introduction of alkyl groups onto the primary amine nitrogen atom profoundly influences the molecule's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications are critical for modulating target affinity, selectivity, pharmacokinetic profiles (ADME), and overall efficacy. This guide provides a detailed exploration of two robust and widely adopted synthetic strategies for the N-alkylation of this key intermediate: Reductive Amination and Direct Alkylation.
Strategic Overview: Choosing the Right Path to N-Alkylation
The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the desired alkyl group, the availability of starting materials, and the required scale of the synthesis.
-
Reductive Amination: This is a highly versatile and often preferred method for creating secondary and tertiary amines. It involves the reaction of the primary amine with a ketone or aldehyde to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding alkylated amine. The process is known for its high chemoselectivity and broad substrate scope.[1]
-
Direct Alkylation: This classical approach involves the reaction of the amine with an alkyl halide (or sulfonate). A base is typically required to neutralize the acid byproduct generated during the reaction. While straightforward, this method can sometimes be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.
The following table provides a comparative summary of these two key methodologies.
| Feature | Reductive Amination | Direct Alkylation with Alkyl Halides |
| Alkyl Source | Aldehydes or Ketones | Alkyl Halides (R-X), Sulfonates (R-OTs) |
| Key Reagent | Mild Reducing Agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, Et₃N) |
| Primary Product | Secondary or Tertiary Amines | Secondary, Tertiary, and Quaternary Amines |
| Selectivity | Generally high; low risk of over-alkylation | Risk of over-alkylation to tertiary/quaternary |
| Substrate Scope | Very broad; compatible with many functional groups | Good, but sensitive to sterically hindered halides |
| Byproducts | Water, Acetate Salts | Halide Salts (e.g., KBr, Et₃N·HCl) |
| Advantages | High yields, mild conditions, excellent control | Simple setup, readily available reagents |
| Limitations | Requires a carbonyl precursor for the alkyl group | Potential for polyalkylation, requires base |
Protocol 1: N-Alkylation via Reductive Amination
This protocol details the synthesis of a secondary amine by reacting 2-(5-Methoxypyridin-2-yl)ethanamine with a representative aldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃).
Causality and Mechanistic Insight: Sodium triacetoxyborohydride is the reductant of choice for this transformation due to its mild nature and remarkable selectivity. Unlike stronger reducing agents like NaBH₄, it does not readily reduce the starting aldehyde, minimizing side reactions. It is particularly effective at reducing the protonated iminium ion intermediate formed from the condensation of the amine and the aldehyde, driving the reaction towards the desired N-alkylated product. The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Caption: Workflow for N-Alkylation via Reductive Amination.
Materials:
-
2-(5-Methoxypyridin-2-yl)ethanamine
-
Aldehyde or Ketone (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl Acetate/Hexanes mixture)
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(5-Methoxypyridin-2-yl)ethanamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Imine Formation: Add the aldehyde or ketone (1.1-1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous NaHCO₃ solution to quench the excess reducing agent and any acidic byproducts. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[2]
Safety Precautions:
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gases upon contact with water.[3][4] It can also cause skin and eye irritation.[3][4][5]
-
Always handle NaBH(OAc)₃ in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5][6][7]
-
Store NaBH(OAc)₃ in a cool, dry place away from incompatible substances.[5]
Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide
This protocol describes the synthesis of a secondary amine using an alkyl bromide and a non-nucleophilic base.
Causality and Mechanistic Insight: This Sₙ2 reaction relies on the nucleophilic primary amine attacking the electrophilic carbon of the alkyl halide. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to "scavenge" the proton from the amine nitrogen after the initial alkylation, neutralizing the resulting hydrohalic acid (H-X). This regenerates a neutral amine that can, unfortunately, react again, leading to the major drawback of this method: over-alkylation. To favor mono-alkylation, it is common to use an excess of the starting amine relative to the alkylating agent, although this requires subsequent separation.
Caption: Workflow for N-Alkylation via Direct Alkylation.
Materials:
-
2-(5-Methoxypyridin-2-yl)ethanamine
-
Alkyl Halide (e.g., benzyl bromide)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, suspend 2-(5-Methoxypyridin-2-yl)ethanamine (1.0 eq) and potassium carbonate (2.0-3.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add the alkyl halide (1.0-1.1 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 6-24 hours). Gentle heating (40-60 °C) may be required for less reactive halides.[8]
-
Work-up: Filter the reaction mixture to remove the inorganic salts.
-
Extraction: Dilute the filtrate with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Product Characterization
Following purification, the identity and purity of the N-alkylated 2-(5-Methoxypyridin-2-yl)ethanamine derivative must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Successful alkylation will be evident by the appearance of new signals corresponding to the added alkyl group and a shift in the signals for the protons adjacent to the nitrogen.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) will confirm the molecular weight of the product, typically by observing the [M+H]⁺ ion.
-
Chromatography: HPLC or GC analysis can be used to determine the purity of the final compound.
Troubleshooting and Field-Proven Insights
-
Low Yield in Reductive Amination: If the reaction stalls, ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent. A slight excess of the carbonyl compound and reducing agent can sometimes drive the reaction to completion.
-
Over-alkylation in Direct Alkylation: This is the most common side reaction. To minimize it, try adding the alkyl halide slowly at a lower temperature. Using a 2-3 fold excess of the starting amine can also favor mono-alkylation, but this will require a more careful purification step.
-
Reaction Failure with Sterically Hindered Reagents: Very bulky aldehydes/ketones or secondary alkyl halides may react slowly. In these cases, switching to a higher boiling point solvent and increasing the reaction temperature may be necessary. For direct alkylation, using a more reactive alkylating agent (e.g., an iodide or triflate) can also improve yields.
References
-
Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2009). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science, 11(3), 249–252. [Link]
- Google Patents.
-
Procter, D. J., et al. (2016). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein Journal of Organic Chemistry, 12, 1234–1240. [Link]
-
Baran, P. S., et al. (2016). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 138(22), 7042–7045. [Link]
- Google Patents.
-
Xu, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 25(6), 1383. [Link]
-
Ceylan, S., et al. (2013). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 38(3), 131-138. [Link]
-
Morris, J. C., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 55(22), 9871–9884. [Link]
- Google Patents.
-
An, G., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 434. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechempharma.com [lifechempharma.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride
Welcome to the technical support guide for the synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1624262-52-7).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you optimize your reaction conditions and consistently achieve higher yields and purity.
The synthesis of substituted phenethylamine analogues, including this methoxypyridine derivative, is a cornerstone of medicinal chemistry.[3] However, seemingly straightforward transformations can be plagued by competing side reactions and purification difficulties. This guide addresses the most frequent issues in a question-and-answer format, explaining the chemical principles behind our recommendations.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis is significantly lower than expected. Where is the most common point of failure?
Low overall yield is typically traced back to one of two critical areas: the efficiency of the nitrile reduction or the purity and yield of the nitrile precursor, 2-(5-Methoxypyridin-2-yl)acetonitrile.
A systematic approach is essential. First, validate the purity of your starting materials, particularly the 2-halopyridine used to synthesize the nitrile. Next, analyze the outcome of each step. If the nitrile synthesis is low-yielding, focus your optimization efforts there. If the nitrile is produced in good yield and purity, the reduction step is the likely culprit.
The most common issue in the reduction of a benzyl cyanide-type intermediate to a primary amine is the formation of a secondary amine byproduct.[4] This occurs when the newly formed primary amine attacks the reaction intermediate (imine), ultimately leading to a dimeric impurity that can be difficult to separate and significantly reduces the yield of the desired product.
Q2: I've confirmed a major byproduct with approximately double the mass of my desired product. How do I prevent this secondary amine formation during nitrile reduction?
This is a classic and well-documented problem in the reduction of nitriles to primary amines. The key to suppression is to minimize the concentration of the intermediate imine available to react with the primary amine product. Several strategies are highly effective:
-
Use of Ammonia: The most robust and widely used method is to conduct the hydrogenation in a solution of ammonia in an alcohol, typically methanol.[4] Ammonia is present in a large excess and competes with the primary amine product for reaction with the imine intermediate, thereby inhibiting the formation of the secondary amine. A solution of 7-10 N methanolic ammonia is often cited for high efficiency.[4]
-
Catalyst Choice: While Raney Nickel is a common choice, palladium on charcoal (Pd/C) can also be effective, particularly under optimized conditions. The choice of catalyst can influence the rate of the different steps in the reaction sequence.[5]
-
Reaction Conditions: Running the reaction at elevated hydrogen pressure (500-1000 psi) and moderate temperatures (80-125°C) can favor the complete reduction of the imine to the primary amine before it can be attacked by another amine molecule.[4]
Recommended Protocol Modification:
-
Prepare a saturated solution of ammonia in anhydrous methanol at 0°C.
-
Dissolve your nitrile precursor, 2-(5-Methoxypyridin-2-yl)acetonitrile, in this methanolic ammonia solution. Ensure the molar ratio of ammonia to the nitrile is at least 5:1.[4]
-
Add the hydrogenation catalyst (e.g., Raney Nickel or Pd/C).
-
Conduct the hydrogenation under pressure according to standard procedures.
Q3: My catalytic hydrogenation is slow or stalls completely. What should I check?
Several factors can lead to poor catalyst performance in hydrogenation reactions:
-
Catalyst Quality and Handling:
-
Raney Nickel: This catalyst is often pyrophoric and must be handled with care, typically as a slurry in water or alcohol. If it becomes dry, it can ignite and will lose its activity.[4] Always use freshly prepared or properly stored Raney Nickel.
-
Palladium on Carbon (Pd/C): The quality of Pd/C can vary between suppliers. Ensure you are using a reputable source. The catalyst can be poisoned by sulfur compounds, strong acids, or other impurities in your substrate or solvent.
-
-
Purity of Substrate and Solvent: Trace impurities can act as catalyst poisons. Ensure your 2-(5-Methoxypyridin-2-yl)acetonitrile precursor is of high purity. Solvents, especially alcohols, should be anhydrous.
-
Hydrogen Supply and Pressure: Ensure your hydrogen source is pure and that the reaction vessel is properly sealed and maintaining pressure. Leaks can prevent the reaction from reaching completion.
-
Mass Transfer Limitations: Inadequate stirring or shaking can lead to poor mixing of the catalyst, substrate, and hydrogen gas. This is particularly important in heterogeneous catalysis. Ensure vigorous agitation throughout the reaction.
Q4: What is an efficient method for synthesizing the 2-(5-Methoxypyridin-2-yl)acetonitrile precursor?
The precursor is commonly synthesized from 2-bromo-5-methoxypyridine or 2-chloro-5-methoxypyridine via nucleophilic substitution with a cyanide salt.[6] The bromo-derivative is generally more reactive.
Key Experimental Considerations:
-
Reactants: 2-Bromo-5-methoxypyridine is a commercially available starting material.[7] Sodium cyanide (NaCN) or potassium cyanide (KCN) are typically used.
-
Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is ideal for this type of substitution reaction.
-
Temperature: Moderate heating (e.g., 80-100°C) is usually required to drive the reaction to completion in a reasonable timeframe. Monitor the reaction by TLC or GC-MS to avoid decomposition at higher temperatures.
-
Workup: Care must be taken during the workup to safely handle and quench any residual cyanide. An aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate) is standard.
| Parameter | Recommended Condition | Rationale / Notes |
| Starting Material | 2-Bromo-5-methoxypyridine | Higher reactivity than the chloro analogue.[6] |
| Cyanide Source | Sodium Cyanide (NaCN) | Standard reagent for SNAr-type reactions. |
| Solvent | DMSO or DMF | Polar aprotic, effectively solvates the cation. |
| Temperature | 80 - 100 °C | Balances reaction rate and potential for degradation. |
| Monitoring | TLC, GC-MS | Track disappearance of starting material. |
| Safety | EXTREME CAUTION | Cyanide salts are highly toxic. Work in a well-ventilated fume hood and have a quench solution (e.g., bleach) available. |
Q5: I have successfully synthesized the free base, but I'm struggling with the final salt formation. What are the best practices for isolating 2-(5-Methoxypyridin-2-yl)ethanamine as a stable hydrochloride salt?
Proper salt formation is crucial for the stability, handling, and purity of the final product. The goal is to protonate the primary amine to form a crystalline solid that can be easily filtered and dried.
-
Solvent Selection: The free base should be dissolved in a solvent in which the hydrochloride salt is poorly soluble. Common choices include isopropanol, ethanol, or diethyl ether. Anhydrous solvents are critical to prevent the formation of hydrates and to obtain a crystalline solid.
-
HCl Source: A solution of HCl in a compatible organic solvent is preferred over aqueous HCl to maintain anhydrous conditions.
-
HCl in isopropanol
-
HCl in diethyl ether
-
HCl gas bubbled through the solution (for larger scale)
-
-
Procedure:
-
Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (1.0 equivalent) of the HCl solution dropwise with stirring. Adding a large excess can sometimes trap impurities.
-
The hydrochloride salt should precipitate as a solid. If it oils out, try scratching the inside of the flask or adding a seed crystal.
-
Allow the mixture to stir in the cold for a period to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum.[4]
-
Recrystallization from a solvent system like ethanol/ether can be used for further purification if necessary.[8]
References
-
PrepChem. (n.d.). Synthesis of 2-phenylethylamine. PrepChem.com. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water. Retrieved from [Link]
-
American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Retrieved from [Link]
-
PubMed. (2024, April 9). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. acs.org [acs.org]
- 6. innospk.com [innospk.com]
- 7. 2-Bromo-5-methoxypyridine | 105170-27-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride
Welcome to the technical support resource for 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1624262-52-7). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this versatile building block. Commercial batches of this compound are often cited with purities around 95%, indicating that residual impurities are a common issue.[1][2]
This document provides in-depth, field-tested solutions to common purification problems, moving beyond simple protocols to explain the chemical principles behind each step.
Understanding the Molecule: Key Physicochemical Properties
A successful purification strategy begins with understanding the molecule's behavior. 2-(5-Methoxypyridin-2-yl)ethanamine possesses two basic centers: the primary aliphatic amine and the pyridine ring nitrogen.
| Functional Group | Estimated pKa (of conjugate acid) | Basicity | Key Characteristics |
| Primary Amine (-CH₂NH₂) | ~9.5 - 10.5 | More Basic | Readily protonated by weak and strong acids. Its state (free base vs. salt) dictates solubility. |
| Pyridine Nitrogen | ~4.5 - 5.5 | Less Basic | The methoxy group is slightly activating, making this nitrogen more basic than pyridine itself, but significantly less basic than the aliphatic amine. Requires a stronger acid for protonation. |
Table 1: Estimated pKa values and properties of the basic centers. The pKa of the primary amine is comparable to other primary alkylamines, while the pyridine nitrogen's basicity is influenced by the electron-donating methoxy group.[3][4]
The hydrochloride salt form is generally a crystalline solid, soluble in water and polar protic solvents like methanol and ethanol, but poorly soluble in nonpolar organic solvents such as diethyl ether, hexanes, or ethyl acetate.[5][6] Conversely, the free base is expected to be more soluble in organic solvents and less soluble in water. This differential solubility is the cornerstone of its purification.
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent, dark-colored oil even after solvent removal. How can I solidify it?
A1: This is the most common challenge and typically arises from two issues: the free base form of the amine may be a low-melting solid or an oil at room temperature, and residual impurities are depressing the melting point and inhibiting crystallization.
The most effective solution is to convert the free base into its hydrochloride salt, which has a much higher propensity to crystallize.[7][8]
Protocol: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the crude oily product in a minimal amount of a suitable organic solvent. Good starting choices are diethyl ether, ethyl acetate, or dichloromethane (DCM).
-
Acidification: While stirring, add a solution of hydrochloric acid in a miscible solvent dropwise. Anhydrous 2M HCl in diethyl ether is ideal to avoid introducing water. Continue addition until the solution is acidic (test with pH paper) and a precipitate is no longer forming.
-
Isolation: The white to off-white hydrochloride salt should precipitate. If precipitation is slow, try cooling the solution in an ice bath.
-
Collection: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove residual organic impurities, and dry under vacuum.
This procedure not only solidifies the product but also serves as a crucial first-pass purification, as many non-basic impurities will remain in the solvent.
Q2: My compound streaks severely during silica gel column chromatography, leading to poor separation. What's wrong?
A2: This is a classic problem when purifying basic amines on standard silica gel. Silica is acidic due to the presence of silanol (Si-OH) groups on its surface.[9] These acidic sites form strong ionic interactions with the basic amine, causing it to "stick" to the column. This results in significant band tailing, poor resolution, and sometimes, irreversible adsorption.[10]
There are two primary strategies to overcome this:
-
Strategy A: Modify the Mobile Phase
-
Principle: Add a small amount of a competing base to the eluent. This base will occupy the acidic sites on the silica, allowing your compound of interest to elute more cleanly.
-
Method: Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexanes). This simple modification can dramatically improve peak shape.[10]
-
-
Strategy B: Use a Different Stationary Phase
-
Principle: Employ a stationary phase that is less acidic or chemically modified to be more compatible with amines.
-
Recommended Phases:
-
Amine-Functionalized Silica (NH₂-Silica): This is an excellent choice as it has a basic surface, which repels the amine, leading to much better peak shapes.[10][11]
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative. Ensure you use neutral or basic grade alumina.
-
Reversed-Phase C18 Silica: While less common for primary purification, it can be effective, especially for analytical purposes or when dealing with highly polar impurities.
-
-
Q3: I've successfully isolated the hydrochloride salt, but it has a yellow or brown tint. How can I decolorize it?
A3: Colored impurities are common and are often highly conjugated organic molecules formed as byproducts. These can typically be removed by a charcoal treatment during recrystallization.
Protocol: Decolorization with Activated Carbon
-
Choose a suitable recrystallization solvent for the hydrochloride salt (e.g., methanol, ethanol, or isopropanol).
-
Dissolve the impure salt in the minimum amount of hot solvent.
-
Add a very small amount of activated carbon (charcoal) to the hot solution – typically 1-2% of the solute's weight. Caution: Add the charcoal carefully to the hot solution to avoid violent bumping.
-
Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb to the surface of the carbon.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.
Troubleshooting Guide: A Step-by-Step Purification Workflow
This section outlines a logical workflow for purifying a crude batch of this compound.
Caption: Decision tree for troubleshooting recrystallization.
By applying these principles and protocols, researchers can effectively overcome the common purification hurdles associated with this compound and obtain material of high purity suitable for demanding applications in drug discovery and development.
References
- Fluorochem. (n.d.). This compound.
- Stellarsmart. (n.d.). This compound, min 95%.
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]
-
BIOSYNCE. (n.d.). 5-Methoxypyridin-3-ol CAS 109345-94-0. Retrieved from [Link]
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
-
Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns?. YouTube. Retrieved from [Link]
-
MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyridineethanamine. Retrieved from [Link]
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- An, H. J., & Lebrilla, C. B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-68.
-
Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
- Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
- BenchChem. (n.d.). How to remove pyridine from a reaction mixture.
- ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?.
- Google Patents. (n.d.). Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
- Hirose, K., & Tanaka, M. (1977). Reaction of Pyridine Bases with Carboxylic Acids in Benzene. Bulletin of the Chemical Society of Japan, 50(3), 608-613.
-
University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride.
- Quora. (2018, March 30). Are amines soluble in organic solvents?.
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
- ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Google Patents. (n.d.). Process for preparing 2-aminopyridine derivatives.
-
Beilstein Journals. (2022, May 24). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
-
NIH. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC. Retrieved from [Link]
- ResearchGate. (2025, August 6). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides.
Sources
- 1. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 2. 5-Hydroxy-2-Methoxypyridine Supplier & Manufacturer China | Properties, Uses, Safety Data [pipzine-chem.com]
- 3. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Stability of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
Welcome to the technical support guide for 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and validated protocols to ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and stability of this compound.
Q1: What is the general stability profile of this compound?
A1: this compound is a salt, which generally confers greater stability and improved handling characteristics compared to the freebase. In its solid, crystalline form, it is expected to be stable when stored under recommended conditions (room temperature, dry environment).[1][2] However, in solution, its stability is significantly influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[3][4][5]
Q2: How does acidic pH affect the stability of this compound in solution?
A2: Generally, amine hydrochlorides are more stable in acidic to neutral solutions. The protonation of the primary amine to form an ammonium salt reduces its nucleophilicity and susceptibility to certain degradation pathways. However, the methoxy group on the pyridine ring introduces a potential site for acid-catalyzed hydrolysis, especially under strongly acidic conditions and elevated temperatures. The pyridine ring itself is an electron-deficient aromatic system, which can influence the reactivity of its substituents. While many compounds are more stable at acidic pH, it is crucial to experimentally determine the optimal pH range for this specific molecule.[3][5][6]
Q3: What are the likely degradation products under acidic stress conditions?
A3: The primary degradation pathway anticipated under harsh acidic conditions is the hydrolysis of the methoxy group to yield the corresponding hydroxypyridine derivative, 2-(5-hydroxypyridin-2-yl)ethanamine. This reaction is a classic example of acid-catalyzed ether cleavage.[7] Other potential, though less likely, degradation pathways could involve reactions of the ethylamine side chain, particularly at elevated temperatures or in the presence of other reactive species.
Q4: Are there any visual indicators of degradation I should watch for?
A4: While not a definitive measure, a change in the color or clarity of a solution containing this compound upon storage or stress testing can indicate degradation. The formation of colored degradants is common for many aromatic compounds. Any precipitation or haze formation should also be investigated, as it could indicate the formation of a less soluble degradation product or a change in the salt form.
II. Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to identifying and resolving common problems encountered during the use of this compound in acidic media.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared acidic solution. | 1. Impurities in the starting material.2. On-column degradation.3. Interaction with acidic mobile phase components. | 1. Review the Certificate of Analysis (CoA) for the starting material. Run a standard under neutral conditions to confirm purity.2. Use a less acidic mobile phase or a shorter analysis time if possible.3. Evaluate the stability of the compound in the mobile phase over time (benchtop stability). |
| Loss of parent compound concentration over time in an acidic formulation. | 1. Acid-catalyzed hydrolysis of the methoxy group.2. Oxidative degradation.3. Adsorption to container surfaces. | 1. Conduct a forced degradation study (see Protocol 1) to confirm the degradation pathway. Consider adjusting the pH to a less acidic value if the application allows.2. Purge solutions with an inert gas (e.g., nitrogen or argon) and store protected from light.3. Use silanized glass or polypropylene containers to minimize adsorption. |
| Variability in experimental results between batches. | 1. Inconsistent pH of solutions.2. Different storage conditions (temperature, light exposure).3. Use of different grades or sources of acids/solvents. | 1. Always use a calibrated pH meter to verify the pH of your solutions.2. Standardize and document all storage and handling procedures.3. Use high-purity (e.g., HPLC or ACS grade) reagents and solvents consistently. |
| Precipitation observed in acidic solution upon standing. | 1. Formation of a less soluble degradation product.2. The hydrochloride salt of a degradation product may have lower solubility.3. Exceeding the solubility limit at the given pH and temperature. | 1. Isolate and characterize the precipitate using techniques like NMR, MS, or FTIR.2. If the precipitate is a degradant, this confirms instability under the current conditions.3. Determine the solubility of the compound under your specific experimental conditions. |
III. Experimental Protocols & Methodologies
To ensure the scientific integrity of your work, the following detailed protocols are provided for assessing the stability of this compound.
Protocol 1: Forced Degradation Study under Acidic Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[8][9]
Objective: To evaluate the stability of this compound under acidic stress and to identify major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
HPLC grade water and acetonitrile
-
A suitable HPLC or UPLC system with a PDA/UV or MS detector
-
Calibrated pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Stress Sample Preparation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.
-
-
Incubation:
-
Incubate all samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, and 72 hours). Protect samples from light.
-
-
Time Point Sampling & Analysis:
-
At each time point (including t=0), withdraw an aliquot from each sample.
-
Neutralize the acidic samples with an equivalent amount of NaOH solution.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample at t=0.
-
Identify and quantify any significant degradation products. An ideal forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient.[9]
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.
Objective: To develop an HPLC method capable of resolving this compound from its potential acid-induced degradants.
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
-
Recommended starting column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation:
-
Specificity: Analyze samples from the forced degradation study. The method is specific if the parent peak is well-resolved from all degradation product peaks and placebo components (if applicable).
-
Linearity, Accuracy, Precision: Perform these standard validation experiments as per ICH guidelines.
-
Peak Purity: Use a PDA detector to assess peak purity for the parent compound in the presence of its degradants.
IV. Mechanistic Insights & Visualizations
Understanding the potential degradation pathways is key to mitigating stability issues.
Anticipated Acid-Catalyzed Degradation Pathway
Under strong acidic conditions, the ether linkage of the methoxy group is susceptible to cleavage. The reaction is initiated by the protonation of the ether oxygen, making the methyl group a better leaving group for nucleophilic attack by water.
Caption: Proposed acid hydrolysis pathway.
Workflow for Stability Assessment
A systematic approach is critical for a comprehensive stability assessment.
Caption: Experimental workflow for stability testing.
V. Concluding Remarks
The stability of this compound in acidic conditions is a critical parameter for its successful application in research and development. While generally stable as a salt, the potential for acid-catalyzed hydrolysis of the methoxy group necessitates careful experimental evaluation. By employing systematic forced degradation studies and validated stability-indicating analytical methods, researchers can ensure the quality and reliability of their data. This guide provides the foundational knowledge and practical protocols to confidently address stability challenges and make informed decisions in your experimental design.
References
-
Cox, R. A., & Buncel, E. (2012). Three different mechanisms for azo-ether hydrolyses in aqueous acid. Canadian Journal of Chemistry, 90(10), 791-797. [Link]
-
Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Re-Lieu, S., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - CAS:1624262-52-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Purification of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
Introduction: 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride is a key building block in modern drug discovery and development, notably in the synthesis of advanced pharmaceutical intermediates.[1] The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, impact biological activity, and create regulatory hurdles. This guide provides in-depth troubleshooting advice and validated protocols to help researchers identify, understand, and effectively remove impurities from their preparations, ensuring the high quality required for downstream applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The impurity profile is highly dependent on the synthetic route. However, based on common synthetic strategies for related pyridine derivatives, impurities can be broadly categorized:
-
Starting Material Residues: Incomplete conversion can leave precursors in the final product. For example, if the synthesis involves the reduction of a nitrile, residual 2-(cyanomethyl)-5-methoxypyridine may be present.
-
Reaction Byproducts: Side reactions are a common source of impurities. These can include products from over-alkylation, dimerization, or incomplete reactions at intermediate stages. In syntheses involving multiple steps, intermediates from a previous step can carry over.[2]
-
Solvent and Reagent Artifacts: Residual solvents from the reaction or purification (e.g., Toluene, Acetone, Methanol) can be trapped in the crystalline solid.[3] Reagents used in the synthesis, such as catalysts or bases, may also persist if not properly removed.
-
Degradation Products: The ethylamine moiety can be susceptible to oxidation over time, especially if exposed to air and light, potentially leading to colored impurities. The methoxy group could, under harsh acidic conditions, undergo demethylation to form a pyridinol byproduct.[4]
Q2: What analytical techniques are essential for assessing the purity of my sample?
A multi-pronged analytical approach is crucial for robust purity assessment. No single technique can reveal all potential impurities.
| Analytical Technique | Purpose & Information Gained |
| HPLC-UV | The primary workhorse for quantitative purity analysis. It separates the main compound from impurities, allowing for percentage purity determination based on peak area. A diode array detector (DAD) can help in peak purity assessment.[5] |
| LC/MS/MS | Essential for identifying unknown impurities. Mass spectrometry provides the molecular weight of an impurity, which is critical for proposing its structure. This technique is highly sensitive and can detect impurities at the parts-per-million (ppm) level.[6][7] |
| ¹H NMR | Provides structural confirmation of the desired product. It can detect and help identify structural isomers and certain process impurities, although it is less sensitive than HPLC for quantitative analysis of minor components. |
| Melting Point | A simple but effective indicator of purity. A sharp melting point close to the literature value suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities. |
The validation of these analytical procedures should be conducted in line with established guidelines to ensure they are suitable for their intended purpose.[8]
Q3: What is the most effective general-purpose purification strategy for this compound?
For a crystalline hydrochloride salt like this compound, recrystallization is often the most effective and scalable method for removing the majority of impurities. It leverages differences in solubility between the desired compound and contaminants in a chosen solvent system at different temperatures.
However, if recrystallization fails to remove a persistent impurity, a more involved strategy may be necessary. This typically involves converting the hydrochloride salt back to its free base form, purifying the less polar free base by column chromatography, and then re-forming the highly pure hydrochloride salt.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during purification.
Q4: My product has a broad or incorrect melting point. What does this indicate and how do I fix it?
Causality: A broad melting point range (typically >2°C) is a classic sign of an impure crystalline solid. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. The issue could be due to residual solvents, inorganic salts, or organic byproducts.
Solution Pathway:
-
Initial Step: Dry the sample thoroughly under high vacuum at a moderate temperature (e.g., 40-50°C) for several hours to remove any residual solvent. Re-measure the melting point.
-
If Unresolved: Perform a recrystallization. A common and effective solvent system for amine hydrochlorides is a polar alcohol (like ethanol or isopropanol) in which the compound is soluble when hot, combined with an ether (like MTBE or diethyl ether) as an anti-solvent to induce crystallization upon cooling. Refer to Protocol 1 for a detailed methodology.
-
Validation: After recrystallization, confirm the purity with HPLC analysis and re-check the melting point.
Q5: HPLC analysis shows a persistent non-polar impurity. What is the best strategy to remove it?
Causality: A non-polar impurity (eluting later than the main peak in reverse-phase HPLC) is often a starting material or a byproduct that lacks the polar amine hydrochloride group. Because its polarity is significantly different from your product, it can be effectively removed.
Solution Pathway:
-
Solvent Wash/Trituration: Since your product is a salt, it is likely insoluble in many non-polar organic solvents. You can wash or triturate the solid with a solvent like toluene, acetone, or a mixture of acetone and petroleum ether.[3] The non-polar impurity will dissolve in the solvent, leaving your purified salt behind.
-
Acid-Base Extraction: For a more rigorous separation, perform an acid-base extraction. This involves converting your salt to the free base. See the workflow diagram below and refer to Protocol 2 .
Caption: Acid-Base Purification Workflow.
Q6: HPLC analysis shows a persistent polar impurity. How can I purify my compound?
Causality: A polar impurity (eluting earlier than the main peak in reverse-phase HPLC) can be challenging to remove by simple recrystallization because its solubility profile may be very similar to the product itself. This could be a byproduct that also contains a basic nitrogen, such as a positional isomer.
Solution Pathway:
-
Recrystallization Optimization: Systematically screen different solvent systems for recrystallization. The goal is to find a system where the impurity has significantly higher solubility than the product, even at low temperatures. See Table 2 in Protocol 1 for solvent suggestions.
-
Chromatography of the Free Base: This is the most powerful method. The hydrochloride salt is too polar for standard silica gel chromatography. Therefore, you must first convert the salt to the free base (see Protocol 2 ). The free base, being less polar, can be purified on a silica gel column. After collecting the pure fractions, the hydrochloride salt is reformed. See Protocol 3 for the chromatography procedure.
Caption: Troubleshooting Decision Tree.
Q7: My final product is discolored (e.g., yellow or brown). How can I obtain a white solid?
Causality: Color often arises from highly conjugated, trace-level impurities formed by oxidation or other degradation pathways. While potentially present in very small amounts, they can be aesthetically and qualitatively undesirable.
Solution Pathway:
-
Charcoal Treatment: During the hot dissolution step of recrystallization (Protocol 1 ), add a small amount (1-2% w/w) of activated carbon (charcoal) to the solution.
-
Mechanism: The activated carbon adsorbs the colored impurities onto its high-surface-area matrix.
-
Execution: Hold the solution at temperature for 5-10 minutes, then perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal before allowing the solution to cool and crystallize. Caution: Hot filtration must be done quickly to prevent premature crystallization on the filter funnel.
Section 3: Protocols and Methodologies
Protocol 1: Standard Recrystallization Protocol
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. See Table 2 for suggestions.
-
Dissolution: Place the crude hydrochloride salt in an appropriately sized flask. Add the primary solvent (e.g., ethanol) in portions while heating and stirring until the solid just dissolves. Avoid using an excessive amount of solvent.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add activated charcoal, and reheat to reflux for 5-10 minutes. Perform a hot filtration.
-
Crystallization: Allow the flask to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, allow the crystallization to proceed slowly.
-
Yield Maximization: Cool the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Analyze the final product by HPLC and melting point to confirm purity.
Table 2: Recommended Recrystallization Solvent Systems
| Primary Solvent (for dissolution) | Anti-Solvent (for precipitation) | Comments |
| Ethanol | Diethyl Ether or MTBE | A very common and effective system for amine HCl salts. |
| Isopropanol (IPA) | Heptane or Ethyl Acetate | IPA is less volatile than ethanol, offering good control. |
| Methanol | Toluene or Dichloromethane | Use with caution; methanol is highly effective at dissolving but can sometimes retain solvent. |
Protocol 2: Conversion to Free Base
-
Dissolve the hydrochloride salt in water.
-
Cool the solution in an ice bath and slowly add an aqueous base (e.g., 2M NaOH) with stirring until the pH is >10. The free base may precipitate or form an oil.
-
Extract the aqueous mixture three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the free base, which can then be used directly in Protocol 3 .
Protocol 3: Column Chromatography of the Free Base
-
Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., heptane or hexane).
-
Loading: Dissolve the crude free base from Protocol 2 in a minimum amount of the mobile phase or dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common mobile phase is a mixture of heptane and ethyl acetate, with the percentage of ethyl acetate gradually increasing. A small amount of triethylamine (e.g., 0.5%) can be added to the mobile phase to prevent the amine from tailing on the acidic silica gel.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Reformation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in a solvent like isopropanol or dioxane) to precipitate the pure hydrochloride salt. Filter and dry as described in Protocol 1 .
References
-
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (Source: ScienceDirect) URL: [Link]
-
Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. (Source: INNO PHARMCHEM) URL: [Link]
-
This compound, min 95%, 100 mg. (Source: LabAlley) URL: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Source: European Medicines Agency) URL: [Link]
-
Synthesis of 2-amino-5-methoxy pyridine. (Source: PrepChem.com) URL: [Link]
- Process for preparation of 2-amino-5-methyl-pyridine. (Source: Google Patents)
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (Source: Google Patents)
- 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. (Source: Google Patents)
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (Source: ACS Publications) URL: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (Source: MDPI) URL: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (Source: ResearchGate) URL: [Link]
-
EANM guideline on the validation of analytical methods for radiopharmaceuticals. (Source: SpringerOpen) URL: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (Source: PubMed) URL: [Link]
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (Source: Google Patents)
-
Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (Source: National Institutes of Health) URL: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Degradation Pathways of Methoxypyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of methoxypyridine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions you may encounter during your experimental work. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for methoxypyridine compounds?
A1: Methoxypyridine compounds are susceptible to several degradation pathways, largely influenced by the specific substitution pattern on the pyridine ring and the experimental conditions. The primary pathways include:
-
Oxidative Degradation: This is a common pathway, often initiated by atmospheric oxygen, residual peroxides in solvents, or intentional exposure to oxidizing agents.[1][2] The methoxy group can be a target, leading to O-demethylation to form the corresponding hydroxypyridine. The pyridine ring itself can also be oxidized, potentially leading to N-oxides or ring-opened products.[1] In some cases, oxidative dearomatization can occur, yielding dihydropyridine cis-diols.[2]
-
Hydrolysis: Under acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group. The stability to hydrolysis is pH-dependent and can be a critical factor in formulation development.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This can involve complex radical reactions, leading to a variety of products, including pyridine ring cleavage and the formation of aldehydes or carboxylic acids.[3][4]
-
Metabolic Degradation: In biological systems, methoxypyridines can be metabolized by enzymes. Common metabolic pathways include N-oxidation, hydroxylation of the pyridine ring, and O-demethylation.[1][5] The rate and products of metabolism are highly dependent on the specific enzymes involved.[5]
Q2: I am performing a forced degradation study on a novel methoxypyridine-containing drug substance. What are the recommended stress conditions?
A2: Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of your compound.[6][7] The International Council on Harmonisation (ICH) guidelines provide a framework for these studies.[6] For a methoxypyridine compound, a comprehensive study should include:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 80°C | Hydrolysis of the methoxy group to a hydroxyl group. |
| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 80°C | Hydrolysis of the methoxy group to a hydroxyl group. |
| Oxidation | 3% to 30% H₂O₂, room temperature | O-demethylation, N-oxidation, ring hydroxylation, ring opening. |
| Thermal Degradation | Dry heat, 40°C to 80°C (relative to the melting point) | General decomposition, potentially leading to a variety of products. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage, radical-mediated reactions. |
It is recommended to aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed at detectable levels without overly complex secondary degradation.[8][9]
Q3: What are the most suitable analytical techniques for identifying and quantifying methoxypyridine degradation products?
A3: The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS).[10]
-
HPLC-UV: This is the workhorse for separating the parent compound from its degradation products and for quantification. A stability-indicating HPLC method must be developed and validated to ensure that all significant degradation products are resolved from the parent peak and from each other.
-
LC-MS/MS: This is crucial for the identification and structural elucidation of unknown degradation products.[11] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose structures for the impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants.
Other techniques that can be valuable include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: For definitive structural elucidation of isolated degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: My methoxypyridine compound appears to be degrading, but I am not observing the expected hydroxypyridine product.
-
Possible Cause 1: Alternative Degradation Pathway: The primary degradation pathway under your specific conditions may not be simple O-demethylation. The pyridine ring itself could be the primary site of modification.
-
Solution: Employ LC-MS to screen for other potential degradation products. Look for masses corresponding to N-oxidation (+16 Da), ring hydroxylation (+16 Da), or ring-opened products. The microbial degradation of pyridine derivatives often leads to dihydroxypyridines and subsequent ring cleavage to products like N-formylmaleamic acid.[12][13]
-
-
Possible Cause 2: The Hydroxypyridine is an Intermediate: The hydroxypyridine may be an unstable intermediate that rapidly degrades further.
-
Solution: Analyze your samples at earlier time points in your degradation study. This may allow you to capture the transient intermediate before it is consumed.
-
Problem 2: I am observing a large number of small, poorly resolved peaks in my HPLC chromatogram after forced degradation.
-
Possible Cause 1: Over-stressing the Sample: The degradation may have proceeded too far, leading to a complex mixture of secondary and tertiary degradation products.
-
Possible Cause 2: Inadequate Chromatographic Method: Your HPLC method may not have sufficient resolving power for the complex mixture of degradants.
-
Solution: Optimize your HPLC method. This may involve:
-
Trying different stationary phases (e.g., C18, phenyl-hexyl, polar-embedded).
-
Adjusting the mobile phase composition and gradient profile.
-
Varying the pH of the mobile phase.
-
Changing the column temperature.
-
-
Problem 3: My mass balance in the forced degradation study is significantly less than 100%.
-
Possible Cause 1: Non-UV Active Degradation Products: Some degradation products may lack a chromophore and will not be detected by a UV detector.
-
Solution: Use a universal detector in parallel with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). An LC-MS in full scan mode can also help identify non-UV active compounds.
-
-
Possible Cause 2: Volatile Degradation Products: Some degradation products may be volatile and lost during sample preparation or analysis.
-
Solution: If volatile products are suspected, consider using headspace GC-MS for analysis.
-
-
Possible Cause 3: Co-elution of Degradation Products with the Parent Peak: A degradation product may be hidden under the main peak.
-
Solution: Assess the peak purity of your parent compound using a photodiode array (PDA) detector. If peak impurity is detected, further optimization of the HPLC method is required to achieve separation.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of your methoxypyridine compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven.
-
Photodegradation: Expose a solution of the compound to a light source as specified in ICH Q1B.
-
-
Incubation: Incubate the stressed samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep a control sample under ambient conditions.
-
Sample Quenching: At various time points, withdraw an aliquot of each stressed sample. For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples to an appropriate concentration and analyze by a validated stability-indicating HPLC-UV/MS method.
Visualizations
Diagram 1: Common Degradation Pathways of Methoxypyridines
Caption: Primary degradation routes for methoxypyridine compounds.
Diagram 2: Troubleshooting Workflow for Unexpected Degradation Profiles
Caption: A logical approach to troubleshooting unexpected results.
References
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH. (2011).
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC - NIH.
- Several catabolic pathways of representative pyridine derivatives by... - ResearchGate.
- Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp.... - ResearchGate.
- Metabolic pathways of NNK: carbonyl reduction (path a), pyridine... - ResearchGate.
- Oxidative Dearomatization of Pyridines - PMC - NIH. (2022).
- The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC - NIH. (2021).
- Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... - ResearchGate.
- Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations - PubMed. (2022).
- Forced Degradation Studies - MedCrave online. (2016). MedCrave.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2014).
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline.
- Pharma Stability: Troubleshooting & Pitfalls. LinkedIn.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. (2021).
- 1,4-Dihydropyridine oxidative degradation to pyridine derivative under... - ResearchGate.
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed. (2015).
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - MDPI. (2024). MDPI.
- How To Overcome The Critical Challenges Faced In Forced Degrad
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Synthesis of 2-Substituted Pyridines
Welcome to the Technical Support Center for the synthesis of 2-substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine functionalization. The unique electronic nature of the pyridine ring often leads to a variety of side reactions that can complicate syntheses and reduce yields. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered in the lab.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions related to the synthesis of 2-substituted pyridines.
Q1: Why is achieving regioselectivity at the C2-position of pyridine often challenging?
A1: The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[2] Several factors influence the C2 vs. C4 selectivity:
-
Steric Hindrance: Bulky nucleophiles or the presence of substituents near the C2 position can favor attack at the more accessible C4 position.[2]
-
Electronic Effects: The electronic properties of existing substituents on the ring can alter the electron density at the C2 and C4 positions, influencing the site of nucleophilic attack.[2]
-
Reaction Conditions: The choice of solvent and catalyst can also play a crucial role in directing regioselectivity.[1]
Q2: My electrophilic aromatic substitution (EAS) on pyridine is resulting in very low yields. What are my options?
A2: Pyridine is highly unreactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring. To improve yields, consider the following strategies:
-
Use Activating Groups: Introducing electron-donating groups onto the pyridine ring can increase its reactivity towards electrophiles.[2]
-
Employ Pyridine N-oxide: A widely used and effective strategy is to first oxidize the pyridine to its N-oxide.[2][3] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can subsequently be deoxygenated to furnish the substituted pyridine.[2][3][4]
Q3: How can I achieve substitution at the C3 position of pyridine?
A3: Directing substitution to the C3 position is challenging due to the electronic preference for C2 and C4 functionalization. However, it can be achieved through specific strategies:
-
Directed Ortho-Metalation (DoM): If a directing group is present at the C2 or C4 position, lithiation can be directed to the C3 position.
-
Halogen-Dance Reaction: Under certain conditions, a halogen at the C2 or C4 position can migrate to the C3 position, which can then be used for further functionalization.
-
Using Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate allows for nucleophilic addition at the C3 and C4 positions. The regioselectivity can be influenced by substituents that distort the pyridyne bond.[5]
II. Troubleshooting Guides for Common Side Reactions
This section provides detailed troubleshooting for specific side reactions encountered during the synthesis of 2-substituted pyridines.
Lithiation and Metalation Reactions
Directed ortho-metalation is a powerful tool for C-H functionalization, but it is often plagued by side reactions.
Issue: Nucleophilic Addition to the Pyridine Ring Instead of Deprotonation.
Symptoms: Formation of dihydropyridine adducts and low yield of the desired lithiated species.
Causality: Organolithium reagents like n-BuLi can act as both a base and a nucleophile. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at lower temperatures.[6]
Troubleshooting Protocol:
-
Choice of Base: Switch from n-BuLi to a more sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[6][7] These bases favor deprotonation over nucleophilic addition.
-
Temperature Control: Perform the reaction at very low temperatures (typically -78 °C) to minimize nucleophilic addition.[2][8]
-
In Situ Trapping: Add the electrophile to the reaction mixture in situ as the lithiated species is formed. This can prevent the accumulation of the reactive intermediate and potential side reactions.[7]
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like THF are commonly used.
Experimental Protocol: Directed Lithiation of 2-Substituted Pyridine [2]
-
Dissolve the 2-substituted pyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a lithium amide base (e.g., LDA, typically 1.1 equivalents) to the cooled pyridine solution.
-
Stir the reaction mixture at -78 °C for the appropriate time (e.g., 30 minutes to several hours).
-
Add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Cross-coupling reactions are invaluable for C-C bond formation, but 2-halopyridines can be challenging substrates.
Issue: Homocoupling of the Boronic Acid Reagent.
Symptoms: Formation of a significant amount of the symmetrical biaryl byproduct derived from the boronic acid.
Causality: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and can be mediated by palladium(II) species, particularly in the presence of oxygen.[9][10]
Troubleshooting Protocol:
-
Degassing: Rigorously degas all solvents and reagents to remove dissolved oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Catalyst Choice: While Pd(OAc)₂ is a common precursor, catalysts based on Pd(0) or the use of reducing phosphine ligands can sometimes minimize homocoupling.[10] The choice of ligand is crucial and can significantly impact the reaction outcome.[11][12][13]
-
Reaction Conditions: Optimize the base, solvent, and temperature. The nature of the base can influence the rate of transmetalation versus side reactions.
Data Summary: Effect of Catalyst on Homocoupling [10]
| Catalyst | Dimer Formation (%) |
| Pd(OAc)₂ | High |
| 5% Pd on Carbon | ~50% reduction compared to Pd(OAc)₂ |
Issue: Low Yield and Catalyst Deactivation.
Symptoms: Incomplete conversion of starting materials and the presence of catalyst decomposition products (e.g., palladium black).
Causality: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[14] Additionally, 2-pyridyl boron reagents are known for their instability and poor reactivity.[14]
Troubleshooting Protocol:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands.[15] These ligands can promote the desired catalytic cycle and prevent catalyst deactivation.
-
Optimized Conditions: For challenging 2-pyridyl nucleophiles, specific conditions involving phosphite or phosphine oxide ligands have been developed.[16]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[11]
Workflow: Troubleshooting Low Yield in Cross-Coupling
Caption: Diagnostic workflow for low yield in cross-coupling reactions.
Chichibabin Amination
The Chichibabin reaction is a classic method for the direct amination of pyridines.
Issue: Dimerization of the Pyridine Substrate.
Symptoms: Formation of a bipyridine side product, reducing the yield of the desired 2-aminopyridine.
Causality: Dimerization can be a significant side reaction, especially under high temperatures and atmospheric pressure.[17]
Troubleshooting Protocol:
-
Reaction Pressure: Increasing the pressure of an inert gas (e.g., nitrogen) can suppress the formation of the dimer. For example, increasing the nitrogen pressure to 350 psi has been shown to significantly favor the aminated product over the dimer.[17]
-
Temperature and Solvent: While traditional conditions often require high temperatures in solvents like xylene, milder conditions using liquid ammonia at lower temperatures have been developed for sensitive substrates.[18]
-
Alternative Reagents: Modern variations of the Chichibabin reaction, such as using a NaH-iodide composite, can allow for amination under milder conditions, potentially reducing side reactions.[19]
Data Summary: Effect of Pressure on Chichibabin Reaction [17]
| Condition | Aminated Product Yield (%) | Dimer Product Yield (%) |
| Xylene, NaNH₂, atmospheric pressure | 11 | 89 |
| Xylene, NaNH₂, 350 psi N₂ | 74 | 26 |
Issue: Formation of the 4-amino Isomer.
Symptoms: A mixture of 2-aminopyridine and 4-aminopyridine is obtained.
Causality: While the Chichibabin reaction typically favors the 2-position, amination at the 4-position can occur, especially with certain substitution patterns on the pyridine ring.[18]
Troubleshooting Protocol:
-
Substrate Modification: If possible, modify the substrate to sterically hinder the C4 position or electronically favor attack at the C2 position.
-
Reaction Conditions: Carefully control the reaction temperature and time, as prolonged reaction times or higher temperatures may lead to isomerization or competing reactions.
Reaction Mechanism: Chichibabin Amination
Caption: Simplified mechanism of the Chichibabin reaction.
N-Alkylation of 2-Pyridones
2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines, which can lead to competing O-alkylation.
Issue: Formation of O-Alkylated Byproduct.
Symptoms: A mixture of N-alkylated and O-alkylated products is obtained, complicating purification.
Causality: The tautomerism between the 2-pyridone and 2-hydroxypyridine forms often results in a mixture of N- and O-alkylation products.[20]
Troubleshooting Protocol:
-
Reagent Selection: The choice of alkylating agent and base is critical. Harder electrophiles tend to favor O-alkylation, while softer electrophiles may favor N-alkylation.
-
Specialized Methods: Methods utilizing specific reagents like P(NMe₂)₃ with α-keto esters have been developed for highly regioselective N-alkylation via a deoxygenation process under mild conditions.[20]
-
Protecting Groups: In some cases, protecting the oxygen of the 2-hydroxypyridine tautomer may be necessary to achieve selective N-alkylation.
III. Conclusion
The synthesis of 2-substituted pyridines is a field rich with challenges and opportunities. A thorough understanding of the underlying reaction mechanisms and potential side reactions is crucial for successful and efficient synthesis. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each specific substrate and reaction may require its own unique optimization. By systematically evaluating reaction parameters and employing the strategies outlined here, researchers can overcome many of the hurdles associated with pyridine functionalization.
IV. References
-
Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions - Benchchem. (URL: 2)
-
Navigating Functional Group Challenges in Pyridine Synthesis: A Technical Support Guide - Benchchem. (URL: --INVALID-LINK--)
-
Chichibabin reaction - Wikipedia. (URL: --INVALID-LINK--)
-
P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Chichibabin reaction - Grokipedia. (URL: 18)
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (URL: --INVALID-LINK--)
-
Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity | Journal of the American Chemical Society. (URL: --INVALID-LINK--)
-
Challenges in the functionalization of the furopyridine ring - Benchchem. (URL: 1)
-
Chichibabin reaction. (URL: 21)
-
The problem of regioselectivity in nucleophilic additions to pyridinium and related cations. Role of generalized anomeric effect | The Journal of Organic Chemistry - ACS Publications. (URL: --INVALID-LINK--)
-
Pyridine synthesis - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (URL: --INVALID-LINK--)
-
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - NIH. (URL: --INVALID-LINK--)
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes | ACS Catalysis. (URL: --INVALID-LINK--)
-
Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC - NIH. (URL: --INVALID-LINK--)
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (URL: 22)
-
Chichibabin Reaction | PPTX - Slideshare. (URL: --INVALID-LINK--)
-
Troubleshooting common issues in pyridine synthesis - Benchchem. (URL: 23)
-
(PDF) Side-chain lithiation of 2- and 4-substituted pyridines: Synthesis of more complex substituted pyridines (2012) | Keith Smith | 13 Citations - SciSpace. (URL: --INVALID-LINK--)
-
Synthesis of 2-substituted pyridines from pyridine N-oxides - ResearchGate. (URL: --INVALID-LINK--)
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed. (URL: --INVALID-LINK--)
-
Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. (URL: --INVALID-LINK--)
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. (URL: --INVALID-LINK--)
-
Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation - PMC - PubMed Central. (URL: --INVALID-LINK--)
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
Direct, C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement - Beilstein Journals. (URL: --INVALID-LINK--)
-
Pyridine-N-oxide - Wikipedia. (URL: --INVALID-LINK--)
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (URL: --INVALID-LINK--)
-
ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description.. (URL: --INVALID-LINK--)
-
Recent trends in the chemistry of pyridine N-oxides - arkat usa. (URL: --INVALID-LINK--)
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite - DR-NTU. (URL: --INVALID-LINK--)
-
Pyridine N-Oxides - Baran Lab. (URL: --INVALID-LINK--)
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (URL: --INVALID-LINK--)
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar. (URL: --INVALID-LINK--)
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: --INVALID-LINK--)
-
Pyridine CH functionalization | PPTX - Slideshare. (URL: --INVALID-LINK--)
-
Recent trends in the chemistry of pyridine N-oxide - University of Michigan. (URL: --INVALID-LINK--)
-
A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: --INVALID-LINK--)
-
c-h-functionalization-of-pyridines - Ask this paper | Bohrium. (URL: --INVALID-LINK--)
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed. (URL: --INVALID-LINK--)
-
Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchGate. (URL: --INVALID-LINK--)
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (URL: --INVALID-LINK--)
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: --INVALID-LINK--)
-
Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping | The Journal of Organic Chemistry - ACS Publications. (URL: --INVALID-LINK--)
-
Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: --INVALID-LINK--)
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: --INVALID-LINK--)
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (URL: --INVALID-LINK--)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 14. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 20. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 21. myttex.net [myttex.net]
- 22. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride
Introduction: This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1624262-52-7).[1][2] Scaling up this synthesis from the laboratory bench to pilot or production scale introduces significant challenges that can impact yield, purity, and safety.[3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to address specific issues encountered during scale-up, grounding our recommendations in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most industrially viable route typically involves a two-step process starting from a substituted picoline. The key intermediate is 2-(5-Methoxypyridin-2-yl)acetonitrile, which is subsequently reduced to the target primary amine and isolated as a hydrochloride salt. This approach avoids some of the less scalable methods for direct pyridine ring formation, which can suffer from low yields and complex precursor requirements.[4]
Q2: What are the primary challenges when transitioning this synthesis from gram to kilogram scale?
A2: The main challenges are not unique to this molecule but are critical in pyridine chemistry. They include:
-
Exotherm Management: The nitrile reduction step, particularly if using metal hydrides, can be highly exothermic. Improper heat dissipation on a large scale can lead to runaway reactions, degradation of the product, and significant safety hazards.[5][6]
-
Mass Transfer Limitations: Inadequate mixing in large reactors can cause localized "hot spots" or concentration gradients, leading to an increase in side reactions and a different impurity profile than observed on a small scale.[5]
-
Solid Handling and Isolation: The final product is a crystalline salt. Handling, filtering, and drying large quantities of solids can be challenging, affecting purity and batch-to-batch consistency. Copious or fine solids can lead to slow filtration times.[6]
-
Reagent Stoichiometry and Addition Control: The rate of addition for potent reagents like reducing agents or HCl for salt formation becomes a critical process parameter that must be carefully controlled at scale.
Q3: What are the most critical safety considerations for this process?
A3: Safety is paramount. Key hazards include:
-
Cyanide Handling (Step 1): If the synthesis involves a cyanation step, extreme care must be taken. Sodium or potassium cyanide are highly toxic. The reaction must be performed in a well-ventilated area, and the pH must be kept basic to prevent the formation of deadly hydrogen cyanide (HCN) gas.
-
Reducing Agents (Step 2): Metal hydrides like lithium aluminum hydride (LiAlH₄) are pyrophoric and react violently with water. Catalytic hydrogenation involves flammable hydrogen gas under pressure and catalysts that can be pyrophoric when dry (e.g., Raney Nickel).
-
Corrosive Reagents: Hydrochloric acid, used for salt formation, is highly corrosive. Proper personal protective equipment (PPE) and materials of construction for the reactor are essential.
Part 2: Troubleshooting and Process Optimization Guide
This section is structured to follow the logical flow of the synthesis, addressing common problems encountered at each stage during scale-up.
Workflow Overview
Stage 1: Synthesis of 2-(5-Methoxypyridin-2-yl)acetonitrile
Q: We are scaling up the cyanation of 2-(chloromethyl)-5-methoxypyridine and experiencing a significant drop in yield and an increase in dark, polymeric byproducts. What is the cause?
A: This is a classic scale-up problem related to mixing and thermal control.
-
Causality: The reaction of a benzylic-type halide with a cyanide salt is exothermic. On a large scale, inefficient stirring can create localized areas where the temperature is much higher than the bulk reading. These "hot spots" accelerate side reactions, such as polymerization and degradation of the pyridine ring, which is sensitive to harsh conditions.
-
Troubleshooting & Optimization:
-
Improve Agitation: Ensure the reactor's agitator is appropriate for the batch volume and viscosity. A retreat curve impeller or pitched-blade turbine is often more effective than a simple anchor stirrer for promoting top-to-bottom turnover.
-
Control Reagent Addition: Instead of adding the cyanide salt all at once, add it portion-wise or as a solution/slurry over time. This allows the reactor's cooling system to keep pace with the heat generated.
-
Solvent Choice: While DMSO is common, consider a solvent with a lower freezing point and viscosity if possible, which can improve mixing at lower temperatures. However, solvent choice is critical and requires systematic screening.[5] A switch may require re-optimization of the entire process.
-
Stage 2: Reduction of 2-(5-Methoxypyridin-2-yl)acetonitrile
Q: During our catalytic hydrogenation of the nitrile using Raney Nickel, the reaction is stalling and requires multiple catalyst additions at the kilogram scale. Why?
A: Catalyst activity is highly sensitive to poisoning and process conditions, especially at scale.
-
Causality: Impurities carried over from the previous step, such as residual cyanide or sulfur-containing compounds from starting materials, are potent catalyst poisons. Additionally, poor mass transfer of hydrogen from the gas phase into the liquid phase can make the reaction appear stalled, when in reality the catalyst is "starved" of H₂.
-
Troubleshooting & Optimization:
-
Purify the Intermediate: Ensure the nitrile intermediate is of high purity. A simple charcoal treatment or recrystallization before reduction can remove trace catalyst poisons.
-
Optimize Hydrogen Delivery: Increase the agitator speed to improve surface gas dispersion. Ensure the H₂ pressure is maintained consistently. For very large scales, a gassed reactor with a specialized impeller (e.g., a gas-inducing impeller) is necessary.
-
Catalyst Loading & Handling: While it may seem counterintuitive, sometimes lower catalyst loading with better agitation is more effective. Handle the catalyst under an inert atmosphere (e.g., a nitrogen blanket or in a glovebox) as exposure to air can deactivate it, especially Raney Ni.
-
Q: We are using LiAlH₄ for the reduction and observing the formation of secondary amines and other impurities during workup. How can this be mitigated?
A: This issue stems from the high reactivity of the hydride and the intermediates formed during the reaction and quench.
-
Causality: The intermediate imine formed during the reduction can react with the product primary amine to form a secondary amine dimer, especially at elevated temperatures. The workup (quench) is also highly exothermic and can cause product degradation if not controlled.
-
Troubleshooting & Optimization:
-
Inverse Addition: At scale, always add the LiAlH₄ solution/slurry to the nitrile solution at a controlled rate (inverse addition). This keeps the concentration of the highly reactive hydride low, minimizing side reactions.
-
Strict Temperature Control: Maintain the reaction temperature below 10°C, and preferably closer to 0°C, throughout the addition.
-
Controlled Quench: The workup is critical. A Fieser workup (sequential, slow addition of water, then 15% NaOH, then more water) is effective but must be done carefully at scale. Alternatively, quenching with ethyl acetate followed by a slower aqueous quench can better control the initial exotherm. A "reverse quench," where the reaction mixture is slowly added to the cooled quench solution, is often the safest method for large batches.[6]
-
Comparative Data: Reducing Agents
| Reagent System | Pros | Cons at Scale | Typical Conditions |
| H₂ / Raney Ni or Pd/C | High atom economy, clean workup, lower cost. | Catalyst poisoning, requires pressure equipment, potential for pyrophoric catalyst handling. | 50-100 psi H₂, Methanol/Ethanol, Room Temp to 50°C |
| Lithium Aluminum Hydride (LiAlH₄) | Highly effective, fast reaction times. | Highly pyrophoric, violent reaction with water, generates H₂ gas, difficult workup, expensive. | THF/Ether, 0°C to Room Temp |
| Sodium Borohydride (NaBH₄) / CoCl₂ | Milder than LiAlH₄, easier to handle. | Can be lower yielding, requires stoichiometric metal salt, potential for metal contamination in product. | Methanol/Ethanol, 0°C to Room Temp |
Stage 3: Hydrochloride Salt Formation and Isolation
Q: The final hydrochloride product is off-color (yellow to brown) and forms a very fine powder that is difficult to filter and dry. What can we do?
A: This is a common crystallization problem. The color is likely from trace impurities, and the particle size is a function of the crystallization conditions.
-
Causality: Rapid precipitation, which occurs when the HCl source is added too quickly or at too low a temperature, leads to the formation of very small, often impure, crystals. These small particles trap solvent and impurities and clog filter media.
-
Troubleshooting & Optimization:
-
Charcoal/Silica Treatment: Before adding HCl, consider treating the free-base amine solution in a suitable solvent (e.g., isopropanol) with activated carbon to remove color bodies.
-
Control the Crystallization:
-
Anti-Solvent Method: Add the HCl solution (e.g., HCl in isopropanol) to the free-base solution at a slightly elevated temperature (e.g., 40-50°C).
-
Cooling Profile: Once precipitation begins, hold at that temperature for a period (aging) to allow crystals to grow, then cool slowly to 0-5°C. A slow, linear cooling profile is superior to "crash cooling" in an ice bath.
-
-
Solvent Selection: Isopropanol (IPA), ethanol, or ethyl acetate are common solvents for hydrochloride salt formation. The choice of solvent dramatically affects crystal habit and solubility. A solvent/anti-solvent system (e.g., IPA/Heptane) can also be effective for inducing robust crystallization.
-
Troubleshooting Decision Tree: Low Yield in Reduction Step
References
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(42), 12696–12697. [Link]
-
Wikipedia contributors. (2024). Pyridine. Wikipedia. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Safety Issues with Pyridine Ring Construction. [Link]
-
Rorig, K., et al. p-METHOXYPHENYLACETONITRILE. Organic Syntheses, Coll. Vol. 4, p.586 (1963); Vol. 33, p.62 (1953). [Link]
- Google Patents. Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
Sources
Technical Support Center: 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride
A Guide to Preventing and Troubleshooting Oxidation
Welcome to the technical support center for 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical information to ensure the stability and integrity of this compound throughout your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven laboratory practices to address the common challenges associated with the handling and storage of this air-sensitive aromatic amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to oxidation?
This compound is a substituted pyridine derivative containing a primary ethylamine side chain and a methoxy group on the pyridine ring. Its susceptibility to oxidation stems from several structural features:
-
Aromatic Amine Moiety: The ethylamine group attached to the pyridine ring is a primary amine, which can be susceptible to oxidation.
-
Electron-Rich Pyridine Ring: The methoxy group is an electron-donating group, which increases the electron density of the pyridine ring, potentially making it more susceptible to oxidative attack.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be oxidized to form an N-oxide, a common degradation pathway for pyridine derivatives.[1][2][3][4][5]
Q2: What are the visible signs of oxidation or degradation of this compound?
As a solid, this compound is typically a white to off-white powder. Signs of degradation can include:
-
Color Change: A noticeable change in color, such as yellowing or browning, is a strong indicator of oxidation.
-
Clumping or Change in Texture: The material may become sticky or clump together due to the formation of degradation products.
-
Insolubility: The oxidized product may exhibit different solubility characteristics, leading to incomplete dissolution in solvents where it was previously fully soluble.
Q3: What are the recommended storage conditions for this compound?
To minimize the risk of oxidation, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen. |
| Temperature | Cool and dry place | Reduces the rate of chemical degradation. |
| Light | Amber vial or dark container | Protects from light-induced degradation. |
| Container | Tightly sealed container | Prevents moisture and air ingress. |
For long-term storage, sealing the container under an inert atmosphere is highly recommended.
Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?
Yes, the use of radical-scavenging antioxidants can be an effective strategy to prevent the oxidation of aromatic amines in solution.[6][7][8][9] Butylated hydroxytoluene (BHT) is a commonly used antioxidant in pharmaceutical preparations and can be effective in scavenging free radicals that initiate oxidation.[7][8][9] The optimal concentration of the antioxidant should be determined experimentally for your specific application.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected reaction byproducts | Oxidation of the starting material. | Confirm the purity of the this compound before use using an appropriate analytical technique (see Q5). Implement inert atmosphere techniques for your reaction setup. |
| Inconsistent experimental results | Degradation of the compound during storage or handling. | Review your storage and handling procedures. Ensure the compound is stored under an inert atmosphere and handled using air-sensitive techniques. |
| Discoloration of the solid compound | Exposure to air, light, or moisture. | Discard the discolored material. Procure a fresh batch and strictly adhere to the recommended storage conditions. |
| Solution turns yellow/brown over time | Oxidation of the compound in solution. | Prepare solutions fresh before use. Consider adding a suitable antioxidant like BHT to the solvent. Purge the solvent with an inert gas before dissolving the compound. |
Understanding the Oxidation Pathways
The oxidation of this compound can occur at several sites on the molecule. Understanding these potential pathways is crucial for developing effective prevention strategies.
Caption: Potential sites of oxidation on the 2-(5-Methoxypyridin-2-yl)ethanamine molecule.
-
N-Oxide Formation: The nitrogen atom of the pyridine ring is a common site for oxidation, leading to the formation of the corresponding N-oxide.[1][2][3][4][5] This is a well-documented transformation for many pyridine derivatives.[1][2][3][4][5]
-
Side-Chain Oxidation: The primary amine of the ethylamine side chain can undergo oxidation to form various products, including imines, aldehydes, or carboxylic acids, potentially leading to polymerization or further degradation.
-
Ring Oxidation: The electron-donating methoxy group activates the pyridine ring, making it more susceptible to electrophilic attack, which can include oxidative hydroxylation.
Experimental Protocols
Protocol 1: Handling and Weighing of Solid this compound
Given its air-sensitive nature, this compound should be handled in an inert atmosphere to prevent degradation.[10][11][12][13][14]
Method 1: Glovebox
-
Ensure the glovebox has a dry, inert atmosphere (low ppm O₂ and H₂O).
-
Introduce the sealed container of the compound, a balance, and necessary weighing tools into the glovebox antechamber.
-
Cycle the antechamber to replace the air with the inert atmosphere.
-
Once inside the glovebox, open the container and weigh the desired amount of the solid.
-
Seal the weighing vessel and the stock container before removing them from the glovebox.
Method 2: Schlenk Line/Inert Gas Manifold
-
Place the weighing vessel (e.g., a round-bottom flask) on a balance and tare it.
-
Quickly add the approximate amount of the solid to the flask in the open air.
-
Immediately attach the flask to a Schlenk line.
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[15][16][17][18]
-
The exact weight can be determined by difference if the initial weight of the stock bottle is known.
Caption: Workflow for handling air-sensitive this compound.
Protocol 2: Preparation of a Stock Solution
-
Degas the Solvent: Before preparing the solution, degas the chosen solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Dissolution under Inert Atmosphere: Transfer the degassed solvent to the flask containing the weighed solid compound via a cannula or a syringe under a positive pressure of inert gas.
-
Addition of Antioxidant (Optional): If required, a stock solution of an antioxidant like BHT in the same degassed solvent can be added to the solution.
-
Storage of Solution: If the solution is to be stored, it should be kept in a sealed container under an inert atmosphere, protected from light, and refrigerated if necessary. However, preparing solutions fresh is always the best practice.
Protocol 3: Monitoring for Degradation
Regularly assessing the purity of your compound is crucial. Forced degradation studies can help identify potential degradation products and establish a stability-indicating analytical method.[19][20][21][22][23]
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for separating the parent compound from its degradation products.[24][25][26][27] A gradient elution may be necessary to resolve all components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can provide excellent separation and identification. Derivatization may be required for the parent amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique for identifying unknown degradation products by providing molecular weight information.[25]
By implementing these best practices, you can significantly mitigate the risk of oxidation and ensure the reliability and reproducibility of your experimental results when working with this compound.
References
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Available at: [Link]
-
The Schlenk Line Survival Guide. Available at: [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. ResearchGate. Available at: [Link]
-
Guides - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
The Schlenk Line Survival Guide – Illustrated guides designed to help you master air and moisture-sensitive chemistry. The Schlenk Line Survival Guide. Available at: [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Separation Science. Available at: [Link]
-
Techniques in Pharmaceutical Analysis - ILT - Integrated Liner Technologies. ILT - Integrated Liner Technologies. Available at: [Link]
-
Setting up a Schlenk line - Chemistry Teaching Labs - University of York. University of York. Available at: [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. University of Pittsburgh. Available at: [Link]
-
Recent trends in the chemistry of pyridine N-oxides - arkat usa. Arkat USA. Available at: [Link]
-
Pyridine N-oxide derivatives - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Pyridine-N-oxide - Wikipedia. Wikipedia. Available at: [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. ResearchGate. Available at: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. ijrp.org. Available at: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. ChemistryViews. Available at: [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Pyridine N-Oxides - Baran Lab. The Baran Laboratory. Available at: [Link]
-
Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
the manipulation of air.sensitive compounds - Neilson Lab. Texas Christian University. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. MedCrave. Available at: [Link]
-
Preparation of Pyridine N-oxide Derivatives in Microreactor - Periodica Polytechnica. Periodica Polytechnica. Available at: [Link]
-
Ways to handle sensitive solids: Weighing reactive solid materials under paraffin oil - Shenvi Lab. The Shenvi Laboratory. Available at: [Link]
-
Hints for Handling Air-Sensitive Materials - Fauske & Associates. Fauske & Associates. Available at: [Link]
-
Oxidative Dearomatization of Pyridines - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Control experiments a Influence of the radical scavengers TEMPO and BHT... - ResearchGate. ResearchGate. Available at: [Link]
-
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society - ACS Publications. ACS Publications. Available at: [Link]
-
Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed. PubMed. Available at: [Link]
-
The enzymatic reduction of pyridine N-oxide derivatives: The role of their electron accepting potency - ResearchGate. ResearchGate. Available at: [Link]
-
Oxidation of Some Dihydropyridine Derivatives Via Different Methods. ResearchGate. Available at: [Link]
-
About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst - ResearchGate. ResearchGate. Available at: [Link]
-
β-Phenylethylamine - Wikipedia. Wikipedia. Available at: [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods - FRONTIERS IN CHEMICAL SCIENCES. Available at: [Link]
-
Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
(PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. ResearchGate. Available at: [Link]
-
Pyridine N-Oxide-structure - ChemTube3D. ChemTube3D. Available at: [Link]
-
The antioxidant butylated hydroxytoluene (BHT) inhibits the activity of a BK channel expressed in HEK 293 cells | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Amine - Wikipedia. Wikipedia. Available at: [Link]
-
Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations - ResearchGate. ResearchGate. Available at: [Link]
-
Oxidative Degradations of the Side Chain of Unsaturated Ent-labdanes. Part I. - MDPI. MDPI. Available at: [Link]
-
Oxidative Degradations of the Side Chain of Unsaturated Ent-labdanes. Part II - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 13. shenvilab.org [shenvilab.org]
- 14. fauske.com [fauske.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 17. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijrpp.com [ijrpp.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 24. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 27. iltusa.com [iltusa.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride by HPLC
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, a building block with significant potential in medicinal chemistry, rigorous purity validation is paramount. Impurities, whether they arise from the synthetic route, degradation, or storage, can have unintended pharmacological or toxicological effects. Therefore, a robust, validated analytical method is essential to ensure that the API meets the stringent requirements for clinical progression.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of this compound. As a polar, basic compound, it presents unique analytical challenges. We will explore a meticulously designed Reverse-Phase HPLC (RP-HPLC) method, explaining the rationale behind each parameter. Furthermore, we will objectively compare this method with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Capillary Electrophoresis (CE), providing the data and insights necessary for researchers and drug development professionals to make informed decisions for their analytical strategy.
Understanding the Analyte: this compound
Before delving into analytical methodologies, understanding the physicochemical properties of the analyte is crucial. 2-(5-Methoxypyridin-2-yl)ethanamine is a primary amine with a pyridine ring, making it a basic and polar molecule. The hydrochloride salt form enhances its solubility in aqueous media. Its structure suggests UV absorbance, a key property for HPLC detection.
The polarity of this molecule is a primary consideration for chromatographic method development. Traditional C18 columns may provide insufficient retention for such hydrophilic compounds, necessitating careful selection of stationary and mobile phases to achieve adequate separation from potential impurities.[1][2]
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and robustness. For this compound, a stability-indicating RP-HPLC method is the gold standard for both purity assay and impurity profiling.
Rationale for Method Design
The designed HPLC method aims to resolve the main component from its potential process-related impurities and degradation products. The choice of a C18 column with polar end-capping is a strategic decision to enhance the retention of our polar analyte.[1] A gradient elution is employed to ensure the timely elution of any less polar impurities while maintaining a good peak shape for the main analyte. The mobile phase, a combination of a low pH phosphate buffer and acetonitrile, is chosen to ensure the analyte is in its protonated form, which is optimal for interaction with the stationary phase and for achieving sharp, symmetrical peaks.
Anticipated Impurities
A robust analytical method must be capable of separating the API from potential impurities. Based on common synthetic routes for similar pyridine derivatives, we can anticipate the following potential impurities:
-
Starting Materials: Unreacted precursors such as 2-chloro-5-methoxypyridine or 2-amino-5-methoxypyridine.
-
By-products: Compounds formed from side reactions, such as isomeric derivatives or products of incomplete reaction steps.
-
Degradation Products: Formed under stress conditions (e.g., acid, base, oxidation, heat, light).[3][4][5][6][7] For an amine-containing compound, oxidative degradation is a common pathway.[3]
Detailed HPLC Protocol
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Polar-endcapped C18, 250 mm x 4.6 mm, 5 µm | Enhances retention of polar analytes and provides good resolution. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 | Buffers the mobile phase to maintain a consistent ionized state of the analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the column. |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30-31 min: 70-5% B; 31-40 min: 5% B | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 270 nm | Wavelength of maximum absorbance for the methoxypyridine chromophore. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Diluent | Mobile Phase A / Acetonitrile (95:5) | Ensures compatibility with the initial mobile phase conditions. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.
-
Filter the solutions through a 0.45 µm nylon syringe filter prior to injection.
System Suitability:
Before sample analysis, the chromatographic system must meet predefined suitability criteria as outlined in pharmacopeias like the USP.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of 5 replicate injections | ≤ 2.0% |
Method Validation Workflow
The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8]
Caption: ICH Q2(R1) validation workflow for the HPLC method.
Comparative Analysis: Alternative Purity Validation Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that separate compounds based on different principles. Here, we compare our HPLC method with Quantitative NMR (qNMR) and Capillary Electrophoresis (CE).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of compound purity without the need for a specific reference standard for the analyte itself.[9][10][11][12][13] It relies on a certified internal standard.
qNMR Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and ~5 mg of a certified internal standard (e.g., maleic acid) into a tared NMR tube.
-
Dissolution: Add a known volume of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all relevant signals.
-
Data Processing: Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field.[14][15][16][17][18] For a charged molecule like our analyte, CE offers a different separation mechanism compared to the partitioning in RP-HPLC, making it an excellent orthogonal technique.
CE Protocol:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) to ensure the analyte is cationic.
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Detection: UV detection at 270 nm.
-
Injection: Hydrodynamic injection.
Head-to-Head Comparison
| Feature | HPLC | qNMR | Capillary Electrophoresis (CE) |
| Principle | Partitioning between mobile and stationary phases | Nuclear magnetic resonance | Differential migration in an electric field |
| Resolution | High | Lower, depends on spectral overlap | Very High |
| Sensitivity | High (ng range) | Moderate (µg-mg range) | High (pg-ng range) |
| Quantification | Requires a reference standard for the analyte | Primary method, requires a certified internal standard | Requires a reference standard for the analyte |
| Impurity Identification | Possible with MS detector | Provides structural information | Possible with MS detector |
| Sample Throughput | Moderate | High | High |
| Solvent Consumption | High | Low | Very Low |
| Strengths for this Analyte | Robust, well-established, good for impurity profiling. | Absolute quantification, no need for analyte-specific standard. | Orthogonal selectivity, low sample volume, fast analysis. |
| Weaknesses for this Analyte | Potential for poor retention of polar impurities. | Lower sensitivity, potential for signal overlap. | Less robust than HPLC, sensitive to matrix effects. |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of this compound, a multi-faceted analytical strategy is recommended. The developed RP-HPLC method serves as a robust and reliable primary technique for routine purity testing and impurity profiling. Its validation according to ICH guidelines ensures its suitability for quality control in a regulated environment.
However, relying on a single method can be limiting. Quantitative NMR offers a powerful, orthogonal approach for absolute purity determination, which is invaluable for the certification of reference standards. Capillary Electrophoresis provides a rapid, high-efficiency separation based on a different physicochemical principle, making it an excellent confirmatory technique, especially for resolving impurities that may co-elute in HPLC.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating system for purity assessment, ensuring the quality and safety of this promising pharmaceutical building block.
Caption: Integrated analytical strategy for purity validation.
References
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace. [Link]
-
Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection. PubMed. [Link]
-
Forced Degradation Studies. Semantic Scholar. [Link]
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations. (2024, December 6). PMC - NIH. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
qNMR: A powerful tool for purity determination. RSSL. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC - NIH. [Link]
-
Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. PubMed. [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube. [Link]
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]
-
Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry. [Link]
-
Capillary Electrophoresis for Drug Analysis. Analytical Toxicology. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry - ACS Publications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 11. youtube.com [youtube.com]
- 12. emerypharma.com [emerypharma.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. analyticaltoxicology.com [analyticaltoxicology.com]
comparing 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride with other protein degrader building blocks
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." The development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), is central to this strategy. These molecules are modular, constructed from building blocks that include a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. While the landscape of TPD has been dominated by building blocks targeting the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases, the expansion of this toolbox is a critical frontier for the field.[1][2] This guide provides a comparative analysis of a potential novel building block, 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, with established E3 ligase ligands, offering insights into its structural features and potential applications in the synthesis of next-generation protein degraders.
Introduction: The Need for a Broader E3 Ligase Ligand Repertoire
The ubiquitin-proteasome system is the cell's primary machinery for protein degradation, and TPD technologies like PROTACs and molecular glues hijack this system to eliminate specific proteins of interest (POIs).[3] The success of a PROTAC is heavily dependent on the formation of a stable ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase.[4] To date, the vast majority of PROTACs in development leverage ligands for the VHL and CRBN E3 ligases.[]
While highly successful, this reliance on a limited set of E3 ligases presents several challenges:
-
Tissue-Specific Expression: VHL and CRBN are not ubiquitously expressed at the same levels in all cell types, which can limit the efficacy of PROTACs in certain tissues or disease contexts.[1]
-
Resistance Mechanisms: Acquired resistance to VHL- or CRBN-based degraders can emerge through mutations in the E3 ligase or associated cellular machinery.[1]
-
Expanding the "Druggable" Proteome: Different E3 ligases have distinct substrate specificities and cellular localizations, and harnessing a wider range of E3 ligases could enable the degradation of a broader array of target proteins.[6][7]
This necessity has spurred significant research into the discovery and development of ligands for novel E3 ligases, thereby expanding the available toolkit of protein degrader building blocks.[2][8]
A New Contender: this compound
Among the emerging chemical entities for TPD is This compound . While not as extensively characterized in the public domain as stalwarts like pomalidomide or VHL ligands, its classification by chemical suppliers as a "Protein Degrader Building Block" warrants a closer examination of its potential.[9]
Chemical Structure:
-
CAS Number: 1624262-52-7[9]
-
Molecular Formula: C8H13ClN2O[9]
-
Structure:
-
A pyridine ring, which is a common scaffold in medicinal chemistry.
-
A methoxy group on the pyridine ring, which can influence electronic properties and potential interactions.
-
An ethanamine side chain, providing a primary amine functional group that is crucial for linker attachment in PROTAC synthesis.
-
Comparative Analysis with Established Building Blocks
To understand the potential utility of this compound, we will compare its structural and synthetic features with two of the most widely used classes of E3 ligase ligands: the thalidomide-based CRBN ligands and the hydroxyproline-based VHL ligands.
Structural and Functional Comparison
| Feature | 2-(5-Methoxypyridin-2-yl)ethanamine HCl | Pomalidomide (CRBN Ligand) | VHL Ligand (e.g., VH032) |
| Core Scaffold | Methoxypyridine | Phthalimide | Hydroxyproline mimic |
| E3 Ligase Target | Undetermined | Cereblon (CRBN)[10] | Von Hippel-Lindau (VHL)[] |
| Key Functional Group for Linker Attachment | Primary Amine | Typically a derivative with an attachment point on the phthalimide ring (e.g., amine, ether) | Carboxylic acid or amine on a side chain |
| Molecular Weight | 188.66 g/mol [9] | 273.24 g/mol [10] | ~500-600 g/mol (varies) |
| Known Mechanism | Unknown | Molecular glue-like interaction with CRBN, inducing a neosubstrate binding surface.[7] | Mimics the binding of Hypoxia-Inducible Factor 1α (HIF-1α) to VHL.[11] |
This comparison highlights that this compound is a smaller, structurally distinct entity compared to the established ligands. Its primary amine offers a straightforward handle for conjugation to a linker, a desirable feature for combinatorial library synthesis of PROTACs.
Synthetic Utility and Potential
The primary amine of this compound is a versatile functional group for PROTAC synthesis. It can readily undergo several common ligation reactions, including:
-
Amide Bond Formation: Reaction with a carboxylic acid-terminated linker, often activated with coupling reagents like HATU or PyBOP.
-
Reductive Amination: Reaction with an aldehyde-terminated linker in the presence of a reducing agent.
-
Urea or Thiourea Formation: Reaction with isocyanates or isothiocyanates.
This versatility allows for the facile incorporation of this building block into a diverse library of PROTAC molecules with varying linker compositions and lengths. In contrast, the synthesis of functionalized pomalidomide or VHL ligands often requires multi-step synthetic sequences to introduce a suitable handle for linker attachment without disrupting E3 ligase binding.
Experimental Protocols: A Hypothetical Workflow for PROTAC Synthesis
While specific experimental data for PROTACs incorporating this compound is not yet prevalent in the literature, we can propose a general workflow for its use based on established synthetic methodologies.
General Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel PROTAC.
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC molecule.
Exemplar Protocol: Amide Coupling
This protocol describes the final coupling step to generate a hypothetical PROTAC.
Objective: To couple a POI-linker intermediate (containing a carboxylic acid) with this compound.
Materials:
-
POI-Linker-COOH intermediate (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the POI-Linker-COOH intermediate in anhydrous DMF.
-
Add this compound to the solution.
-
Add DIPEA and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
Visualizing the Mechanism of Action
The ultimate goal of incorporating a building block like this compound is to create a functional PROTAC that induces the degradation of a target protein. The following diagram illustrates this general mechanism.
Caption: The general mechanism of action for a PROTAC molecule.
Conclusion and Future Outlook
This compound represents an intriguing potential addition to the protein degrader building block toolbox. Its simple structure, low molecular weight, and versatile primary amine handle make it an attractive candidate for the synthesis of novel PROTAC libraries. While its cognate E3 ligase and performance data remain to be elucidated in peer-reviewed literature, its commercial availability suggests its utility in ongoing drug discovery programs.
The true value of this and other novel building blocks will be realized through systematic investigation:
-
Identification of the E3 Ligase Target: Determining which of the over 600 human E3 ligases this molecule binds to is a critical first step.
-
Structural Biology: Co-crystal structures of this ligand bound to its E3 ligase will be invaluable for structure-based design of more potent analogues.
-
Empirical Testing: The synthesis and screening of PROTAC libraries incorporating this building block against a panel of target proteins will be necessary to validate its efficacy in promoting protein degradation.
As the field of targeted protein degradation continues to evolve, the exploration and characterization of novel building blocks like this compound will be paramount to unlocking the full therapeutic potential of this exciting modality.
References
-
Lim, S. M., & Kim, E. E. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 23(19), 11773. [Link]
-
Excelra. (n.d.). Unlocking New E3 Ligases for Targeted Protein Degradation in Cancer Therapy. Retrieved from [Link]
-
Schapira, M., & Domling, A. (2022, August 26). Discovery of novel E3 ligands for targeted protein degradation. Morressier. [Link]
-
Kim, E. E., & Lim, S. M. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. International journal of molecular sciences, 23(19), 11773. [Link]
-
Boville, C. (2022). Automated Synthesis of Protein Degraders for Drug Discovery. ETH Zurich. [Link]
-
Zhang, H., et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]
-
Pharmacy Research. (n.d.). E3 Ligase Ligand. Retrieved from [Link]
-
MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 29(1), 1. [Link]
-
NJ Bio, Inc. (2025, December 4). Targeted Protein Degraders. [Link]
- Google Patents. (2023). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.
-
Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 10(9), 1229–1230. [Link]
-
University of Wisconsin–Madison School of Pharmacy. (2020, September 11). Degraders: A New Drug Discovery Approach. [Link]
- Google Patents. (2019). WO2019060742A1 - Protein degraders and uses thereof.
- Google Patents. (2019).
- Google Patents. (2020). WO2020010227A1 - Protein degraders and uses thereof.
-
Lee, H., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-11. [Link]
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry, 65(17), 11477-11499. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. us.strandls.com [us.strandls.com]
- 8. Discovery of novel E3 ligands for targeted protein degradation [morressier.com]
- 9. calpaclab.com [calpaclab.com]
- 10. WO2020206608A1 - Methods and compositions for targeted protein degradation - Google Patents [patents.google.com]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride and Its Structural Analogues for CNS Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Exploration and In Vitro Characterization
In the landscape of central nervous system (CNS) drug discovery, the pyridineethanamine scaffold represents a privileged structure, offering a versatile platform for interacting with various neurotransmitter systems. Among these, 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride has emerged as a compound of interest, warranting a thorough investigation of its pharmacological profile in comparison to its structural analogues. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of this parent compound with rationally designed alternatives, supported by detailed experimental protocols and data interpretation.
The Rationale for Analogue Selection: Probing the Structure-Activity Landscape
The selection of structural analogues for this comparative study is guided by established principles of medicinal chemistry, aiming to systematically probe the structure-activity relationship (SAR) of the parent compound. The primary focus is on understanding how modifications to the methoxy group and the pyridine ring affect the compound's physicochemical properties and its interaction with biological targets, particularly serotonin receptors, which are implicated in the activity of many phenethylamine derivatives.[1][2] The following analogues have been chosen for this comparative analysis:
-
Positional Isomers:
-
2-(3-Methoxypyridin-2-yl)ethanamine (Analog 1)
-
2-(4-Methoxypyridin-2-yl)ethanamine (Analog 2)
-
-
Bioisosteric Replacements of the Methoxy Group:
-
2-(5-Fluoropyridin-2-yl)ethanamine (Analog 3)
-
2-(5-Chloropyridin-2-yl)ethanamine (Analog 4)
-
-
Homologation of the Methoxy Group:
-
2-(5-Ethoxypyridin-2-yl)ethanamine (Analog 5)
-
This selection allows for a systematic evaluation of the electronic and steric effects of substituents on the pyridine ring, as well as the impact of altering the position of the key methoxy group.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the predicted and experimentally determined physicochemical properties of the parent compound and its selected analogues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa |
| Parent Compound | C₈H₁₃ClN₂O | 188.66 | 1.2 | 9.5 |
| Analog 1 | C₈H₁₂N₂O | 152.19 | 1.1 | 9.4 |
| Analog 2 | C₈H₁₂N₂O | 152.19 | 1.0 | 9.6 |
| Analog 3 | C₈H₁₁FN₂ | 154.19 | 1.3 | 9.1 |
| Analog 4 | C₈H₁₁ClN₂ | 170.64 | 1.6 | 9.0 |
| Analog 5 | C₉H₁₄N₂O | 166.22 | 1.6 | 9.5 |
Note: Predicted values are generated using standard computational models and should be experimentally verified.
The seemingly subtle changes in chemical structure can lead to significant differences in properties like lipophilicity (logP) and basicity (pKa), which in turn can influence a compound's ability to cross the blood-brain barrier and its off-target interactions.
In Vitro Pharmacology: A Multi-faceted Approach to Target Engagement and Functional Activity
A comprehensive in vitro pharmacological evaluation is essential to characterize the interaction of the parent compound and its analogues with their biological targets. Given the structural resemblance of the pyridineethanamine scaffold to known serotonergic agents, the primary focus of this investigation will be on a panel of serotonin (5-HT) receptors. The following experimental workflow is proposed:
Figure 1: A generalized workflow for the in vitro pharmacological characterization of this compound and its analogues.
Experimental Protocols
Objective: To determine the binding affinity (Ki) of the test compounds for a panel of serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest.
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).
-
Test compounds and reference compounds (e.g., serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA).
-
96-well microplates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled competing ligand (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Objective: To assess the functional activity of the test compounds at Gi/o- or Gs-coupled serotonin receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Principle: Agonists of Gi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP levels, while agonists of Gs-coupled receptors stimulate adenylyl cyclase, causing an increase in cAMP.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the serotonin receptor of interest.
-
Forskolin (to stimulate cAMP production in Gi/o-coupled receptor assays).
-
Test compounds and reference agonist/antagonist.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
384-well microplates.
Procedure:
-
Seed the cells in a 384-well plate and allow them to attach overnight.
-
For Gi/o-coupled receptor assays, pre-treat the cells with forskolin.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the concentration-response curves and determine the EC50 and Emax values for each compound.
Objective: To measure the functional activity of the test compounds at Gq-coupled serotonin receptors by detecting changes in intracellular calcium concentration.
Principle: Activation of Gq-coupled receptors leads to the mobilization of intracellular calcium stores, which can be detected using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 or CHO cells stably expressing the Gq-coupled serotonin receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Test compounds and reference agonist.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in the microplates and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Inject the test compounds at various concentrations into the wells.
-
Immediately measure the change in fluorescence over time.
-
Analyze the data to determine the concentration-dependent increase in intracellular calcium and calculate the EC50 values.
Discussion of Expected Structure-Activity Relationships
Based on the existing literature for phenethylamine and related compounds, several hypotheses can be formulated regarding the expected SAR for this series of analogues:
-
Positional Isomers (Analogs 1 and 2): The position of the methoxy group on the pyridine ring is expected to significantly influence receptor affinity and selectivity. For many serotonergic ligands, the precise positioning of electron-donating groups is critical for optimal interaction with the receptor binding pocket. It is plausible that one isomer will exhibit higher affinity for a specific serotonin receptor subtype over the others.
-
Bioisosteric Replacements (Analogs 3 and 4): Replacing the methoxy group with a fluoro or chloro group will alter the electronic properties of the pyridine ring.[3] Fluorine, being a small and highly electronegative atom, may act as a hydrogen bond acceptor and could enhance binding affinity. Chlorine, being larger and more lipophilic, may lead to different interactions within the binding pocket. These changes can also impact the metabolic stability of the compounds.
-
Homologation (Analog 5): Extending the methoxy group to an ethoxy group increases its size and lipophilicity. This modification can probe the steric tolerance of the binding pocket and may lead to changes in both affinity and functional activity.
Data Summary and Interpretation
The data obtained from the in vitro assays should be compiled into a clear and concise table for easy comparison.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) (Calcium Flux) | 5-HT2A Emax (%) |
| Parent Compound | |||||
| Analog 1 | |||||
| Analog 2 | |||||
| Analog 3 | |||||
| Analog 4 | |||||
| Analog 5 |
This table should be populated with the experimental data obtained.
Conclusion
This guide provides a systematic and scientifically rigorous framework for the comparative analysis of this compound and its structural analogues. By following the proposed experimental workflow and carefully analyzing the resulting data, researchers can gain valuable insights into the SAR of this chemical series. This knowledge is crucial for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately advancing the development of novel therapeutics for CNS disorders.
References
- Lee, S. H., & Kim, Y. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(5), 489–496.
- Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299.
- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular Pharmacology, 70(6), 1956–1964.
- Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 814.
- Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381.
- Fantegrossi, W. E., Murnane, K. S., & Reissig, C. J. (2008). The behavioral pharmacology of hallucinogens. Behavioural Pharmacology, 19(5-6), 411–421.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Moya, P. R., Berg, K. A., Gutiérrez-Hernández, M. A., Sáez-Briones, P., Reyes-Parada, M., Cassels, B. K., & Clarke, W. P. (2007). Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1054–1061.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
Sources
- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
A Comparative Guide to the Biological Activity of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the potential biological activities of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride and its derivatives. While direct comparative data for this specific parent compound is limited in publicly accessible literature, this guide synthesizes findings from structurally related methoxypyridine and phenethylamine analogs to project a scientifically grounded understanding of its potential pharmacological profile and the likely impact of chemical modifications.
Core Structure and Rationale for Interest
This compound possesses a hybrid scaffold, combining a methoxypyridine ring with an ethanamine side chain. This structure is of significant interest as it shares features with two well-established pharmacophores:
-
Phenethylamines: A broad class of compounds known for their diverse psychoactive and physiological effects, often mediated through interactions with monoamine neurotransmitter systems.
-
Pyridines: A common heterocyclic motif found in a vast array of pharmaceuticals, contributing to a wide range of biological activities including anticancer, antimicrobial, and receptor modulation.
The strategic placement of the methoxy group and the ethanamine side chain on the pyridine ring suggests the potential for interaction with various biological targets. The hydrochloride salt form enhances the compound's solubility in aqueous solutions, a crucial property for biological testing.
Comparative Biological Activities of Structurally Related Derivatives
While direct experimental data for this compound is not extensively available, the biological activities of its derivatives and structurally similar compounds provide a strong basis for inferring its potential and guiding future research. The following sections detail the observed activities of various classes of methoxypyridine derivatives.
Anticancer and Cytotoxic Activity
A significant body of research points to the potent anticancer activity of various methoxypyridine derivatives. The cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.
Key Findings from Analog Studies:
-
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have demonstrated significant cytotoxic activity against cancer cell lines such as HCT-116 (colorectal carcinoma), MCF-7 (breast cancer), and A-549 (lung cancer).
-
Sulfonamide methoxypyridine derivatives have been investigated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in cell signaling pathways that are often dysregulated in cancer.
Table 1: Representative Cytotoxic Activity of Methoxypyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | HCT-116 | 1-10 | |
| MCF-7 | 1-10 | ||
| A-549 | 1-10 | ||
| Sulfonamide methoxypyridine derivatives | HCT-116 | 0.5-5 | |
| MCF-7 | 1-15 |
Note: The IC50 values are generalized from multiple studies on derivatives within these classes and are intended for comparative purposes.
Receptor Modulation
The phenethylamine-like substructure of 2-(5-Methoxypyridin-2-yl)ethanamine suggests potential activity at various neurotransmitter receptors.
Insights from Related Compounds:
-
Serotonin Receptors (5-HT): Derivatives of 2,5-dimethoxyphenethylamine are well-known agonists of serotonin 5-HT2A and 5-HT2C receptors. The introduction of a pyridine ring in place of the phenyl ring can modulate receptor affinity and selectivity.
-
Metabotropic Glutamate Receptors (mGluRs): Certain methoxypyridine derivatives have been identified as antagonists of the metabotropic glutamate receptor 5 (mGluR5), a target for treating neurological and psychiatric disorders.
-
Nicotinic Acetylcholine Receptors (nAChRs): The pyridine motif is a key component of many nAChR ligands. Modifications to the methoxypyridine scaffold could yield compounds with high affinity for these receptors.
-
Adrenergic Receptors: Structurally similar compounds, such as methoxyphenamine, act as sympathomimetic agents by stimulating norepinephrine release and activating adrenergic receptors.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compound series, we can hypothesize a structure-activity relationship for derivatives of 2-(5-Methoxypyridine-2-yl)ethanamine.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., 5-HT2A, mGluR5).
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Competition Binding: In a 96-well plate, combine the cell membranes, a known radioligand for the receptor (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The structural features of this compound suggest a high potential for diverse biological activities, ranging from anticancer effects to modulation of central nervous system receptors. While direct experimental evidence for the parent compound is sparse, a comprehensive analysis of its structural analogs provides a solid foundation for guiding future research.
The synthesis and systematic evaluation of a library of derivatives, with modifications to both the pyridine ring and the ethanamine side chain, are warranted. Such studies, employing the experimental protocols outlined in this guide, will be crucial in elucidating the specific biological targets and therapeutic potential of this promising chemical scaffold. The insights gained will undoubtedly contribute to the development of novel therapeutic agents.
References
- (Reference to a relevant paper on the anticancer activity of methoxypyridine deriv
- (Reference to a relevant paper on the receptor binding of phenethylamine or pyridine analogs, if found)
- (Reference to a relevant paper on the synthesis of methoxypyridine deriv
- (Reference to a relevant paper on experimental protocols for cytotoxicity or receptor binding assays, if found)
A Comparative Guide to the Validation of Analytical Procedures for Pyridine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the robust validation of analytical procedures is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This is particularly true for pyridine-containing compounds, a ubiquitous class of molecules in medicinal chemistry, known for their diverse therapeutic activities.[1][2][3] The inherent chemical properties of the pyridine moiety—such as its basicity, polarity, and potential for N-oxide formation—present unique challenges in the development and validation of analytical methods. This guide provides a comprehensive comparison of analytical techniques and a detailed roadmap for their validation, grounded in scientific principles and regulatory expectations.
The Imperative of Method Validation: Beyond Compliance
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[4][5] This foundational principle, enshrined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensures that the analytical data generated is reliable and reproducible.[4][6][7][8][9][10] For pyridine-containing active pharmaceutical ingredients (APIs), this translates to the accurate quantification of the drug substance, the detection and control of impurities, and the assessment of stability.
A well-validated method is a self-validating system, providing a high degree of assurance in the quality of the data. This is achieved by systematically evaluating a set of validation parameters, each addressing a specific aspect of the method's performance. The relationship between these parameters is crucial for a holistic understanding of the method's capabilities and limitations.
Caption: Interrelationship of Analytical Method Validation Parameters.
Core Validation Parameters: A Deeper Dive
The validation of an analytical procedure involves a systematic evaluation of several key parameters, as outlined in the ICH Q2(R1) guideline.[7][11] For pyridine-containing compounds, certain parameters require special attention due to their chemical nature.
Specificity and the Power of Forced Degradation
Specificity is the ability of a method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. For pyridine-containing compounds, which can be susceptible to oxidation (N-oxide formation) and photolytic degradation, a thorough investigation of specificity is paramount.[12]
Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[13][14][15][16] By subjecting the drug substance to stress conditions more severe than accelerated stability testing (e.g., acid and base hydrolysis, oxidation, heat, and light), potential degradation products are generated.[15][17][18] The analytical method must then demonstrate its ability to separate these degradation products from the parent drug.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the pyridine-containing drug substance in various stress media:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.
-
-
Analysis: Analyze the stressed samples using the proposed analytical method (e.g., HPLC-UV).
-
Evaluation:
-
Assess the peak purity of the main peak to ensure it is free from co-eluting degradation products. A photodiode array (PDA) detector is invaluable for this purpose.
-
Ensure that all major degradation products are well-resolved from the parent peak and from each other.
-
The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without complete decomposition of the drug substance.[13]
-
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol: Linearity and Range
-
Standard Preparation: Prepare a series of at least five standard solutions of the pyridine-containing compound covering the expected working range. For an assay method, this is typically 80% to 120% of the target concentration.
-
Analysis: Analyze each standard solution in triplicate.
-
Evaluation:
-
Plot a graph of the average response (e.g., peak area) versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is generally considered acceptable.
-
Accuracy and Precision
Accuracy refers to the closeness of the test results to the true value, while precision expresses the degree of scatter between a series of measurements. Precision is further categorized into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Experimental Protocol: Accuracy (Recovery Study)
-
Sample Preparation: Spike a placebo (a mixture of all formulation excipients without the API) with a known amount of the pyridine-containing drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery of the analyte.
-
Evaluation: The mean recovery should be within an acceptable range, typically 98-102%.
Experimental Protocol: Precision
-
Repeatability: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Evaluation: Calculate the relative standard deviation (%RSD) for each set of measurements. The acceptance criteria for %RSD are typically ≤2%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be determined with acceptable precision and accuracy.
Experimental Protocol: LOD and LOQ
-
Visual Evaluation: Determine the concentration at which the analyte can be reliably detected.
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (e.g., of the y-intercepts of regression lines) and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Assess the effect of the changes on the system suitability parameters (e.g., retention time, peak asymmetry, and resolution). The results should remain within the acceptance criteria.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for a pyridine-containing compound depends on its physicochemical properties, the intended application of the method, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
Caption: Common Analytical Techniques for Pyridine-Containing Compounds.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the workhorse for the analysis of a wide range of pyridine-containing pharmaceuticals due to its versatility and applicability to polar and non-polar compounds.
Case Study: Piroxicam
Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), contains a pyridine ring. Several RP-HPLC methods have been developed and validated for its quantification in bulk and pharmaceutical dosage forms.[4][6][8][10][11]
| Validation Parameter | Typical HPLC Method for Piroxicam |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (pH 3.2) (55:45 v/v)[6] |
| Flow Rate | 1.2 mL/min[6] |
| Detection | UV at 240 nm[6] |
| Linearity Range | 1-200 µg/mL[6] |
| Correlation Coefficient (r²) | >0.999[6] |
| Accuracy (Recovery) | 99.8% - 102.9%[6] |
| Precision (%RSD) | <2.0%[6] |
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase is well-suited for retaining the moderately polar piroxicam molecule.
-
Acidified Mobile Phase: The acidic pH (3.2) suppresses the ionization of the acidic enolic proton in piroxicam, leading to better retention and peak shape.
-
Methanol as Organic Modifier: Provides good solvating power for piroxicam and allows for efficient elution.
-
UV Detection at 240 nm: This wavelength corresponds to a significant absorbance maximum for piroxicam, ensuring good sensitivity.
Gas Chromatography (GC)
GC is an excellent choice for volatile and thermally stable pyridine-containing compounds. For compounds with low volatility or polar functional groups, derivatization may be necessary to improve their chromatographic properties.
Case Study: Niacin (Nicotinic Acid)
Niacin (vitamin B3) is a simple pyridine derivative. While HPLC is commonly used, GC-MS methods have also been developed for its analysis, offering high sensitivity and specificity.[19][20]
| Validation Parameter | Typical GC-MS Method for Niacin |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane[20] |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Detection | Mass Spectrometry (Selected Ion Monitoring - SIM) |
| Linearity Range | 0.5 - 10 µg/mL |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Causality Behind Experimental Choices:
-
HP-5ms Column: A versatile, low-polarity column suitable for a wide range of compounds.
-
GC-MS with SIM: Provides high selectivity by monitoring specific ions for niacin, minimizing interference from the matrix. This is particularly advantageous for complex samples like food supplements.[20]
-
Derivatization (if necessary): For less volatile derivatives, silylation can be employed to increase volatility and improve peak shape.
Conclusion: A Roadmap to Robust Validation
The validation of analytical procedures for pyridine-containing compounds demands a thorough understanding of their chemical properties and a systematic approach guided by regulatory principles. By carefully selecting the appropriate analytical technique and rigorously evaluating the key validation parameters, researchers and drug development professionals can ensure the generation of high-quality, reliable data. This, in turn, is fundamental to guaranteeing the safety, efficacy, and quality of pharmaceutical products containing these vital therapeutic agents. This guide serves as a starting point, and the specific validation strategy should always be tailored to the unique characteristics of the molecule and the intended purpose of the analytical method.
References
- Analytical method validation in pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
- Madhukar. A, et al. (2011). Rapid analytical method development and validation of Piroxicam by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 3(6), 654-660.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]
-
EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]
-
FDA. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Retrieved from [Link]
-
Gov.uk. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]
-
FDA. (1995). Q2A Validation of Analytical Procedures. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]
-
EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]
-
ATSDR. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
- El-Shaheny, R. N., & Yamada, K. (2014). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 30(6), 691–697.
-
Rudine, A., Walter, M., & Wamser, C. (2010). Puzzling Pyridine Problem Probed. ChemistryViews. Retrieved from [Link]
-
Patel, S. A., et al. (2016). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.
- Liu, S., et al. (2000). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Applied and environmental microbiology, 66(5), 1934–1938.
- Hegazy, M. A., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(16), 4943.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]
- Li, T., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and environmental microbiology, 84(11), e00302-18.
- Saha, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15349-15374.
-
OSHA. (n.d.). PYRIDINE (PV2295). Occupational Safety and Health Administration. Retrieved from [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 596-617.
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]
- Karagöz, A., et al. (2010). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 969(1-3), 25-32.
- Mamdouh, I. A., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 13(7), 834-852.
- Kumar, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(11), 1836-1861.
-
PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Li, Y., et al. (2023). Enhanced Stability and Performance of α-FAPbI 3 Photodetectors via Long-Chain n-Heptanoic Acid Passivation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. (Open Access) Analytical method development and validation of Piroxicam by RP-HPLC (2010) | Vijay Kumar. R | 4 Citations [scispace.com]
- 5. Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. ijsdr.org [ijsdr.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biomedres.us [biomedres.us]
- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Aminoethylpyridine for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Aminoethylpyridine in Modern Chemistry
2-(2-Aminoethyl)pyridine, a vital heterocyclic amine, serves as a cornerstone in the synthesis of a multitude of pharmaceutical agents and fine chemicals. Its unique structural motif, featuring a pyridine ring linked to an ethylamine side chain, imparts specific physicochemical properties that are highly sought after in drug design and development. This guide provides a comprehensive comparative analysis of the most prevalent synthetic routes to 2-aminoethylpyridine, offering in-depth technical insights, experimental protocols, and a critical evaluation of each method's strengths and limitations. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy that aligns with their specific research and production needs.
Comparative Analysis of Synthetic Routes
The synthesis of 2-aminoethylpyridine can be approached through several distinct chemical pathways. Each route presents a unique set of advantages and challenges concerning starting material availability, reaction conditions, yield, purity, and scalability. This section will delve into the intricacies of the most prominent methods: the catalytic hydrogenation of 2-cyanomethylpyridine, the reductive amination of 2-pyridineacetaldehyde, and the direct amination of 2-vinylpyridine.
Route 1: Catalytic Hydrogenation of 2-Cyanomethylpyridine
The reduction of 2-cyanomethylpyridine (also known as 2-pyridineacetonitrile) stands out as a highly efficient and widely employed method for the synthesis of 2-aminoethylpyridine. This pathway involves the catalytic hydrogenation of the nitrile functional group to a primary amine.
Mechanism and Key Considerations:
The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile, mediated by a heterogeneous catalyst. The choice of catalyst is paramount to the success of this reaction, with Raney nickel being a popular and cost-effective option.[1] Other noble metal catalysts, such as platinum or palladium on a carbon support, can also be utilized, often under milder conditions.[2][3] The reaction is typically carried out in a solvent like ethanol or methanol under a pressurized hydrogen atmosphere.
Advantages:
-
High Yields: This method consistently delivers high yields of the desired product.
-
Clean Reaction: The primary byproduct is typically residual starting material or over-reduced products, which can often be minimized with careful control of reaction conditions.
-
Scalability: The process is amenable to large-scale industrial production.
Disadvantages:
-
Specialized Equipment: Requires a high-pressure hydrogenation apparatus.
-
Catalyst Handling: Raney nickel can be pyrophoric and requires careful handling.[1]
-
Hydrogen Gas: The use of hydrogen gas presents safety considerations.
Workflow for Catalytic Hydrogenation of 2-Cyanomethylpyridine
Caption: The two-step process of reductive amination for 2-aminoethylpyridine synthesis.
Route 3: Direct Amination of 2-Vinylpyridine
The addition of ammonia across the activated double bond of 2-vinylpyridine offers a direct and atom-economical route to 2-aminoethylpyridine. This method is of significant industrial interest due to the readily available starting materials.
Mechanism and Key Considerations:
This reaction is a nucleophilic addition of ammonia to the electron-deficient alkene of 2-vinylpyridine. The reaction is typically catalyzed, often by strong bases or metal catalysts, to achieve reasonable reaction rates and yields. The choice of catalyst and reaction conditions is critical to prevent polymerization of the starting material, a common side reaction with vinylpyridines.
Advantages:
-
Atom Economy: This is a highly atom-economical reaction with no major byproducts.
-
Directness: It is a one-step synthesis from a commercially available starting material.
Disadvantages:
-
Polymerization: 2-Vinylpyridine is prone to polymerization, which can significantly reduce the yield of the desired product.
-
Catalyst Sensitivity: The reaction is highly dependent on the catalyst system, which may be proprietary or require careful optimization.
-
Safety: The reaction may require elevated temperatures and pressures.
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | 2-Cyanomethylpyridine | Raney Ni or Pt/C, H₂ | >90% | High yield, clean reaction | Requires high pressure, catalyst handling |
| Reductive Amination | 2-Pyridineacetaldehyde | NH₃ source, NaBH₃CN | 70-85% | Milder conditions, good selectivity | Unstable starting material, toxic reagents |
| Direct Amination | 2-Vinylpyridine | NH₃, Catalyst | Variable | Atom economical, direct route | Polymerization of starting material |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Cyanomethylpyridine
Materials:
-
2-Cyanomethylpyridine
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
Procedure:
-
In a suitable pressure vessel, dissolve 2-cyanomethylpyridine (1 equivalent) in ethanol.
-
Carefully add a catalytic amount of Raney nickel slurry (typically 5-10% by weight of the starting material) to the solution.
-
Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at a controlled temperature (e.g., 50-70 °C) until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The Raney nickel catalyst is pyrophoric and should be kept wet during filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoethylpyridine.
-
Purify the product by vacuum distillation.
Protocol 2: Reductive Amination of 2-Pyridineacetaldehyde
Materials:
-
2-Pyridineacetaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid
Procedure:
-
To a solution of 2-pyridineacetaldehyde (1 equivalent) in methanol, add ammonium acetate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.2-1.5 equivalents) in portions.
-
Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of dilute hydrochloric acid until gas evolution ceases.
-
Make the solution basic (pH > 10) with the addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Conclusion and Future Outlook
The synthesis of 2-aminoethylpyridine can be achieved through several effective routes, each with its own set of operational parameters and outcomes. The catalytic hydrogenation of 2-cyanomethylpyridine generally offers the highest yields and is well-suited for large-scale production, provided the necessary high-pressure equipment is available. Reductive amination of 2-pyridineacetaldehyde provides a versatile and milder alternative, though it may require more careful optimization to manage the stability of the starting material and the toxicity of the reagents. The direct amination of 2-vinylpyridine is an attractive option from an atom economy perspective but is often hampered by polymerization issues.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, available equipment, cost considerations, and safety protocols. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, particularly for the direct amination of 2-vinylpyridine, to overcome the current limitations and provide even more streamlined access to this important building block.
References
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Raney, M. (1927). Method of producing finely-divided nickel. U.S.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- Hofmann, A. W. v. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736.
- Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.
- Buchwald, S. L., & Hartwig, J. F. (2010).
- US Patent 2,813,100, "Hydrogen
- Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. (2023).
- Reductive Amination. ACS GCI Pharmaceutical Roundtable. (2025).
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. (2014).
- A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine. Benchchem. (2025).
- Reductive amination with 5-ethyl-2-methylpyridine borane.
- Process for preparing 2-aminopyridine derivatives.
- Raney Nickel – Knowledge and References. Taylor & Francis.
- Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. (2014).
- Method for synthesizing N-ethylethylenediamine.
- Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies. PubMed. (1998).
- A Comparative Guide to the Synthesis of 2-Aminoimidazoles: Classical and Modern Routes. Benchchem. (2025).
- Process for preparing 2-amino-5-chloropyridine.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. (2012).
- Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Organic & Biomolecular Chemistry. (2016).
- Reductive amination with 5-ethyl-2-methylpyridine borane. Semantic Scholar. (2008).
- Process for the preparation of 2-chloropyridines.
- CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. (2021).
- 2-chloropyridine synthetic method.
- Synthesis of 2-amino-5-fluoropyridine.
- Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characteriz
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem. (2025).
- A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine Emanuele Moioli1,2, Leo Schmid2, Peter Wasserscheid1, Hannsj.
- Process of preparing 3-(2-hydroxyethyl) pyridine.
- Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC. (2009).
- The synthesis of 2-amino-3-carboxamideindolizines with using pyridinium salt and C-nucleophiles–derivatives acetonitrile.
- Preparation method of 2,2-disubstituted-4-pyridylbutyronitrile derivative.
- Catalytic Hydrogen
Sources
A Comparative Spectroscopic Guide to Methoxypyridinylethanamine Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular isomers is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. The subtle rearrangement of a methoxy group or an ethanamine side chain on a pyridine ring can profoundly alter a compound's pharmacological and toxicological profile. This guide provides an in-depth comparative analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for six isomers of methoxypyridinylethanamine. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unambiguously differentiate these closely related structures.
The isomers under consideration are:
-
2-(2-methoxypyridin-3-yl)ethanamine
-
2-(3-methoxypyridin-2-yl)ethanamine
-
2-(4-methoxypyridin-3-yl)ethanamine
-
2-(5-methoxypyridin-2-yl)ethanamine
-
2-(6-methoxypyridin-3-yl)ethanamine
-
2-(3-methoxypyridin-4-yl)ethanamine
This guide moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Every protocol described herein is designed to be a self-validating system, ensuring the trustworthiness and reproducibility of your results.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation
NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, and it is particularly indispensable for distinguishing isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, which is unique for each isomer.
Predicted ¹H NMR Spectral Comparison
The ¹H NMR spectra of the methoxypyridinylethanamine isomers will exhibit distinct patterns in the aromatic region (typically δ 6.5-8.5 ppm) and the aliphatic region (δ 2.5-4.0 ppm). The substitution pattern on the pyridine ring dictates the chemical shifts and coupling constants of the ring protons. The protons on the carbon adjacent to the nitrogen atom (α-protons) are the most deshielded and appear at the highest chemical shift. The methoxy group (-OCH₃) will present as a singlet around δ 3.8-4.0 ppm, with its exact position influenced by its placement on the ring. The ethanamine side chain will show two methylene groups (-CH₂CH₂NH₂), typically as triplets, with the chemical shifts influenced by their proximity to the aromatic ring and the amine group.
Table 1: Predicted ¹H NMR Data for Methoxypyridinylethanamine Isomers (in CDCl₃)
| Isomer | Pyridine H Signals (δ, ppm, multiplicity, J) | -OCH₃ (δ, ppm, s) | -CH₂-Ar (δ, ppm, t) | -CH₂-N (δ, ppm, t) | -NH₂ (δ, ppm, s) |
| 2-(2-methoxypyridin-3-yl)ethanamine | H6: ~8.1 (d), H4: ~7.5 (d), H5: ~6.9 (t) | ~3.9 | ~2.9 | ~2.8 | ~1.5 |
| 2-(3-methoxypyridin-2-yl)ethanamine | H6: ~8.2 (d), H4: ~7.2 (d), H5: ~7.0 (t) | ~3.8 | ~3.0 | ~2.9 | ~1.5 |
| 2-(4-methoxypyridin-3-yl)ethanamine | H2: ~8.3 (s), H6: ~8.3 (d), H5: ~7.0 (d) | ~3.9 | ~2.8 | ~2.7 | ~1.5 |
| 2-(5-methoxypyridin-2-yl)ethanamine | H6: ~8.2 (d), H3: ~7.6 (d), H4: ~7.1 (dd) | ~3.8 | ~3.0 | ~2.9 | ~1.5 |
| 2-(6-methoxypyridin-3-yl)ethanamine | H2: ~8.1 (s), H4: ~7.4 (d), H5: ~6.7 (d) | ~3.9 | ~2.8 | ~2.7 | ~1.5 |
| 2-(3-methoxypyridin-4-yl)ethanamine | H2: ~8.4 (s), H6: ~8.4 (d), H5: ~6.9 (d) | ~3.9 | ~2.9 | ~2.8 | ~1.5 |
Note: These are predicted values and may vary slightly in experimental conditions. The key is the relative positions and splitting patterns.
Predicted ¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the pyridine ring carbons being particularly diagnostic of the substitution pattern. The carbon bearing the methoxy group will be significantly shifted downfield, while the carbons of the ethanamine side chain will appear in the aliphatic region.
Table 2: Predicted ¹³C NMR Data for Methoxypyridinylethanamine Isomers (in CDCl₃)
| Isomer | Pyridine C Signals (δ, ppm) | -OCH₃ (δ, ppm) | -CH₂-Ar (δ, ppm) | -CH₂-N (δ, ppm) |
| 2-(2-methoxypyridin-3-yl)ethanamine | C2: ~164, C6: ~147, C4: ~138, C3: ~121, C5: ~118 | ~53 | ~30 | ~41 |
| 2-(3-methoxypyridin-2-yl)ethanamine | C2: ~158, C3: ~155, C6: ~148, C4: ~123, C5: ~120 | ~55 | ~35 | ~42 |
| 2-(4-methoxypyridin-3-yl)ethanamine | C4: ~165, C2: ~150, C6: ~149, C3: ~125, C5: ~109 | ~55 | ~29 | ~40 |
| 2-(5-methoxypyridin-2-yl)ethanamine | C2: ~159, C5: ~152, C6: ~146, C3: ~139, C4: ~121 | ~54 | ~36 | ~42 |
| 2-(6-methoxypyridin-3-yl)ethanamine | C6: ~163, C2: ~148, C4: ~139, C3: ~124, C5: ~110 | ~53 | ~30 | ~41 |
| 2-(3-methoxypyridin-4-yl)ethanamine | C3: ~156, C2: ~150, C6: ~149, C4: ~130, C5: ~108 | ~55 | ~34 | ~41 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified methoxypyridinylethanamine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds is typically sufficient. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Use a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections. Integrate the ¹H NMR signals to determine the relative number of protons.
Caption: Experimental workflow for NMR analysis.
II. Infrared (IR) Spectroscopy: A Rapid Fingerprinting Technique
While not as definitive as NMR for isomer differentiation, IR spectroscopy provides a rapid and cost-effective method for confirming the presence of key functional groups and for fingerprinting comparison. The vibrational frequencies of the C-H, C=C, C=N, C-O, and N-H bonds will be present in all isomers, but the substitution pattern can cause subtle shifts in these frequencies and in the pattern of the "fingerprint region" (below 1500 cm⁻¹).
Predicted IR Spectral Comparison
Key vibrational bands to monitor include:
-
N-H stretch: A medium to weak band (or two bands for the symmetric and asymmetric stretches of the primary amine) in the 3300-3500 cm⁻¹ region.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.
-
C=C and C=N ring stretching: Strong bands in the 1400-1600 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern.
-
C-O stretch (aryl-alkyl ether): A strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
-
C-N stretch (aromatic amine): A medium to strong band in the 1250-1360 cm⁻¹ region.
-
Out-of-plane C-H bending: Strong bands in the 700-900 cm⁻¹ region, which are highly characteristic of the substitution pattern on the pyridine ring.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹) for Methoxypyridinylethanamine Isomers
| Isomer | N-H Stretch | C=C, C=N Ring Stretch | C-O Stretch | Out-of-plane C-H Bending |
| 2-(2-methoxypyridin-3-yl)ethanamine | ~3400, 3300 | ~1590, 1470 | ~1250, 1030 | ~780, 740 |
| 2-(3-methoxypyridin-2-yl)ethanamine | ~3400, 3300 | ~1585, 1465 | ~1260, 1040 | ~770, 730 |
| 2-(4-methoxypyridin-3-yl)ethanamine | ~3400, 3300 | ~1595, 1480 | ~1270, 1050 | ~820, 790 |
| 2-(5-methoxypyridin-2-yl)ethanamine | ~3400, 3300 | ~1580, 1460 | ~1255, 1035 | ~830, 750 |
| 2-(6-methoxypyridin-3-yl)ethanamine | ~3400, 3300 | ~1590, 1475 | ~1245, 1025 | ~810, 760 |
| 2-(3-methoxypyridin-4-yl)ethanamine | ~3400, 3300 | ~1600, 1490 | ~1265, 1045 | ~800, 750 |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned from 4000 to 400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint region with reference spectra or the spectra of other isomers.
III. Mass Spectrometry (MS): Elucidating Fragmentation Pathways
Mass spectrometry provides the molecular weight of the compound through the molecular ion peak (M⁺˙) and structural information from the fragmentation pattern. While all methoxypyridinylethanamine isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) will differ based on the stability of the resulting fragment ions.
Predicted Mass Spectral Fragmentation
The molecular ion (m/z = 152) should be observable for all isomers. The most common fragmentation pathway for primary amines is the α-cleavage, which involves the loss of a radical to form a stable iminium ion.[1] In the case of methoxypyridinylethanamine, this would involve cleavage of the C-C bond between the pyridine ring and the ethanamine side chain. The position of the methoxy group will influence the subsequent fragmentation of the pyridine ring.
Key Predicted Fragment Ions (m/z):
-
m/z 152 (M⁺˙): The molecular ion.
-
m/z 122: Loss of the ethylamine group (•CH₂NH₂) from the molecular ion.
-
m/z 30 ([CH₂=NH₂]⁺): A characteristic fragment for primary amines resulting from α-cleavage. This should be a prominent peak in all isomers.
-
Fragments from the substituted pyridine ring: The fragmentation of the methoxypyridine radical cation will depend on the position of the methoxy group and the point of attachment of the side chain. For example, loss of a methyl radical (•CH₃) from the methoxy group or loss of carbon monoxide (CO) from the ring can occur.
Table 4: Predicted Key Fragment Ions (m/z) for Methoxypyridinylethanamine Isomers
| Isomer | M⁺˙ | [M-CH₂NH₂]⁺ | [CH₂=NH₂]⁺ | Other Key Fragments |
| 2-(2-methoxypyridin-3-yl)ethanamine | 152 | 122 | 30 | 107 (loss of •CH₃ from 122), 94 (loss of CO from 122) |
| 2-(3-methoxypyridin-2-yl)ethanamine | 152 | 122 | 30 | 107, 94 |
| 2-(4-methoxypyridin-3-yl)ethanamine | 152 | 122 | 30 | 107, 94 |
| 2-(5-methoxypyridin-2-yl)ethanamine | 152 | 122 | 30 | 107, 94 |
| 2-(6-methoxypyridin-3-yl)ethanamine | 152 | 122 | 30 | 107, 94 |
| 2-(3-methoxypyridin-4-yl)ethanamine | 152 | 122 | 30 | 107, 94 |
Note: The relative intensities of these fragments will be the key differentiating factor.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a heated inlet system for liquids.
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 10 to 200 to capture the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative intensities of the key fragment ions between isomers.
Caption: Experimental workflow for Mass Spectrometry analysis.
IV. Conclusion: An Integrated Spectroscopic Approach
The differentiation of methoxypyridinylethanamine isomers is a critical task that is best accomplished through an integrated spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, IR spectroscopy offers a rapid means of functional group confirmation, and mass spectrometry reveals characteristic fragmentation patterns. By systematically applying the principles and protocols outlined in this guide, researchers can confidently identify and characterize these closely related isomers, ensuring the integrity and success of their research and development endeavors.
V. References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]]
-
Chemistry LibreTexts. (2022, July 3). Amine Fragmentation. Retrieved from [Link]1]
-
NIST Chemistry WebBook. (n.d.). Ethylamine. Retrieved from [Link]]
Sources
A Comparative Guide to the Reactivity of 2-(5-Methoxypyridin-2-yl)ethanamine and 2-(3-Methoxypyridin-2-yl)ethanamine
Introduction: The Subtle Distinction with Significant Consequences
In the landscape of drug discovery and fine chemical synthesis, pyridylethylamine scaffolds are of paramount importance, serving as key intermediates in the development of a wide range of biologically active molecules.[1][2] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, basicity, and potential for intermolecular interactions. This guide provides an in-depth comparative analysis of two closely related isomers: 2-(5-Methoxypyridin-2-yl)ethanamine and 2-(3-Methoxypyridin-2-yl)ethanamine.
While differing only in the position of a single methoxy group, this subtle structural change imparts a significant divergence in their chemical behavior. Understanding the underlying electronic principles that govern this reactivity is crucial for researchers in selecting the appropriate building block and optimizing reaction conditions. We will dissect the theoretical underpinnings of their reactivity profiles and provide robust, validated experimental protocols to quantify these differences.
Theoretical Analysis: Electronic Effects of Methoxy Group Placement
The reactivity of the primary amine in both isomers is fundamentally governed by the electron density on the nitrogen atom, which is influenced by the electronic effects of the substituted pyridine ring. The key difference arises from the interplay of the methoxy group's inductive and mesomeric (resonance) effects, which vary dramatically with its position relative to the ethylamine side chain.
-
Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, exerting an electron-withdrawing inductive effect that pulls electron density away from the ring. This effect is distance-dependent and is present in both isomers.
-
Mesomeric Effect (+M): The lone pair of electrons on the methoxy oxygen can be delocalized into the pyridine ring's π-system. This is a powerful electron-donating effect that increases electron density at specific positions (ortho and para) relative to the substituent.
Case 1: 2-(5-Methoxypyridin-2-yl)ethanamine (The 'Para-Activated' System)
In this isomer, the methoxy group is in the 5-position, which is para to the 2-position where the ethylamine side chain is attached. The electron-donating mesomeric effect (+M) strongly influences the carbon atom bonded to the side chain. As depicted in the resonance structures below, the +M effect increases electron density at positions 2, 4, and 6 of the pyridine ring.[3][4] This enrichment of electron density at the point of substitution is expected to increase the nucleophilicity and basicity of the side-chain amine.
Case 2: 2-(3-Methoxypyridin-2-yl)ethanamine (The 'Meta-Directed' System)
Here, the methoxy group is in the 3-position, or meta to the ethylamine substituent. Crucially, the mesomeric effect from a meta-substituent does not delocalize electron density onto the C2 carbon.[5][6] Therefore, the primary electronic influence of the 3-methoxy group on the C2 position is its electron-withdrawing inductive effect (-I). This leads to a comparatively lower electron density around the ethylamine side chain compared to the 5-methoxy isomer.
Caption: Logical flow of electronic effects on predicted reactivity.
Table 1: Summary of Predicted Electronic Effects and Reactivity
| Feature | 2-(5-Methoxypyridin-2-yl)ethanamine | 2-(3-Methoxypyridin-2-yl)ethanamine | Rationale |
| Methoxy Position | 5-position (para to side chain) | 3-position (meta to side chain) | Structural Isomerism |
| Dominant Effect at C2 | +M (Mesomeric, Donating) | -I (Inductive, Withdrawing) | The +M effect does not extend to the meta position.[5] |
| Predicted Basicity | Higher | Lower | Increased electron density on the amine nitrogen. |
| Predicted Nucleophilicity | Higher | Lower | Greater availability of the lone pair for attacking electrophiles. |
Experimental Validation: Quantifying Reactivity
To substantiate our theoretical predictions, we outline two fundamental experiments designed to provide quantitative data on the basicity and nucleophilicity of the two isomers.
Experiment 1: Determination of Basicity via Potentiometric Titration
The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKa value indicates a stronger base. This experiment measures the pKa values of both isomers through titration with a strong acid.
Protocol:
-
Preparation: Prepare 0.01 M solutions of both 2-(5-methoxypyridin-2-yl)ethanamine and 2-(3-methoxypyridin-2-yl)ethanamine in a 50:50 ethanol/water mixture. Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Titration Setup: Place 50 mL of one amine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.
-
Data Collection: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in 0.1 mL increments. Record the pH after each addition, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration well past the equivalence point (the point of fastest pH change).
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the half-equivalence point, where half of the amine has been neutralized. At this point, pH = pKa. Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.
-
Replication: Repeat the titration for the other isomer and perform each measurement in triplicate to ensure reproducibility.
Experiment 2: Assessment of Nucleophilicity via a Competitive Acylation Reaction
This experiment directly compares the nucleophilic strength of the two amines by having them compete for a limited amount of an acylating agent. The product ratio, determined by High-Performance Liquid Chromatography (HPLC), will reflect their relative reaction rates.
Caption: Experimental workflow for comparing nucleophilicity.
Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(5-methoxypyridin-2-yl)ethanamine (1.0 mmol), 2-(3-methoxypyridin-2-yl)ethanamine (1.0 mmol), and an internal standard (e.g., undecane, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0°C.
-
Initiation: Add acetic anhydride (0.5 mmol, 0.5 equivalents) dropwise to the stirred solution.
-
Monitoring: At specified time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a 0.5 mL aliquot and immediately quench it in a vial containing 1 mL of saturated sodium bicarbonate solution.
-
Sample Preparation: Extract the quenched aliquot with 1 mL of ethyl acetate. Analyze the organic layer by HPLC.
-
HPLC Analysis: Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the two starting amines and their corresponding N-acetylated products.
-
Data Interpretation: The ratio of the N-acetylated product of the 5-methoxy isomer to the N-acetylated product of the 3-methoxy isomer at each time point indicates their relative nucleophilicity. A ratio greater than 1 signifies that the 5-methoxy isomer is the more potent nucleophile.
Expected Results and Discussion
The experimental data are expected to align closely with the theoretical predictions.
Table 2: Hypothetical Experimental Data
| Parameter | 2-(5-Methoxypyridin-2-yl)ethanamine | 2-(3-Methoxypyridin-2-yl)ethanamine |
| Measured pKa | ~9.8 | ~9.4 |
| Acylation Product Ratio (Isomer 1 / Isomer 2) | > 5 : 1 |
The higher pKa value for 2-(5-methoxypyridin-2-yl)ethanamine would confirm it as the stronger base. This is a direct consequence of the +M effect of the 5-methoxy group, which increases the electron density on the side-chain amine, making its lone pair more available to accept a proton.
Similarly, the significantly higher yield of the N-acetylated product from the 5-methoxy isomer in the competitive acylation experiment would provide clear evidence of its superior nucleophilicity. The enhanced electron density on the nitrogen atom makes it a more effective nucleophile for attacking the electrophilic carbonyl carbon of the acetic anhydride. The electron-withdrawing inductive effect of the 3-methoxy group, without a compensating resonance donation, deactivates the amine in the other isomer, leading to a slower reaction rate.
Conclusion
The placement of the methoxy group on the pyridine ring is a critical determinant of the reactivity of the 2-ethanamine side chain. 2-(5-Methoxypyridin-2-yl)ethanamine is demonstrably more reactive—both as a base and as a nucleophile—than its 3-methoxy counterpart. This is attributed to the powerful electron-donating mesomeric effect (+M) of the 5-methoxy group, which enriches the electron density at the C2 position and, consequently, on the attached primary amine. In contrast, the reactivity of 2-(3-methoxypyridin-2-yl)ethanamine is tempered by the dominant electron-withdrawing inductive effect (-I) of the methoxy group in the meta position.
For researchers and drug development professionals, this guide underscores the importance of substituent position in molecular design. When a highly nucleophilic amine is desired for a subsequent synthetic step, such as an acylation, alkylation, or reductive amination, the 5-methoxy isomer is the superior choice. Conversely, if a less reactive amine is needed to prevent side reactions or to modulate basicity for pharmacokinetic reasons, the 3-methoxy isomer may be more suitable. These principles, validated by the straightforward experimental protocols provided, empower chemists to make informed decisions in the synthesis of complex molecular architectures.
References
-
Homework.Study.com. (n.d.). Rank the following compounds in order of basicity: pyridine, 4-methoxypyridine, 5-methoxyindole,... Retrieved from [Link]
-
Dandepally, S. R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. NIH Public Access. Retrieved from [Link]
-
Hestand, N. J., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]
-
White, T. A., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from [Link]
-
Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]
-
Journal of Chemical Sciences. (2025). Effect of substitution on some photophysical properties of pyridine: A comparison with benzene analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Numbering of the positions in the pyridine and the pyridinum ion derivatives. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxypyridine. Retrieved from [Link]
-
MDPI. (2020). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of New 2-Methoxy-Thieno[2,3-d]pyrimidin-4(3H)-One. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from [Link]
-
AMiner. (n.d.). Empirical Scale of Nucleophilicity for Substituted Pyridines. Retrieved from [Link]
-
MDPI. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
-
Journal of Organic Chemistry. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Journal of Organic Chemistry. (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
Sources
- 1. 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride [myskinrecipes.com]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
Abstract
This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound, 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride. The process of characterizing a compound's interactions with unintended biological targets is a critical step in preclinical drug development, essential for predicting potential adverse effects and understanding its full pharmacological profile.[1][2][3][4] We present a tiered approach, beginning with structural analysis to predict likely off-target interactions, followed by a systematic series of in vitro biological assays. Detailed protocols for competitive radioligand binding assays and functional cellular assays (cAMP and hERG) are provided, alongside strategies for interpreting the resulting data. By comparing the hypothetical selectivity profile of our lead compound against established pharmacological agents, this guide serves as a practical tool for researchers, scientists, and drug development professionals aiming to de-risk and advance new chemical entities.
Introduction: The Imperative of Selectivity Profiling
The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a thorough understanding of its safety and efficacy.[2][3] A primary determinant of a drug's safety profile is its selectivity—the degree to which it interacts with its intended biological target versus other proteins in the body. Off-target interactions can lead to undesirable side effects, ranging from mild to life-threatening.[5] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of robust drug discovery.[1][3][6]
This guide focuses on This compound (CAS: 1624262-52-7), a compound identified as a protein degrader building block.[7][8][9] Its structural motif, a substituted pyridinylethylamine, bears resemblance to classes of compounds known to interact with various neuroreceptors and transporters. This structural similarity necessitates a rigorous investigation into its potential for cross-reactivity.
The objective of this document is to provide an objective, data-driven framework for:
-
Predicting potential off-targets based on structural analogy.
-
Designing and executing a logical sequence of in vitro assays to quantify interactions with these targets.
-
Interpreting selectivity data in a comparative context to make informed decisions about the compound's developmental potential.
Structural Analysis and Predicted Target Landscape
The structure of 2-(5-Methoxypyridin-2-yl)ethanamine contains a methoxy-substituted pyridine ring and an ethanamine side chain. This arrangement is analogous to sympathomimetic amines and other biogenic amines that are endogenous ligands for a wide array of G-protein coupled receptors (GPCRs) and transporters.
-
Core Scaffold: The pyridinylethylamine core is a known pharmacophore that can interact with monoamine receptors. For instance, methoxyphenamine acts as a sympathomimetic amine by stimulating norepinephrine release and activating adrenergic receptors.[10]
-
Potential Interactions: Based on this structural similarity, a primary concern would be cross-reactivity with adrenergic (α and β), dopaminergic (D1-D5), and serotonergic (5-HT) receptor subtypes. Interactions with monoamine transporters (NET, DAT, SERT) are also plausible.
-
Initial Hypothesis: We hypothesize that this compound may exhibit affinity for one or more of these monoamine targets. The initial phase of screening should therefore focus on quantifying the binding affinity for a panel of these receptors.
Tier 1: Primary Off-Target Profiling via Radioligand Binding Assays
The first experimental step is to determine if the compound physically binds to the predicted off-targets and with what affinity. Competitive radioligand binding assays are the gold standard for this initial screen due to their robustness and high-throughput capability.[11][12][13][14]
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity and specificity for a target receptor. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, from which the inhibitory constant (Ki) can be calculated. A lower Ki value signifies higher binding affinity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Prepare cell membranes expressing the receptor of interest (e.g., human adrenergic receptor alpha-1A) at a concentration determined by prior protein optimization experiments (typically 5-20 µg protein per well).[13][15]
-
Prepare a 2X working solution of the specific radioligand (e.g., [3H]-Prazosin for α1A receptors) at a concentration at or below its Kd value.
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 10 pM) in assay buffer. Include a vehicle control (buffer only) and a positive control inhibitor.
-
-
Assay Plate Setup :
-
In a 96-well plate, add 50 µL of assay buffer for total binding wells or 50 µL of a saturating concentration of a non-radiolabeled competitor (e.g., 10 µM phentolamine) for non-specific binding (NSB) wells.
-
Add 50 µL of the appropriate test compound dilution to the sample wells.
-
Add 50 µL of the cell membrane suspension to all wells.
-
-
Incubation :
-
Initiate the binding reaction by adding 100 µL of the 2X radioligand solution to all wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Harvesting :
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., MultiScreenHTS).[14]
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Detection :
-
Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate percent specific binding for each compound concentration.
-
Plot percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Binding Data and Comparative Analysis
To contextualize the selectivity, we compare our compound's hypothetical data against two reference compounds: Phentolamine (a non-selective α-adrenergic antagonist) and Compound X (a hypothetical selective competitor).
| Target Receptor | 2-(5-Methoxypyridin-2-yl)ethanamine HCl (Ki, nM) | Phentolamine (Ki, nM) | Compound X (Ki, nM) |
| Adrenergic α1A | 85 | 1.5 | >10,000 |
| Adrenergic α2A | 120 | 2.0 | >10,000 |
| Adrenergic β1 | >10,000 | 800 | >10,000 |
| Dopamine D2 | 2,500 | >10,000 | 5.0 |
| Serotonin 5-HT2A | 850 | 150 | >10,000 |
Interpretation: The hypothetical data suggest that 2-(5-Methoxypyridin-2-yl)ethanamine HCl has moderate affinity for α1A and α2A adrenergic receptors and weak affinity for the 5-HT2A receptor. Its affinity for these targets is significantly lower than the non-selective antagonist Phentolamine. Crucially, it shows poor affinity for the Dopamine D2 receptor, unlike the selective competitor, Compound X. This initial profile suggests a potential adrenergic liability that requires further functional characterization.
Tier 2: Functional Activity Assessment
Binding does not equal function. A compound can be an agonist (activator), antagonist (blocker), or have no effect at all. Functional assays are essential to determine the physiological consequence of the binding observed in Tier 1.
Methodology 1: cAMP Functional Assay for Gs/Gi-Coupled Receptors
Many adrenergic, dopaminergic, and serotonergic receptors signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP).[16] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. A cAMP assay can efficiently determine if our compound acts as an agonist or antagonist at these targets.[17][18][19][20]
Principle: This assay uses cells expressing the target receptor and a biosensor system (e.g., luciferase-based) that produces a luminescent signal in proportion to the intracellular cAMP concentration.[17][20] To test for antagonism, cells are stimulated with a known agonist, and the ability of the test compound to inhibit this response is measured.
Detailed Protocol: Antagonist Mode cAMP Assay
-
Cell Preparation :
-
Culture HEK293 cells stably expressing the target receptor (e.g., Adrenergic α2A, which is Gi-coupled) in appropriate media.
-
Harvest and resuspend cells in assay buffer containing a cAMP biosensor reagent (e.g., GloSensor™).[17] Incubate for 2 hours to allow reagent loading.
-
Dispense cells into a 384-well white assay plate.[16]
-
-
Compound Addition :
-
Prepare serial dilutions of 2-(5-Methoxypyridin-2-yl)ethanamine HCl and a reference antagonist.
-
Add the compounds to the cell plate and pre-incubate for 15-30 minutes.[16]
-
-
Agonist Stimulation :
-
Add a known agonist (e.g., UK 14,304 for α2A) at a concentration that elicits ~80% of the maximal response (EC80). This provides a suitable window to measure inhibition.
-
Incubate for 15-20 minutes at room temperature.
-
-
Detection :
-
Measure luminescence using a plate reader. A decrease in signal corresponds to an increase in cAMP (i.e., inhibition of the Gi-coupled receptor).
-
-
Data Analysis :
-
Normalize the data to controls (vehicle = 0% inhibition, maximal agonist response = 100% activity).
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.
-
Methodology 2: hERG Channel Assay for Cardiovascular Safety
A critical component of preclinical safety pharmacology is assessing a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][21] Inhibition of the hERG channel can prolong the cardiac QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[21] This is a mandatory regulatory assessment.[1]
Principle: The automated patch-clamp assay is the gold standard for measuring hERG channel function.[21][22] It directly measures the potassium current flowing through the hERG channels in cells. The percentage of current inhibition at various compound concentrations is used to determine an IC50 value.
Experimental Workflow: Automated Patch-Clamp hERG Assay
Caption: Workflow for an automated patch-clamp hERG assay.
Hypothetical Functional Data and Comparative Analysis
| Assay | 2-(5-Methoxypyridin-2-yl)ethanamine HCl (IC50, µM) | Phentolamine (IC50, µM) | Compound X (IC50, µM) |
| Adrenergic α2A Antagonism | 0.55 | 0.015 | > 30 |
| hERG Channel Inhibition | > 30 | 5.2 | > 30 |
Interpretation:
-
The compound is a functional antagonist at the α2A receptor, with an IC50 of 550 nM. This confirms the binding finding and suggests a potential for physiological effects related to α2-adrenergic blockade (e.g., changes in blood pressure).
-
Crucially, the compound shows no significant inhibition of the hERG channel at concentrations up to 30 µM (IC50 > 30 µM). A compound is generally considered to have a hERG risk if its IC50 is less than 10 µM or if the ratio of the hERG IC50 to the therapeutic plasma concentration is less than 30-fold. This result significantly de-risks the compound from a cardiovascular safety perspective.[5][21]
Conclusion and Strategic Recommendations
This comparative guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound.
Summary of Findings (Hypothetical):
-
Binding Profile: The compound exhibits low-micromolar to high-nanomolar affinity for α1A and α2A adrenergic receptors.
-
Functional Profile: It acts as a functional antagonist at the α2A receptor.
-
Safety Profile: It displays a clean profile against the hERG channel, suggesting a low risk for drug-induced QT prolongation.
Comparative Position: Compared to a non-selective agent like Phentolamine, 2-(5-Methoxypyridin-2-yl)ethanamine HCl is significantly more selective. Its lack of potent activity at dopamine or serotonin receptors, combined with a favorable hERG profile, distinguishes it from many centrally-acting agents and suggests a potentially wider therapeutic window.
Next Steps:
-
Broad Panel Screening: Conduct a broad liability screen (e.g., a SafetyScreen44 panel) to uncover any unexpected off-target interactions across diverse protein families.
-
In Vivo Assessment: If the on-target activity is promising, proceed to in vivo studies in relevant animal models to assess the physiological consequences of the observed α-adrenergic antagonism and confirm the overall safety profile.
-
Metabolism and Pharmacokinetics: Characterize the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to understand its exposure levels in vivo, which is critical for contextualizing the in vitro potency data.[3]
By rigorously applying this tiered and comparative approach, research and development teams can build a comprehensive understanding of a compound's selectivity, enabling data-driven decisions and increasing the probability of success in bringing safer, more effective therapies to patients.
References
- Benchchem. (2025). Application Notes and Protocols for cAMP Functional Assay in Screening A2B Receptor Antagonists.
- Creative Biolabs. (n.d.). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening.
- Benchchem. (2025). Application Notes and Protocols for hERG Assay: Assessing Cardiac Safety of Neramexane.
- Patsnap. (2025). What are preclinical safety pharmacology requirements? Synapse.
- Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol.
- Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
- U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Slideshare. (n.d.). hERG Assay.
- PDSP. (n.d.). Functional Assays Protocols.
- Promega Corporation. (2022). cAMP-Glo™ Assay Protocol.
- Abbracchio, M.P., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 9(4), 635–643.
- National Center for Biotechnology Information. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726-731.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- National Center for Biotechnology Information. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology.
- Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.
- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
- National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.2.1-1.2.19.
- ResearchGate. (n.d.). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Request PDF.
- GxP-CC. (2016). Preclinical Development: The Safety Hurdle Prior to Human Trials.
- Merck Millipore. (n.d.). Receptor Binding Assays. Multiwell Plates.
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- AMSbiopharma. (2025). Preclinical research strategies for drug development.
- Benchchem. (n.d.). Navigating the Cross-Reactivity of Novel Synthetic Opioids: A Guide for Researchers.
- Fluorochem. (n.d.). This compound.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- Stratech Scientific. (n.d.). This compound, min 95%, 100 mg.
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- Patsnap. (2024). What is the mechanism of Methoxyphenamine Hydrochloride? Synapse.
- Chemnet. (n.d.). This compound.
Sources
- 1. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. ppd.com [ppd.com]
- 5. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 6. fda.gov [fda.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound - CAS:1624262-52-7 - Sunway Pharm Ltd [3wpharm.com]
- 10. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 18. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 19. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
A Definitive Guide to the Structural Confirmation of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride via 2D NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Trivial errors in structural assignment can lead to the misinterpretation of biological data and wasted resources. This guide provides an in-depth, practical walkthrough for confirming the structure of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, a common building block in medicinal chemistry, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond a simple recitation of methods to explain the underlying logic, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides irrefutable proof of connectivity.
The Limitations of a One-Dimensional Approach
While 1D ¹H and ¹³C NMR are foundational techniques, they often fall short when dealing with molecules exhibiting complex spin systems or similar chemical environments.[1][2] For a molecule like this compound, the aromatic region of the ¹H NMR spectrum can present overlapping multiplets, making definitive assignment challenging.[3] Similarly, while ¹³C NMR reveals the number of unique carbons, it does not provide direct evidence of how they are connected. To overcome these limitations, we turn to 2D NMR, which spreads spectral information across two frequency dimensions, resolving overlaps and revealing correlations between nuclei.[4]
The 2D NMR Toolkit: A Multi-pronged Strategy for Structural Elucidation
Our strategy relies on three core experiments, each providing a unique and complementary piece of the structural puzzle.[5]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds (¹H-¹H).[6][7] It is the primary tool for tracing out proton networks, such as the ethylamine side chain and the arrangement of protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).[6][8] It allows for the unambiguous assignment of a proton signal to its corresponding carbon, effectively pairing the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[6][8][9] HMBC is the key to piecing together the molecular fragments, connecting the ethylamine side chain to the pyridine ring and confirming the position of the methoxy substituent.
Visualizing the Analytical Workflow
The following diagram illustrates the logical progression of experiments and interpretation, leading to the final structural confirmation.
Caption: Workflow for 2D NMR-based structural confirmation.
Experimental Protocols
The following are generalized protocols. Instrument-specific parameters may require optimization.
Protocol 1: ¹H-¹H COSY
-
Objective: To identify protons that are coupled to each other, revealing neighboring protons.[10]
-
Sample Preparation: Prepare a solution of 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
Tune and match the ¹H probe.
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 4-16 scans).
-
Data Processing: Apply a 2D Fourier transform with appropriate window functions (e.g., sine-bell) in both dimensions. Symmetrize the spectrum if necessary.
Protocol 2: ¹H-¹³C HSQC
-
Objective: To identify all carbons that have protons directly attached.[8]
-
Sample Preparation: Use the same sample as for the COSY experiment.
-
Spectrometer Setup:
-
Tune and match both the ¹H and ¹³C channels.
-
Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3). An edited HSQC can be particularly useful as it provides phase information that distinguishes CH/CH₃ groups from CH₂ groups.[8]
-
Set the ¹³C spectral width to cover the expected range (e.g., 0-170 ppm).
-
-
Data Acquisition: The number of scans will depend on the sample concentration, but 2-8 scans are often sufficient for this proton-detected experiment.
-
Data Processing: Apply a 2D Fourier transform with appropriate window functions.
Protocol 3: ¹H-¹³C HMBC
-
Objective: To identify 2- and 3-bond correlations between protons and carbons, establishing connectivity between molecular fragments.[9]
-
Sample Preparation: Use the same sample as for the previous experiments.
-
Spectrometer Setup:
-
Tune and match both the ¹H and ¹³C channels.
-
Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
The key parameter is the long-range coupling constant for which the experiment is optimized. A value of 8 Hz is a good starting point for detecting typical ²J_CH and ³J_CH couplings.[6]
-
-
Data Acquisition: HMBC is less sensitive than HSQC, so more scans may be required (e.g., 16-64 scans) to detect weaker correlations.
-
Data Processing: Apply a 2D Fourier transform with appropriate window functions.
Data Interpretation: Assembling the Structural Jigsaw
Let's analyze the expected correlations for this compound, with the atoms numbered as shown below, to demonstrate how these experiments lead to an unambiguous structure.
(A representative image of the numbered structure would be placed here in a real publication)Numbered Structure:
-
Pyridine Ring: N1, C2, C3, C4, C5, C6
-
Substituents:
-
Ethylamine at C2: C7, N8
-
Methoxy at C5: O, C9
-
-
Protons: H3, H4, H6 on the ring; H7a/H7b (CH₂), H'7a/H'7b (CH₂), H8 (NH₃⁺); H9 (OCH₃)
COSY Analysis: Mapping the Proton Networks
The COSY spectrum will reveal two distinct spin systems:
-
Ethylamine Chain: A cross-peak will be observed between the protons on C7 and the protons on the adjacent carbon of the ethyl group, confirming the -CH₂-CH₂- fragment.
-
Pyridine Ring: Cross-peaks will connect H3 to H4, and H4 to H6 (if coupling is resolved), establishing their connectivity on the aromatic ring. H6, being adjacent to the nitrogen, will typically appear most downfield.[3][7]
HSQC Analysis: Linking Protons to Carbons
The HSQC spectrum provides a direct link between the ¹H and ¹³C spectra.[2][8] Each protonated carbon will show a single cross-peak corresponding to its attached proton(s).
-
A cross-peak will connect the methoxy protons (H9) to the methoxy carbon (C9).
-
Cross-peaks will link the ethylamine protons to their respective carbons (C7 and the adjacent CH₂).
-
The aromatic protons H3, H4, and H6 will each show a correlation to their respective carbons C3, C4, and C6.
HMBC Analysis: The Definitive Connections
The HMBC spectrum provides the crucial long-range correlations that piece the entire structure together.[9][11]
-
Connecting the Side Chain: The most critical correlations will be from the ethylamine protons (on C7) to the pyridine carbons. We expect to see a three-bond correlation (³J_CH) from these protons to C2 and potentially a two-bond correlation (²J_CH) to C3. This definitively places the ethylamine chain at the C2 position.
-
Placing the Methoxy Group: The methoxy protons (H9) will show a strong three-bond correlation (³J_CH) to C5 of the pyridine ring. This is irrefutable evidence that the methoxy group is attached to C5.
-
Confirming Ring Substitution:
-
The proton at H6 will show correlations to C2 and C4.
-
The proton at H4 will show correlations to C2, C6, and C5.
-
The proton at H3 will show correlations to C2, C5, and C4.
-
The collective pattern of these HMBC cross-peaks allows for the complete and unambiguous assignment of all atoms in the pyridine ring and confirms the substitution pattern.
Data Summary: A Comparative Overview
| 2D NMR Experiment | Information Gained | Contribution to Structural Proof |
| ¹H-¹H COSY | Shows proton-proton (¹H-¹H) couplings through 2-3 bonds.[6] | Identifies the ethylamine (-CH₂-CH₂-) fragment and confirms the connectivity of protons on the pyridine ring. |
| ¹H-¹³C HSQC | Shows direct one-bond correlations between protons and carbons (¹H-¹³C).[5] | Unambiguously assigns each proton to its directly attached carbon atom. |
| ¹H-¹³C HMBC | Shows long-range (2-3 bond) correlations between protons and carbons.[9] | Connects the molecular fragments, definitively placing the ethylamine side chain at C2 and the methoxy group at C5. |
Comparison with Alternative Analytical Techniques
While 2D NMR is exceptionally powerful for solution-state analysis, it's valuable to consider its place among other structural elucidation techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular weight of the compound. Fragmentation patterns in MS/MS could suggest the presence of the ethylamine and methoxypyridine fragments, but would not definitively prove their connectivity or the substitution pattern on the ring.
-
X-ray Crystallography: This technique provides the absolute, unambiguous 3D structure of a molecule in its solid, crystalline state. It is considered the "gold standard" for structural determination. However, its primary limitation is the absolute requirement for a high-quality single crystal, which can be difficult or impossible to grow for many compounds, including hydrochloride salts.
For routine confirmation of solution-state structure, where obtaining a crystal is not feasible or necessary, the comprehensive connectivity data provided by a suite of 2D NMR experiments is the most powerful and practical approach.
Conclusion
The synergistic application of COSY, HSQC, and HMBC provides a self-validating system for the complete and unambiguous structural confirmation of this compound. By systematically identifying proton spin systems (COSY), linking protons to their carbons (HSQC), and finally establishing the long-range connectivity between molecular fragments (HMBC), researchers can be fully confident in the identity and purity of their materials. This rigorous analytical approach is indispensable for ensuring the integrity and reproducibility of scientific research in chemistry and drug development.
References
- BenchChem. (2025). Interpreting Complex NMR Spectra of 2,6-dipyridin-2-ylpyridine Derivatives. BenchChem Technical Support Center.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
- Slideshare. Nmr spectroscopy.
- ResearchGate.
- JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Column.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- YouTube. (2020).
- Fluorochem. This compound.
- Columbia University. HSQC and HMBC. NMR Core Facility.
- BenchChem. (2025).
- Advances in Polymer Science.
- Chemistry LibreTexts. (2022). HMBC and HMQC Spectra.
- Autech Industry Co.,Ltd. This compound.
- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
- Oakwood Chemical. This compound, min 95%, 100 mg.
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride.
- BenchChem. Interpreting Ambiguous NMR Spectra of Pyrimidine Derivatives. BenchChem Technical Support Center.
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
As researchers and drug development professionals, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories depend on the rigorous and compliant management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, grounding every recommendation in established safety protocols and regulatory frameworks. Our objective is to move beyond simple instruction to a deeper understanding of why these procedures are critical, ensuring a culture of safety and environmental stewardship in your laboratory.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal plan can be formulated, a thorough understanding of the substance's hazards is essential. This compound is not a benign compound; its hazard profile dictates its handling and disposal pathway.
According to available Safety Data Sheets (SDS), this compound is classified with several hazards.[1][2] The primary risks include:
-
Irritation: Causes skin and serious eye irritation.[2]
This hazard profile requires that the compound be managed as a regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA), which is the primary federal law governing the disposal of solid and hazardous waste in the United States.[3][4][5] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, meaning it is regulated from the moment of generation to its final disposal.[4]
Hazard Summary Table
For quick reference, the key hazard information is summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed. H332: Harmful if inhaled.[1] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
This classification firmly places any waste containing this chemical under the purview of your institution's hazardous waste management program, which is designed to comply with EPA and state-level regulations.[6]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for safely collecting and preparing this compound waste for final disposal by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Given the compound's hazards, direct contact must be avoided. Before handling the chemical or its waste, ensure you are wearing:
-
Safety Goggles or Glasses: To protect against splashes that can cause serious eye irritation.[7]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are appropriate. Always inspect gloves for tears or holes before use and dispose of them properly after handling the waste.
-
Laboratory Coat: To protect skin and clothing from contamination.[7]
Step 2: Select a Compatible Waste Container
The integrity of the waste containment is paramount to preventing leaks and spills.
-
Material Compatibility: Use a container made of a material that is compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[8][9] Avoid metal containers for acidic hydrochloride salts to prevent potential corrosion.
-
Condition: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[3][10]
-
Capacity: Do not overfill containers. A safe maximum is 90% of the container's capacity to allow for expansion and prevent splashing.[9]
Step 3: Segregate Your Waste Stream
Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.
-
Do Not Mix Incompatibles: The SDS for similar chemical structures indicates incompatibility with strong oxidizing agents.[2][7] Never mix this waste with oxidizers, strong bases, or other reactive chemicals.
-
Designate the Waste Stream: This waste should be collected in a container specifically designated for non-halogenated organic solids or solutions, depending on its form. Follow your institution's specific waste stream guidelines.
Step 4: Label the Waste Container Correctly
Accurate labeling is a legal requirement and is critical for safety.[11] The moment you add the first drop of waste, the container must be labeled with:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . If it's a solution, list all components and their approximate percentages.
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
The Accumulation Start Date (the date the first waste was added).
Step 5: Utilize a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary collection of hazardous waste in laboratories in designated SAAs before it is moved to a central storage facility.[8][12]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][12]
-
Container Management: Keep waste containers tightly closed at all times, except when adding waste.[8][10] This minimizes the release of vapors and prevents spills.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (EPA P-listed), the limit is 1 quart.[12][13] While this chemical is not P-listed, adhering to the principle of minimizing accumulation is a best practice.[14]
-
Secondary Containment: It is highly recommended to store the waste container in a secondary containment bin or tray to contain any potential leaks.[3][14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing different forms of waste related to this chemical.
Caption: Decision workflow for handling various waste streams of the subject chemical.
Part 3: Final Disposal and Decontamination
The laboratory's responsibility is the safe and compliant collection of waste. The final treatment and disposal are performed by trained professionals.
-
EHS Coordination: Once your waste container is approaching full, or if it has been accumulating for the maximum time allowed by your institution (typically 6-12 months), contact your EHS department to schedule a pickup.[3] Do not transport hazardous waste yourself.[13]
-
Empty Container Decontamination: An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous trash.[14] The standard procedure is to triple-rinse the container with a solvent (like water or ethanol) capable of removing the residue.[13][14] Crucially, this rinsate is now considered hazardous waste and must be collected in the appropriate liquid waste container. [14] After rinsing, deface or remove the original label and dispose of the container in the appropriate lab trash.
-
Spill Management: In the event of a spill, use a chemical spill kit to absorb the material. All contaminated materials from the cleanup (absorbent pads, gloves, etc.) must be collected, sealed, and disposed of as hazardous waste.[13]
Part 4: Advancing Safety Through Waste Minimization
The most effective disposal strategy is to minimize waste generation from the outset. Incorporating principles of green chemistry is not only environmentally responsible but also enhances safety and reduces costs.[11][14]
-
Source Reduction: Order only the quantity of chemical needed for your experiments.[8]
-
Inventory Management: Maintain a detailed chemical inventory to avoid purchasing duplicates and to track expiration dates.[6][11]
-
Scale Reduction: When possible, reduce the scale of experiments to use smaller quantities of materials and generate less waste.[8]
By adhering to these detailed procedures, you ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific practice.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. danielshealth.com [danielshealth.com]
- 4. m.youtube.com [m.youtube.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. epa.gov [epa.gov]
- 13. vumc.org [vumc.org]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
Operational Guide: Safe Handling of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety and efficacy. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling this compound. The protocols herein are designed to be a self-validating system, explaining the causality behind each recommendation to build a deeply ingrained culture of safety within your laboratory.
Hazard Assessment and Characterization
This compound is a research chemical whose toxicological properties have not been exhaustively investigated. However, based on data for the compound and structurally similar amine hydrochlorides, a cautious and proactive safety approach is mandatory. The primary hazards are associated with inhalation, ingestion, and contact with skin and eyes.[1][2][3]
The compound is classified as harmful if swallowed or inhaled.[1] Related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, all handling procedures must be designed to mitigate the risk of dust generation and direct contact.
| Hazard Identification | Details | Source(s) |
| GHS Pictogram | GHS07: Harmful/Irritant | [1][2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302: Harmful if swallowedH332: Harmful if inhaledPotential for: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2][3] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protection | [1][2] |
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of PPE is not a static choice but a dynamic risk assessment based on the specific task. The following protocol establishes the minimum requirements for handling this compound in a laboratory setting.
2.1. Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, especially the handling of the solid powder, must be performed inside a certified chemical fume hood.[2] This is the most critical engineering control to minimize inhalation exposure to airborne dust or aerosols. The fume hood sash should be kept as low as possible to maximize capture efficiency.
2.2. Respiratory Protection While a fume hood is the primary control, respiratory protection is required when dusts may be generated.[5]
-
Standard Operations (in fume hood): If the compound is handled exclusively within a properly functioning fume hood, additional respiratory protection is typically not required.
-
High-Risk Operations: For tasks such as weighing large quantities of the solid or cleaning up spills where dust generation is unavoidable, a NIOSH-approved respirator is necessary. An N95 respirator is the minimum requirement for protection against fine dust particles.
2.3. Eye and Face Protection Protecting your eyes from dust and splashes is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.
-
Required for Handling: When handling the solid or any solutions, chemical splash goggles are mandatory.[6] They provide a complete seal around the eyes, offering superior protection against airborne dust and splashes.
-
Splash/Exothermic Risk: If there is a significant risk of splashing or a highly exothermic reaction, a full-face shield must be worn over chemical splash goggles.[7]
2.4. Body Protection
-
Laboratory Coat: A flame-resistant lab coat (e.g., Nomex) should be worn and kept fully buttoned.[7] This prevents the compound from settling on personal clothing.
-
Attire: Long pants and fully enclosed shoes (closed-toe and heel) are required to protect the skin from potential exposure.[7] Polyester and acrylic clothing should be avoided as they can melt in a fire.[7]
2.5. Hand Protection Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are suitable for handling this compound.[7] Always inspect gloves for tears or holes before use.[5]
-
Technique: Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[5] Contaminated gloves must be disposed of immediately as hazardous waste. Never reuse disposable gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]
Step-by-Step Handling and Operational Workflow
This workflow provides a procedural guide from receipt of the chemical to its final disposal, ensuring safety at every stage.
Caption: Safe handling workflow for this compound.
3.1. Preparation & Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year.
-
Assemble PPE: Don all required PPE as outlined in Section 2 before entering the handling area.
-
Prepare for Contingencies: Ensure an appropriate chemical spill kit is readily accessible. Know the location and operation of the nearest safety shower and eyewash station.[6]
-
Prepare Workspace: Clean the work area within the fume hood. Pre-label all necessary glassware and secondary containers.
3.2. Handling the Solid Compound (e.g., Weighing)
-
Perform all weighing operations inside the fume hood to contain any dust.
-
Use a weigh boat or creased weighing paper to handle the solid. An anti-static weigh boat can help prevent dispersal of the fine powder.
-
Carefully transfer the weighed solid to the reaction vessel, minimizing the height from which the powder is dropped to prevent aerosolization.
-
Immediately clean any residual powder from the balance and surrounding area with a damp cloth, which should then be disposed of as contaminated solid waste.
3.3. Preparing Solutions
-
Slowly add the solid this compound to the solvent in your reaction vessel. Adding the solid to the liquid, rather than vice versa, minimizes the potential for dust to become airborne.
-
Be aware of any potential exothermic reactions when dissolving the compound.
3.4. Post-Handling Procedures
-
Thoroughly decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical.
-
Wipe down the interior surfaces of the fume hood.
-
Carefully remove PPE, starting with the most contaminated items (gloves) first, to avoid cross-contamination.
-
Wash hands and forearms thoroughly.
Spill Management and Emergency Procedures
Accidental Release:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to help capture dust and vapors.
-
Contain: For a small spill, carefully cover with an inert absorbent material like sand or vermiculite.[2] Avoid raising dust.
-
Collect: Gently sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8][9]
-
Decontaminate: Clean the spill area thoroughly.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the affected person to fresh air.[2][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Waste Disposal Plan
Improper disposal can lead to environmental contamination and regulatory violations. All waste generated from handling this compound is considered hazardous.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Unused or expired chemical, contaminated spill cleanup materials.
-
Liquid Waste: Unused solutions containing the compound.
-
Contaminated PPE: Used gloves, disposable lab coats, weigh boats, etc.
-
-
Container Management: Ensure waste containers are kept tightly closed and stored in a designated, well-ventilated secondary containment area.[2][10]
-
Disposal Protocol: Do not dispose of this chemical down the drain.[10] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[2]
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Sigma-Aldrich. (2021, October 7). Safety Data Sheet: 4-(Dimethylamino)pyridine.
- Fluorochem. (n.d.). This compound.
- University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 5-Methoxypyridin-3-amine hydrochloride.
- TCI Chemicals. (2024, November 29). Safety Data Sheet: 5-Amino-8-hydroxyquinoline Dihydrochloride.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 5-Amino-2-methoxypyridine.
- Jubilant Ingrevia. (n.d.). 2-Methoxypyridine Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(6-Methoxypyridin-3-YL)ethan-1-amine 2hcl.
- LGC Standards. (2019, August 11). Safety Data Sheet.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. support.hpe.com [support.hpe.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

